An In-depth Technical Guide to N-Methyl-1H-pyrazol-3-amine: Core Properties, Synthesis, and Applications in Drug Discovery
Foreword: The Strategic Value of the Pyrazole Scaffold In the landscape of modern medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic system, with its two...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Strategic Value of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic system, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic versatility.[1][3] Its derivatives are central to a multitude of FDA-approved drugs, underscoring their profound impact on therapeutic development.[3] This guide focuses on a particularly valuable building block: N-Methyl-1H-pyrazol-3-amine (also known as 1-Methyl-1H-pyrazol-3-amine). We will dissect its fundamental properties, explore its synthesis and reactivity, and illuminate its role as a critical precursor in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key intermediate.
Core Physicochemical & Structural Data
N-Methyl-1H-pyrazol-3-amine is a solid at room temperature. The strategic placement of the methyl group on the N1 position and the primary amine at the C3 position defines its reactivity and utility as a versatile synthon.
Spectroscopic Characterization: A Validating Workflow
Unambiguous structural confirmation is the bedrock of chemical synthesis. The following protocols outline a self-validating workflow for the complete spectroscopic characterization of N-Methyl-1H-pyrazol-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of N-Methyl-1H-pyrazol-3-amine in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[10]
¹H NMR Acquisition: Employ a standard single-pulse sequence with 8-16 scans, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[9]
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
Data Analysis: Integrate proton signals and assign chemical shifts (δ) in parts per million (ppm) relative to TMS. Correlate ¹H and ¹³C signals using 2D NMR experiments like HSQC if necessary for unambiguous assignment.[1][10]
Expected Spectroscopic Data:
Technique
Assignment
Expected Chemical Shift (δ, ppm)
Notes
¹H NMR
N-CH₃
~3.9
Singlet
H5 (pyrazole ring)
~7.4
Doublet
H4 (pyrazole ring)
~6.2
Triplet
¹³C NMR
C3 (pyrazole ring)
~138.7
Carbon bearing the amine group
C5 (pyrazole ring)
~129.2
C4 (pyrazole ring)
~105.4
N-CH₃
~39.1
Note: Exact chemical shifts can vary based on solvent and concentration. The data presented is based on typical values for similar N-methyl pyrazole structures.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Analysis: Identify characteristic absorption bands for N-H and C-N bonds.
MS confirms the molecular weight and can reveal structural information through fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatography-Mass Spectrometry (GC-MS) system.[9]
Ionization: Use a standard electron ionization (EI) source at 70 eV.[9]
Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (97.12 g/mol ). Analyze the fragmentation pattern to further confirm the structure.
Synthesis and Reactivity
N-Methyl-1H-pyrazol-3-amine serves as a nucleophilic building block, primarily through the reactivity of its C3-amino group.
Representative Synthesis Pathway
While multiple synthetic routes exist[11], a common conceptual pathway involves the cyclization of a suitable precursor with methylhydrazine. The diagram below illustrates this general principle.
An In-depth Technical Guide to N-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0): A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Executive Summary N-Methyl-1H-pyrazol-3-amine, also known as 1-methyl-3-aminopyrazole, is a heterocyclic amine that has emerged as a cornerstone building bl...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methyl-1H-pyrazol-3-amine, also known as 1-methyl-3-aminopyrazole, is a heterocyclic amine that has emerged as a cornerstone building block in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," a molecular framework that can bind to multiple biological targets. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and, most critically, its application as a pivotal pharmacophore in the development of targeted therapeutics, particularly protein kinase inhibitors. The protocols and insights herein are designed to equip researchers with the foundational knowledge required to effectively utilize this versatile compound in drug discovery programs.
Molecular Identity and Physicochemical Properties
N-Methyl-1H-pyrazol-3-amine is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, an N-methyl group at position 1, and an amine group at position 3.[1] This specific arrangement of functional groups is crucial to its chemical reactivity and pharmacological activity.
Chemical Structure
The structural representation of N-Methyl-1H-pyrazol-3-amine is essential for understanding its reactivity and interactions with biological targets.
Caption: Chemical structure of N-Methyl-1H-pyrazol-3-amine.
Physicochemical Data Summary
Quantitative data for CAS 1904-31-0 has been consolidated from various chemical suppliers and databases for easy reference.[1][2][3][4]
The synthesis of N-Methyl-1H-pyrazol-3-amine is a critical process for its application in research and development. While several routes to the pyrazole core exist, a common and reliable method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[7]
Rationale of Synthetic Strategy
The chosen synthetic pathway aims for efficiency, high yield, and the use of readily available starting materials. The cyclization reaction between methylhydrazine and cyanoacetaldehyde (or a protected precursor) is a direct approach. Methylhydrazine serves as the source for the N1-methyl group and the adjacent N2 atom. The cyano group in the β-keto nitrile precursor is an excellent synthon for the C3-amine functionality.
General Synthesis and Purification Workflow Diagram
Caption: General workflow for the synthesis and purification of N-Methyl-1H-pyrazol-3-amine.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative synthesis. Note: This procedure should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methylhydrazine (1.0 equivalent) dissolved in absolute ethanol.
Reagent Addition: Slowly add a solution of a cyanoacetaldehyde precursor, such as 1,1,3,3-tetramethoxypropane followed by acidic hydrolysis or malononitrile, (1.1 equivalents) in ethanol to the flask at room temperature. The use of a slight excess of the carbonyl component ensures complete consumption of the hydrazine.
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Aqueous Workup: Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. This step neutralizes any acid catalysis and removes water-soluble impurities.
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The choice of this solvent system provides good separation of the polar product from non-polar impurities.
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford N-Methyl-1H-pyrazol-3-amine as a clear liquid. Confirm identity and purity via analytical methods described in Section 3.
Spectroscopic and Analytical Characterization
Unambiguous characterization is paramount to validate the structure and purity of the synthesized compound. This section details the expected spectroscopic data and provides standardized protocols for data acquisition.[1][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
Table 2: Representative NMR Spectroscopic Data in CDCl₃
Nucleus
Atom Position
Chemical Shift (δ, ppm)
Multiplicity
¹H NMR
H5
~7.2 - 7.4
Doublet (d)
H4
~5.6 - 5.8
Doublet (d)
N-CH₃
~3.6 - 3.8
Singlet (s)
-NH₂
~3.5 - 4.0
Broad Singlet (br s)
¹³C NMR
C5
~135
C3
~155
C4
~95
N-CH₃
~38
Note: Exact chemical shifts can vary based on solvent and concentration.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Table 3: MS and IR Data
Technique
Expected Value / Peaks
Rationale
Mass Spec (EI)
[M]⁺ at m/z = 97.06
Corresponds to the exact mass of the molecular ion (C₄H₇N₃).[1]
Infrared (IR)
~3400-3200 cm⁻¹ (N-H stretch)
Characteristic of the primary amine group.
~2950 cm⁻¹ (C-H stretch)
Aliphatic C-H bonds of the methyl group.
~1620 cm⁻¹ (C=N/C=C stretch)
Aromatic ring stretching vibrations.
Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of N-Methyl-1H-pyrazol-3-amine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
Data Acquisition: Use a standard single-pulse experiment with 8 to 16 scans and a relaxation delay of 1-2 seconds.
Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Reference the spectrum to the TMS signal at 0.00 ppm.
Core Application in Drug Discovery: A Kinase Inhibitor Scaffold
The true value of N-Methyl-1H-pyrazol-3-amine lies in its extensive use as a foundational scaffold for potent and selective protein kinase inhibitors.[10][11] Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammation.[12]
Mechanism of Action: The Hinge-Binding Motif
The 3-aminopyrazole core acts as an excellent "hinge-binder." The pyrazole N2 nitrogen and the exocyclic C3-amine nitrogen are perfectly positioned to form two crucial hydrogen bonds with the backbone amide residues of the "hinge region" in the ATP-binding pocket of many kinases. This bidentate interaction anchors the inhibitor, providing a stable foundation for building selectivity through modifications at other positions of the pyrazole ring.
Role as a Privileged Pharmacophore
The aminopyrazole scaffold is a key component in numerous clinically evaluated kinase inhibitors.[10]
Tozasertib (MK-0457): An inhibitor of Aurora kinases, developed for cancer therapy.[10]
ENMD-2076: An orally active analog of Tozasertib, also targeting Aurora A kinase and other cancer-related kinases.[10]
RIPK1 Inhibitors: Derivatives of 1H-pyrazol-3-amine have been developed as potent and selective inhibitors of RIPK1 kinase for treating inflammatory diseases.[13]
Conceptual Diagram: Aminopyrazole Scaffold in a Kinase ATP-Binding Site
Caption: Conceptual model of the aminopyrazole scaffold forming key hydrogen bonds with the kinase hinge region.
Safety, Handling, and Storage
Proper handling of N-Methyl-1H-pyrazol-3-amine is essential for laboratory safety. The following information is summarized from safety data sheets (SDS).[14][15]
The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[14]
Conclusion
N-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) transcends its role as a simple chemical intermediate. It is a validated, high-value building block in modern medicinal chemistry, primarily due to the aminopyrazole motif's proven ability to act as a robust hinge-binding pharmacophore. Its straightforward synthesis, well-defined properties, and critical role in the development of targeted therapies ensure its continued importance for researchers and scientists dedicated to advancing the field of drug discovery.
References
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
The Strategic Intermediate: A Technical Guide to N-Methyl-1H-pyrazol-3-amine in Modern Drug Discovery
Foreword: The Unassuming Power of the Pyrazole Core In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" – frameworks that consistently appear in a multitude of...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Unassuming Power of the Pyrazole Core
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" – frameworks that consistently appear in a multitude of biologically active compounds. The pyrazole ring system is a quintessential example of such a scaffold, and within this family, N-Methyl-1H-pyrazol-3-amine stands out as a particularly versatile and strategic chemical intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, properties, and applications of this unassuming yet powerful building block. We will delve into the causality behind its synthetic routes, the nuances of its reactivity, and its pivotal role in the construction of complex, high-value pharmaceutical agents.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of N-Methyl-1H-pyrazol-3-amine is fundamental to its effective use in synthesis. These characteristics are crucial for reaction monitoring, quality control, and structural confirmation of its derivatives.
The structural elucidation of N-Methyl-1H-pyrazol-3-amine and its reaction products relies heavily on modern spectroscopic techniques.
Technique
Key Features and Expected Values
¹H NMR
The proton NMR spectrum is expected to show distinct signals for the methyl group, the amine protons, and the two protons on the pyrazole ring. The chemical shifts and coupling patterns are characteristic of the substituted pyrazole core. A representative spectrum can be found on chemical supplier websites.[3]
¹³C NMR
The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon, and the three carbons of the pyrazole ring.
FTIR
The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl group and the aromatic ring, and C=N and C=C stretching vibrations within the pyrazole ring.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used for structural confirmation. The NIST Mass Spectrometry Data Center provides reference spectra for similar compounds.[1]
Synthesis of N-Methyl-1H-pyrazol-3-amine: A Mechanistic Approach
The most prevalent and industrially scalable synthesis of 3-aminopyrazoles involves the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[4] In the case of N-Methyl-1H-pyrazol-3-amine, the key precursors are a suitable β-ketonitrile and methylhydrazine.
The Core Reaction: Cyclocondensation
The reaction proceeds through a well-established mechanism. The more nucleophilic nitrogen of methylhydrazine initially attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to yield the aromatic pyrazole ring.
Caption: General workflow for the synthesis of N-Methyl-1H-pyrazol-3-amine.
Regioselectivity: The Decisive Factor
A critical consideration in this synthesis is regioselectivity. The reaction of an unsymmetrical β-ketonitrile with methylhydrazine can potentially yield two regioisomers: 1-methyl-3-aminopyrazole and 1-methyl-5-aminopyrazole. The outcome is primarily governed by the relative electrophilicity of the carbonyl and nitrile groups, as well as the reaction conditions. Generally, the reaction is regioselective, favoring the formation of the 3-amino isomer.
Experimental Protocol: A Representative Synthesis
Materials:
3-Aminocrotononitrile
Methylhydrazine sulfate
Sodium hydroxide (2M solution)
Suitable organic solvent (e.g., ethanol, toluene)
Procedure:
Preparation of Methylhydrazine Free Base: In a reaction vessel, dissolve methylhydrazine sulfate in water and carefully add a stoichiometric amount of 2M sodium hydroxide solution with cooling to liberate the free methylhydrazine.
Reaction Setup: To the aqueous solution of methylhydrazine, add an equal volume of a suitable organic solvent.
Addition of β-Ketonitrile: Slowly add 3-aminocrotononitrile to the biphasic mixture with vigorous stirring.
Cyclocondensation: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Isolation: After completion, cool the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure N-Methyl-1H-pyrazol-3-amine.
The Reactivity Landscape of N-Methyl-1H-pyrazol-3-amine
The synthetic utility of N-Methyl-1H-pyrazol-3-amine stems from the distinct reactivity of its constituent parts: the pyrazole ring and the exocyclic amino group.
The Pyrazole Ring: Aromaticity and Substitution
The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 position, which is the most electron-rich and sterically accessible position.[6][7] The N-methyl group directs electrophiles to this position.
The Amino Group: A Versatile Nucleophile
The primary amino group at the C3 position is a potent nucleophile and serves as a handle for a wide array of chemical transformations. It readily participates in:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.[8]
Alkylation: Formation of secondary and tertiary amines.
Condensation Reactions: Reaction with carbonyl compounds to form imines, which can be further reduced to secondary amines.
Caption: Key reactions involving the amino group of N-Methyl-1H-pyrazol-3-amine.
Applications in Drug Discovery: A Gateway to Bioactive Scaffolds
N-Methyl-1H-pyrazol-3-amine is a cornerstone intermediate for the synthesis of several important bicyclic heterocyclic systems that are prevalent in modern pharmaceuticals.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological activities, including their role as kinase inhibitors.[9] N-Methyl-1H-pyrazol-3-amine can be used as a starting material to construct this fused ring system. A common synthetic strategy involves the reaction of the aminopyrazole with a 1,3-dielectrophile, such as a β-ketoester or a derivative of malonic acid.
Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another important pharmacophore found in numerous biologically active molecules.[10][11] The synthesis of this ring system can be achieved through the condensation of N-Methyl-1H-pyrazol-3-amine with a 1,3-dicarbonyl compound or its equivalent.
A Key Intermediate for Kinase Inhibitors
The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. N-Methyl-1H-pyrazol-3-amine provides a versatile platform for the synthesis of such inhibitors. For instance, derivatives of 1H-pyrazol-3-amine have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[12][13]
The Ascendant Therapeutic Potential of N-Methyl-1H-pyrazol-3-amine Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affi...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: Unlocking a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity—is a cornerstone of efficient drug discovery. The N-Methyl-1H-pyrazol-3-amine core has emerged as one such scaffold, demonstrating remarkable versatility and potent activity across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the biological potential of its derivatives, with a focus on their applications in oncology and inflammatory diseases. We will delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The N-Methyl-1H-pyrazol-3-amine Core: A Hub of Biological Activity
The 3-aminopyrazole moiety is a well-established pharmacophore, particularly for the development of ATP-competitive kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of protein kinases makes it an ideal starting point for designing targeted therapies.[1] The addition of a methyl group at the N1 position enhances metabolic stability and modulates solubility, while the primary amine at the C3 position serves as a versatile handle for synthetic elaboration. This strategic combination of features underpins the broad biological activities observed in its derivatives, which include anti-cancer, anti-inflammatory, and even anti-viral properties.[2][3][4]
Anticancer Potential: Targeting the Engines of Cell Proliferation
The dysregulation of protein kinase activity is a hallmark of cancer, making kinases a prime target for therapeutic intervention. Derivatives of N-Methyl-1H-pyrazol-3-amine have shown significant promise as inhibitors of several key kinases implicated in cancer progression.
Mechanism of Action: Inhibition of Key Oncogenic Kinases
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their aberrant activity is common in many cancers.[5] Pyrazole-based compounds have been developed as potent CDK2 inhibitors.[5][6] By blocking CDK2, these derivatives can induce cell cycle arrest, particularly at the G2/M phase, and inhibit the proliferation of cancer cells.[7]
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their inhibition by N-Methyl-1H-pyrazol-3-amine derivatives represents a validated strategy in oncology.[1]
Fms-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML).[8] Derivatives of this scaffold have been identified as potent inhibitors of FLT3, including clinically relevant mutants that confer resistance to other therapies.[8]
Phosphatidylinositol 3-kinase (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism that is often hyperactivated in cancer.[8][9] N-Methyl-1H-pyrazol-3-amine derivatives have been successfully designed to inhibit PI3K, thereby shutting down this pro-survival pathway and inducing apoptosis in cancer cells.[8][9]
Visualizing the PI3K/Akt Signaling Pathway and its Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.
Anti-inflammatory Potential: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. N-Methyl-1H-pyrazol-3-amine derivatives have emerged as potent anti-inflammatory agents through the modulation of key inflammatory pathways.
Mechanism of Action: Targeting Inflammatory Mediators
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a critical mediator of necroptosis, a form of programmed cell death that promotes inflammation.[3] Derivatives of N-Methyl-1H-pyrazol-3-amine have been developed as highly selective and orally available RIPK1 inhibitors, demonstrating therapeutic efficacy in preclinical models of inflammatory disease.[3]
Calcium Release-Activated Calcium (CRAC) Channels: CRAC channels are essential for the activation of immune cells, such as T lymphocytes.[9] Certain derivatives of this scaffold act as CRAC channel inhibitors, blocking the influx of calcium and subsequent activation of pro-inflammatory signaling pathways.[9]
Experimental Protocols: A Practical Guide for the Bench Scientist
The following protocols are provided as a guide for the synthesis and biological evaluation of N-Methyl-1H-pyrazol-3-amine derivatives.
General Synthesis of a Substituted N-Methyl-1H-pyrazol-3-amine Derivative
This protocol describes a general method for the synthesis of a substituted N-Methyl-1H-pyrazol-3-amine derivative via nucleophilic aromatic substitution.
Materials:
4,6-dichloropyrimidine
N-methyl-1H-pyrazol-3-amine
Diisopropylethylamine (DIPEA)
Sodium iodide
Anhydrous dimethylformamide (DMF)
Dichloromethane
Isopropanol
Saturated sodium bicarbonate solution
Procedure:
To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF under an argon atmosphere, add N-methyl-1H-pyrazol-3-amine (1.8 eq) and DIPEA (2.7 eq).
Add sodium iodide (2.0 eq) to the mixture.
Heat the reaction mixture to 85°C and stir overnight (approximately 16 hours).
After cooling to room temperature, remove the solvent under reduced pressure.
Redissolve the residue in a mixture of dichloromethane and isopropanol (8:2).
Wash the organic layer with a saturated sodium bicarbonate solution.
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-Methyl-1H-pyrazol-3-amine derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.
Materials:
Recombinant kinase of interest
Kinase-specific substrate
ATP
Kinase assay buffer
Test compounds dissolved in DMSO
ADP-Glo™ Kinase Assay kit (Promega)
384-well plates (white, flat-bottom)
Plate reader capable of luminescence detection
Procedure:
Prepare a serial dilution of the test compounds in DMSO.
In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells.[1]
Add 10 µL of the kinase enzyme solution to all wells and mix gently.[1]
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1] The final ATP concentration should be close to the Km value for the specific kinase.
Incubate the reaction for 30-60 minutes at 30°C.[1]
Stop the reaction by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.[1]
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.
Materials:
96-well cell culture plates
Cancer cell line of interest
Complete cell culture medium
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[2]
Prepare serial dilutions of the test compounds in the cell culture medium.
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle controls.
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[2]
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
Gently shake the plate for 10-15 minutes.
Measure the absorbance at 570 nm using a microplate reader.[11]
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Structure-Activity Relationship (SAR): Guiding Lead Optimization
Systematic structural modifications of the N-Methyl-1H-pyrazol-3-amine scaffold have yielded valuable insights into the structure-activity relationship, guiding the design of more potent and selective inhibitors.
Visualizing the General Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for the screening and optimization of pyrazole-based kinase inhibitors.
Key SAR observations include:
Substitutions on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact potency and selectivity.
Linker Chemistry: The linker connecting the pyrazole core to other aromatic systems is crucial for optimal interaction with the target protein.
Terminal Groups: Modifications of the terminal aromatic or heterocyclic groups can fine-tune the pharmacokinetic properties of the molecule.
Future Directions and Conclusion
The N-Methyl-1H-pyrazol-3-amine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:
Developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects.
Exploring novel therapeutic applications beyond oncology and inflammation.
Utilizing computational modeling and machine learning to accelerate the design and optimization of new derivatives.
References
RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]
Li, H. Y., et al. (2024). N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966.
Google Patents. (n.d.). AU2013337297A1 - Substituted indol-5-ol derivatives and their therapeutical applications.
MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from [Link]
PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]
National Institutes of Health. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]
Google Patents. (n.d.). US9458137B2 - Substituted indol-5-ol derivatives and their therapeutical applications.
Google Patents. (n.d.). TW200424193A - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
MDPI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
National Institutes of Health. (n.d.). N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity. Retrieved from [Link]
bioRxiv. (2025). N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity. Retrieved from [Link]
Google Patents. (n.d.). EP2650308A3 - Use of anti-amyloid beta antibody in ocular.
Unified Patents Portal. (n.d.). US-9176150-B2 - Amyloid Beta(1-42) Oligomers, Derivatives Thereof and Antibodies Thereto, Methods of Preparation Thereof and Use Thereof. Retrieved from [Link]
PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]
The N-Methyl-1H-pyrazol-3-amine Core: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract: The N-Methyl-1H-pyrazol-3-amine scaffold has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This technical g...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: The N-Methyl-1H-pyrazol-3-amine scaffold has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This technical guide provides an in-depth analysis of this privileged core, tailored for researchers, scientists, and drug development professionals. We will explore its fundamental structural attributes, delve into robust synthetic methodologies, and dissect its profound impact on kinase inhibition. Through detailed structure-activity relationship (SAR) studies, case studies of clinical candidates, and a comprehensive examination of its pharmacokinetic profile, this guide aims to equip the reader with the critical knowledge to effectively leverage the N-Methyl-1H-pyrazol-3-amine scaffold in the design of next-generation therapeutics.
Introduction: The Ascendance of a Privileged Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized for its significant therapeutic potential.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry.[2] The N-methylation of the pyrazole ring and the introduction of an amino group at the 3-position give rise to the N-Methyl-1H-pyrazol-3-amine core, a pharmacophore that has proven particularly adept at targeting challenging biological entities, most notably protein kinases.
The strategic placement of the N-methyl group not only influences the molecule's physicochemical properties, such as solubility and metabolic stability but also plays a crucial role in modulating its binding affinity and selectivity for specific targets.[3] The 3-amino group serves as a key hydrogen bond donor, enabling critical interactions with the hinge region of many kinases, a feature that has been extensively exploited in the design of potent and selective inhibitors.[4]
Synthetic Strategies: Building the Core and its Analogs
The synthesis of the N-Methyl-1H-pyrazol-3-amine core and its derivatives is a well-established process, with several reliable routes available to medicinal chemists. The choice of synthetic strategy often depends on the desired substitution pattern and the scale of the synthesis.
Core Synthesis of N-Methyl-1H-pyrazol-3-amine
A common and efficient method for the synthesis of the parent N-Methyl-1H-pyrazol-3-amine involves the cyclization of a suitable precursor, such as a β-ketonitrile, with methylhydrazine.[5] The reaction proceeds via a condensation-cyclization cascade to afford the desired pyrazole ring.
Functionalization for Chemical Diversity
A key advantage of the N-Methyl-1H-pyrazol-3-amine scaffold is the ease with which it can be functionalized to explore chemical space and optimize biological activity. Halogenation at the C4 or C5 position is a particularly powerful strategy, as the resulting halo-pyrazoles serve as versatile intermediates for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse array of substituents to probe structure-activity relationships.[6]
Experimental Protocol: Synthesis of 4-Iodo-1-methyl-1H-pyrazol-3-amine
This protocol details the synthesis of a key intermediate used in the development of various kinase inhibitors.
Objective: To synthesize 4-iodo-1-methyl-1H-pyrazol-3-amine from 1-methyl-1H-pyrazol-3-amine.
Materials:
1-methyl-1H-pyrazol-3-amine
Iodine (I₂)
Sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Methanol (MeOH)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of 1-methyl-1H-pyrazol-3-amine (1.0 eq) in a mixture of DCM and MeOH, add sodium bicarbonate (2.0 eq).
Cool the mixture to 0 °C in an ice bath.
Add a solution of iodine (1.1 eq) in DCM dropwise to the reaction mixture over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate until the iodine color disappears.
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-iodo-1-methyl-1H-pyrazol-3-amine as a solid.
Self-Validation:
TLC Analysis: Compare the Rf value of the product to the starting material.
NMR Spectroscopy: Confirm the structure by ¹H and ¹³C NMR. The disappearance of the C4-H proton signal and the appearance of a downfield shifted C4 signal in the ¹³C NMR are indicative of successful iodination.
Mass Spectrometry: Confirm the molecular weight of the product.
Caption: Synthetic workflow for the iodination of N-Methyl-1H-pyrazol-3-amine.
A Potent Modulator of Kinase Activity
The N-Methyl-1H-pyrazol-3-amine scaffold has proven to be an exceptional platform for the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases.
Hinge-Binding and Beyond
The 3-amino group of the scaffold typically forms one or two crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region. The N-methyl group can provide additional van der Waals interactions and influence the overall conformation of the inhibitor, contributing to both potency and selectivity.[4]
Targeting Key Oncogenic Kinases
Derivatives of N-Methyl-1H-pyrazol-3-amine have demonstrated potent inhibitory activity against several kinases implicated in cancer progression.
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. Tozasertib (VX-680), a potent pan-Aurora kinase inhibitor, features the N-Methyl-1H-pyrazol-3-amine core.[7]
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML). Several potent FLT3 inhibitors incorporating the N-Methyl-1H-pyrazol-3-amine scaffold have been developed.[4][8]
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer. The N-Methyl-1H-pyrazol-3-amine scaffold has been utilized to create inhibitors of various CDKs, including CDK2 and CDK9.[3]
Signaling Pathway: Inhibition of the FLT3 Signaling Cascade
The following diagram illustrates the central role of FLT3 in AML and the point of intervention for inhibitors based on the N-Methyl-1H-pyrazol-3-amine scaffold.
Caption: Inhibition of mutated FLT3 signaling in AML.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the N-Methyl-1H-pyrazol-3-amine scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition.
Position
Modification
Impact on Activity
N1-Methyl
Replacement with larger alkyl groups or H
Generally leads to a decrease in potency, highlighting the optimal size and electronic contribution of the methyl group.
C3-Amino
Acylation or substitution on the amine
Often reduces or abolishes hinge-binding, resulting in a significant loss of activity.
C4
Introduction of aryl or heteroaryl groups via cross-coupling
Can significantly enhance potency by accessing additional binding pockets. The nature and substitution of the appended ring are critical for selectivity.
C5
Substitution with small alkyl or cycloalkyl groups
Can modulate lipophilicity and fine-tune binding interactions.
Pharmacokinetic (ADMET) Profile
The N-Methyl-1H-pyrazol-3-amine scaffold generally imparts favorable ADMET properties, contributing to its attractiveness as a drug discovery core.
Parameter
Observation
Solubility
Generally moderate, can be improved by introducing polar functional groups on substituents.
Permeability
Typically good, facilitating oral absorption.
Metabolic Stability
The pyrazole ring is relatively stable to metabolism. The N-methyl group can be a site of N-demethylation, but this can be mitigated by appropriate structural modifications elsewhere in the molecule.
Toxicity
No inherent toxicity is broadly associated with the scaffold, but this is highly dependent on the overall structure of the molecule.
Quantitative ADMET data for specific compounds is often proprietary. The above table represents general trends observed in the literature.[3][6]
Case Studies: From Bench to Bedside
The therapeutic potential of the N-Methyl-1H-pyrazol-3-amine scaffold is best illustrated by its incorporation into clinical and preclinical drug candidates.
Tozasertib (VX-680)
Tozasertib is a potent, ATP-competitive, small-molecule inhibitor of the Aurora kinases (Aurora A, B, and C).[7] It also exhibits activity against other kinases, including FLT3 and BCR-ABL.[9] The N-Methyl-1H-pyrazol-3-amine core of Tozasertib is crucial for its interaction with the hinge region of these kinases. Tozasertib has been investigated in clinical trials for various hematological malignancies and solid tumors.[10] Mechanistic studies have shown that Tozasertib can induce apoptosis and inhibit cell proliferation by disrupting mitotic progression.[7] It has also been shown to modulate the DLK/JIP3/MA2K7/JNK and NF-κB/MAPK signaling pathways.[5][11]
Compound 1 (FLT3/BCR-ABL Inhibitor)
Researchers have identified a potent dual inhibitor of FLT3-ITD and BCR-ABL, designated as "compound 1," which features an N-methyl-pyrazol-4-yl moiety.[4][12] This compound demonstrated significant activity against clinically relevant leukemia cell lines, including those with resistance mutations.[4] This case study highlights the adaptability of the N-methyl-pyrazole core in developing inhibitors that can overcome drug resistance.
Future Perspectives and Conclusion
The N-Methyl-1H-pyrazol-3-amine scaffold continues to be a fertile ground for drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven ability to target a diverse range of enzymes make it a highly valuable tool for medicinal chemists.
Future research will likely focus on:
Exploring new therapeutic areas: Beyond oncology, this scaffold holds promise for the treatment of inflammatory, neurodegenerative, and infectious diseases.
Developing novel synthetic methodologies: More efficient and sustainable methods for the synthesis and functionalization of the pyrazole core will accelerate the discovery of new drug candidates.
Designing next-generation inhibitors: The scaffold will undoubtedly be a key component in the development of more selective and potent inhibitors, including allosteric modulators and covalent inhibitors.
References
Tozasertib attenuates neuronal apoptosis via DLK/JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats. [Link]
Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo. [Link]
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. [Link]
Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]
Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. [Link]
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. [Link]
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y. [Link]
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]
Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
N-(methyl)-1h-pyrazol-3-amine, n-(methyl)-pyridin-2-amine and n-(methyl)-thiazol-2-amine derivatives for the treatment of diseases associated with amyloid or amyloid-like proteins, like e.g. alzheimer's. [Link]
A Technical Guide to N-Methyl-1H-pyrazol-3-amine: Sourcing, Purity, and Application in Modern Drug Discovery
Abstract N-Methyl-1H-pyrazol-3-amine, a pivotal heterocyclic building block, is integral to the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its structural motif is a cornerstone in the developme...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
N-Methyl-1H-pyrazol-3-amine, a pivotal heterocyclic building block, is integral to the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its structural motif is a cornerstone in the development of targeted therapies, particularly in oncology and inflammatory diseases. This guide provides an in-depth analysis of the procurement and qualification of N-Methyl-1H-pyrazol-3-amine, detailing critical purity standards, analytical methodologies for quality control, and a survey of reputable suppliers. Furthermore, it explores the compound's application in contemporary drug discovery, substantiated by relevant case studies and synthetic schemes. This document is intended to serve as a comprehensive resource for researchers, chemists, and supply chain professionals in the pharmaceutical and biotechnology sectors.
Introduction: The Strategic Importance of N-Methyl-1H-pyrazol-3-amine in Medicinal Chemistry
N-Methyl-1H-pyrazol-3-amine (CAS No. 1904-31-0) is a substituted pyrazole that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and conformational flexibility make it an ideal scaffold for designing molecules that can selectively interact with a variety of biological targets.[1] The pyrazole core is a privileged structure in numerous FDA-approved drugs, underscoring its therapeutic relevance.[1] N-Methyl-1H-pyrazol-3-amine serves as a key intermediate in the synthesis of complex molecules, including kinase inhibitors and anti-inflammatory agents.[2][3] Its application in the development of novel therapeutics for neurological disorders has also been noted.[2]
The successful integration of this building block into a drug development pipeline is contingent upon a robust understanding of its chemical properties, a reliable supply chain, and stringent quality control. This guide aims to provide the reader with the necessary expertise to navigate these critical aspects.
Supplier Landscape and Purity Specifications
The procurement of high-quality starting materials is a fundamental prerequisite for reproducible research and compliant drug manufacturing. A survey of the market reveals several reputable suppliers of N-Methyl-1H-pyrazol-3-amine, each offering various purity grades suitable for different stages of research and development.
Supplier
Available Purity
Analytical Method(s)
CAS Number
Apollo Scientific
99.0%
Gas Chromatography (GC)
1904-31-0
AK Scientific, Inc.
95%
Not specified
1904-31-0
Chem-Impex
≥ 98%
Gas Chromatography (GC)
1904-31-0
TCI Chemicals
>98.0%
Gas Chromatography (GC), Nonaqueous Titration
1904-31-0
Sigma-Aldrich
Not specified
Not specified
1904-31-0
MedchemExpress
Not specified
Not specified
1904-31-0
This table is a representative summary and not exhaustive. Researchers should always request lot-specific Certificates of Analysis.
Purity is a critical parameter, with seemingly minor impurities having the potential to derail synthetic pathways or introduce toxicological liabilities. For early-stage research, a purity of ≥98% is often sufficient. However, as a project progresses towards preclinical and clinical development, a purity of ≥99.0% is highly recommended. It is imperative to not only consider the percentage purity but also the impurity profile. A thorough understanding of the synthetic route used by the supplier can provide valuable insights into potential process-related impurities.
Analytical Quality Control: A Self-Validating System
A robust analytical package is essential for the qualification of N-Methyl-1H-pyrazol-3-amine. The following is a recommended workflow for ensuring the identity, purity, and stability of the material.
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra should be consistent with the expected structure of N-Methyl-1H-pyrazol-3-amine. TCI Chemicals confirms the structure of their product via NMR.[4]
Mass Spectrometry (MS): Provides confirmation of the molecular weight (97.12 g/mol ).[2][4]
Purity Assessment
Gas Chromatography (GC): The most common method for purity assessment, as indicated by multiple suppliers including Apollo Scientific, Chem-Impex, and TCI Chemicals.[2][4][5] A high-resolution capillary column is recommended for optimal separation of potential impurities.
High-Performance Liquid Chromatography (HPLC): An orthogonal technique to GC, HPLC can be valuable for identifying non-volatile impurities.
Nonaqueous Titration: As offered by TCI Chemicals, this method provides an assessment of the total basic content, which can be a useful measure of overall purity.[4]
Water Content
Karl Fischer (KF) Titration: Essential for determining the water content, which can impact reaction stoichiometry and stability. Apollo Scientific provides the water content for their product as determined by KF.[5]
The following diagram illustrates a typical workflow for the qualification of a new batch of N-Methyl-1H-pyrazol-3-amine.
Caption: Workflow for qualifying a new supplier of N-Methyl-1H-pyrazol-3-amine.
Application in Drug Discovery: A Case Study of RIPK1 Inhibitors
The utility of N-Methyl-1H-pyrazol-3-amine as a versatile building block is exemplified in the discovery of novel inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[6] Aberrant RIPK1 activation is implicated in inflammatory diseases, making it an attractive therapeutic target.[6]
A recent study describes the development of a series of 1H-pyrazol-3-amine derivatives as potent and selective RIPK1 inhibitors.[6] The synthesis of these compounds highlights the strategic use of N-Methyl-1H-pyrazol-3-amine as a core scaffold. The general synthetic approach is outlined below.
Experimental Protocol: Synthesis of a 1H-Pyrazol-3-Amine Derivative
This is a generalized protocol based on the principles of pyrazole functionalization.
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Methyl-1H-pyrazol-3-amine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile.
Addition of Base: Add a non-nucleophilic base, for example, triethylamine (1.2 eq.), to the solution.
Addition of Electrophile: Slowly add the desired electrophile, such as an appropriately substituted benzenesulfonyl chloride (1.0 eq.), at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1H-pyrazol-3-amine derivative.
The following diagram illustrates the key role of N-Methyl-1H-pyrazol-3-amine in the synthesis of these RIPK1 inhibitors.
Caption: Synthetic pathway to 1H-pyrazol-3-amine-based RIPK1 inhibitors.
The resulting compounds in the aforementioned study demonstrated low nanomolar activity against RIPK1 and potent protective effects against necroptosis in both human and murine cells.[6] Furthermore, the lead compound exhibited favorable pharmacokinetic properties and significant therapeutic effects in in vivo models of inflammatory disease.[6] This work underscores the immense potential of N-Methyl-1H-pyrazol-3-amine as a foundational element in the design of next-generation therapeutics.
Conclusion
N-Methyl-1H-pyrazol-3-amine is a high-value building block with demonstrable applications in the synthesis of innovative therapeutics. A comprehensive understanding of the supplier landscape, stringent adherence to purity standards, and robust analytical qualification are paramount for its successful implementation in research and development. As the demand for targeted therapies continues to grow, the strategic importance of N-Methyl-1H-pyrazol-3-amine in medicinal chemistry is set to increase, making the principles outlined in this guide more critical than ever for the advancement of novel drug discovery programs.
References
Oakwood Chemical. CERTIFICATE OF ANALYSIS - 1-Methyl-1H-pyrazol-3-ylamine. [Link]
ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited. [Link]
Matrix Fine Chemicals. 1-METHYL-1H-PYRAZOL-3-AMINE | CAS 1904-31-0. [Link]
PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]
An In-depth Technical Guide to the Safe Handling and Use of N-Methyl-1H-pyrazol-3-amine
This guide provides comprehensive safety and handling information for N-Methyl-1H-pyrazol-3-amine, a crucial building block in modern drug discovery and organic synthesis. The content herein is curated for researchers, c...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides comprehensive safety and handling information for N-Methyl-1H-pyrazol-3-amine, a crucial building block in modern drug discovery and organic synthesis. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical and chemical industries. Given the isomeric nature of this compound, this document will focus primarily on the most well-documented isomer, 1-Methyl-1H-pyrazol-3-amine (CAS No. 1904-31-0) , for which extensive safety data is available.
Section 2: Hazard Identification and Risk Assessment
2.1. GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Methyl-1H-pyrazol-3-amine is classified as a hazardous substance.
Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[3]
Skin Corrosion/Irritation: Category 1B or 2 - Causes severe skin burns and eye damage or causes skin irritation.[2][3][6]
Serious Eye Damage/Eye Irritation: Category 1 or 2 - Causes serious eye damage or causes serious eye irritation.[2][3][6]
Specific target organ toxicity (single exposure): Category 3 - May cause respiratory irritation.[2][6]
Signal Word: Danger[3] or Warning[2][6] (depending on the supplier's classification)
The toxicological properties of this substance have not been fully investigated[7][8]. Therefore, it should be handled with the utmost care, assuming it is potentially toxic. Effects of exposure may be delayed[7].
Inhalation: May cause respiratory tract irritation[2][7].
Skin Contact: Causes skin irritation or severe burns[2][3][6][7].
Eye Contact: Causes serious eye irritation or damage[2][3][6][7].
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea[7].
2.3. Risk Assessment Workflow
A systematic risk assessment is mandatory before commencing any work with this compound. The following diagram illustrates a typical workflow.
A generalized workflow for conducting a risk assessment before handling chemical reagents.
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential to minimize the risk of exposure and ensure a safe laboratory environment.
3.1. Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[7][9].
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[6][8].
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure.
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7]. A face shield may be necessary for splash-prone operations.
Skin Protection:
Gloves: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure[7]. Glove integrity should be checked before and during use.
Clothing: Wear a lab coat or appropriate protective clothing to prevent skin exposure[7].
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use[7][8].
3.3. Handling Procedures
Wash hands and any exposed skin thoroughly after handling[2][6][7].
Incompatible materials include strong oxidizing agents, acids, and acid chlorides[7][8].
Section 4: Emergency Procedures
Immediate and appropriate response to an incident is critical.
4.1. First-Aid Measures
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[2][6].
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[2][6].
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][6].
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
4.2. Accidental Release Measures
Small Spills: Vacuum or sweep up the material and place it into a suitable disposal container[7]. Clean up spills immediately, observing precautions in the Protective Equipment section. Avoid generating dusty conditions[7]. Provide ventilation.
Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Section 5: Stability and Reactivity
Reactivity: No information available.
Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions[7].
Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water[2].
Incompatible Materials: Strong oxidizing agents, acids, and acid chlorides[7][8].
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[7][8].
Hazardous Polymerization: Hazardous polymerization does not occur[8].
Section 6: Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2]. Dispose of contents/container to an approved waste disposal plant[2][6].
Section 7: Experimental Workflow Visualization
The following diagram outlines a safe workflow for handling N-Methyl-1H-pyrazol-3-amine in a laboratory setting.
A standard operating procedure for the safe handling of N-Methyl-1H-pyrazol-3-amine.
Synthesis of Pyrazolo[1,5-a]pyrimidines Utilizing N-Methyl-1H-pyrazol-3-amine: An Application and Protocol Guide
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, notably protein kinases, making it a cornerstone for the development of targeted therapies.[1] Compounds bearing this nucleus have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A common and efficient strategy for the construction of this bicyclic system is the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic species.[2][3] This guide provides a detailed examination and a practical, step-by-step protocol for the synthesis of pyrazolo[1,5-a]pyrimidines using a specifically N-substituted precursor, N-Methyl-1H-pyrazol-3-amine. The presence of the N-methyl group provides a unique handle for directing the regioselectivity of the cyclization, a critical aspect that will be explored in depth.
Reaction Mechanism and Regiochemical Considerations
The synthesis of the pyrazolo[1,5-a]pyrimidine ring system from N-Methyl-1H-pyrazol-3-amine and a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a well-defined, acid-catalyzed condensation-cyclization-dehydration sequence. The presence of the methyl group on the N1 position of the pyrazole ring is the determining factor for the regiochemical outcome of the reaction.
Unlike unsubstituted 3-aminopyrazole, where the initial nucleophilic attack on the dicarbonyl compound could potentially involve either the exocyclic amino group or the N1 ring nitrogen, the N1-methylation in our starting material precludes the involvement of this nitrogen in the initial condensation. This directs the reaction pathway unambiguously.
The reaction mechanism can be delineated as follows:
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of N-Methyl-1H-pyrazol-3-amine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Formation of a Hemiaminal Intermediate: This initial attack results in the formation of a transient hemiaminal intermediate.
Dehydration to form an Enaminone Intermediate: The hemiaminal readily loses a molecule of water to form a more stable enaminone intermediate.
Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic attack of the N2 nitrogen of the pyrazole ring onto the second carbonyl carbon of the original 1,3-dicarbonyl moiety. This intramolecular cyclization forms the six-membered pyrimidine ring.
Final Dehydration: The resulting bicyclic intermediate undergoes a final dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine core.
This directed regioselectivity ensures the formation of a single pyrazolo[1,5-a]pyrimidine isomer, which is a significant advantage in the synthesis of well-defined molecular entities for drug discovery.
Caption: Reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 4,6-Dimethyl-1H-pyrazolo[1,5-a]pyrimidine
This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine from N-Methyl-1H-pyrazol-3-amine and acetylacetone.
Materials and Reagents
N-Methyl-1H-pyrazol-3-amine
Acetylacetone (2,4-pentanedione)
Glacial Acetic Acid
Ethanol
Ethyl acetate
Hexane
Anhydrous Magnesium Sulfate
Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, chromatography column)
Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol) in ethanol (30 mL).
Addition of Reagents: To the stirred solution, add acetylacetone (1.13 g, 11.3 mmol, 1.1 equivalents) followed by glacial acetic acid (0.5 mL) as the catalyst.
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by a brine solution (25 mL).
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure 4,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidine.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data and Reaction Scope
The cyclocondensation reaction is generally high-yielding and can be applied to a variety of 1,3-dicarbonyl compounds to generate a library of substituted pyrazolo[1,5-a]pyrimidines. The following table provides representative data from analogous reactions reported in the literature to give an indication of the expected outcomes.
The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of N-Methyl-1H-pyrazol-3-amine with 1,3-dicarbonyl compounds is a robust and highly regioselective method. The N-methyl group effectively directs the cyclization, leading to a single, well-defined product. This straightforward protocol provides a reliable and scalable route to a key heterocyclic scaffold, which is of significant interest to researchers in medicinal chemistry and drug development. The synthesized compounds can serve as valuable intermediates for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. Future work could involve the exploration of a broader range of substituted 1,3-dicarbonyls and the application of microwave-assisted synthesis to further optimize reaction times and yields.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed. [Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Archives. [Link]
Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. Semantic Scholar. [Link]
Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. ResearchGate. [Link]
Application and Protocol Guide: Leveraging N-Methyl-1H-pyrazol-3-amine for the Synthesis of Potent and Selective Casein Kinase 1δ/ε Inhibitors
Introduction: Casein Kinase 1δ/ε as a High-Value Therapeutic Target Casein Kinase 1 (CK1) is a highly conserved family of serine/threonine kinases that are integral to a multitude of cellular processes, including Wnt sig...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Casein Kinase 1δ/ε as a High-Value Therapeutic Target
Casein Kinase 1 (CK1) is a highly conserved family of serine/threonine kinases that are integral to a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1][2] Among the seven human isoforms, CK1δ and CK1ε are particularly homologous and have emerged as critical regulators in various pathologies.[3][4] Dysregulation of CK1δ/ε activity has been implicated in the progression of several diseases, most notably Alzheimer's disease, various cancers, and circadian rhythm disorders.[1][5][6][7] This has positioned CK1δ/ε as a compelling target for therapeutic intervention. The development of small molecule inhibitors that can selectively modulate the activity of these kinases is therefore an area of intense research in drug discovery.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[8][9] N-Methyl-1H-pyrazol-3-amine, a readily available building block, serves as an excellent starting point for the synthesis of a diverse range of pyrazole-based inhibitors. Its inherent chemical properties allow for versatile functionalization, enabling the exploration of structure-activity relationships (SAR) to achieve high potency and selectivity for CK1δ/ε.[8][10] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of CK1δ/ε inhibitors derived from N-Methyl-1H-pyrazol-3-amine.
The CK1δ/ε Signaling Pathway: A Central Regulatory Hub
CK1δ/ε are key players in multiple signaling cascades, with their role in the Wnt/β-catenin pathway being one of the most extensively studied. In this pathway, CK1δ/ε contribute to the phosphorylation and subsequent regulation of key components like Dishevelled (DVL) and β-catenin, thereby influencing gene transcription related to cell proliferation and differentiation.[4] Furthermore, CK1δ/ε are central to the molecular clock that governs circadian rhythms by phosphorylating the PER proteins, which affects their stability and nuclear translocation.[1]
Below is a diagram illustrating the central role of CK1δ/ε in cellular signaling.
Caption: Synthetic workflow for a pyrazole-based inhibitor.
Step-by-Step Protocol
Step 1: Buchwald-Hartwig Amination
This step couples the N-Methyl-1H-pyrazol-3-amine with a suitable heterocyclic halide, for example, 4-chloroquinazoline, to form the core scaffold of the inhibitor.
To a dry round-bottom flask, add N-Methyl-1H-pyrazol-3-amine, 4-chloroquinazoline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add anhydrous 1,4-dioxane via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the intermediate product.
Step 2: Suzuki Coupling
The intermediate from Step 1 is further functionalized via a Suzuki coupling reaction to introduce various substituents, allowing for the exploration of SAR.
To a round-bottom flask, add the intermediate from Step 1, the desired boronic acid/ester, Pd(dppf)Cl₂, and Na₂CO₃.
Evacuate and backfill the flask with an inert gas three times.
Add the 1,4-dioxane and water mixture.
Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Dilute with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or preparative HPLC to obtain the final inhibitor.
Characterization of the Synthesized Inhibitor
Thorough characterization is essential to confirm the identity, purity, and structure of the final compound.
Analytical Technique
Purpose
Typical Expected Results
¹H and ¹³C NMR
Structural elucidation and confirmation of proton and carbon environments.
Chemical shifts, coupling constants, and integration values consistent with the target structure.
Mass Spectrometry (MS)
Determination of the molecular weight and confirmation of the molecular formula.
A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC)
Assessment of purity.
A single major peak indicating >95% purity.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The biological activity of the synthesized inhibitor is determined by its ability to inhibit the enzymatic activity of CK1δ and CK1ε. A common method is the in vitro kinase assay, which measures the phosphorylation of a substrate.
[5][11][12]
Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
[11]
Materials:
Recombinant human CK1δ and CK1ε enzymes
CK1 substrate (e.g., α-casein)
Synthesized inhibitor (dissolved in DMSO)
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
384-well plates
Plate reader capable of luminescence detection
Procedure:
Prepare a serial dilution of the synthesized inhibitor in DMSO.
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate at 30 °C for a predetermined time (e.g., 60 minutes).
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate reader.
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Kinase Isoform
Hypothetical IC₅₀ (nM)
CK1δ
50
CK1ε
75
Other related kinases (for selectivity profiling)
>1000
Conclusion and Future Directions
N-Methyl-1H-pyrazol-3-amine serves as a valuable and versatile starting material for the synthesis of potent and selective CK1δ/ε inhibitors. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to develop novel therapeutic agents targeting these important kinases. Further optimization of the pyrazole scaffold through systematic SAR studies can lead to the identification of clinical candidates for the treatment of a range of debilitating diseases.
References
Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch. Frontiers. (2022-06-02). [Link]
Therapeutic Targeting of Casein Kinase 1δ/ε in an Alzheimer's Disease Mouse Model. Journal of Proteome Research. (2019-09-06). [Link]
Therapeutic Targeting of Casein Kinase 1δ/ε in an Alzheimer's Disease Mouse Model. National Center for Biotechnology Information. (2019-02-03). [Link]
Targeting Casein Kinase 1 (CK1) in Hematological Cancers. MDPI. [Link]
1-METHYL-1H-PYRAZOL-3-AMINE | CAS 1904-31-0. Matrix Fine Chemicals. [Link]
N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. (2017-06-15). [Link]
Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer. PubMed. (2018-02-01). [Link]
N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase 1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis. Frontiers. (2014-05-19). [Link]
N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1 delta/epsilon inhibitors: Synthesis, biological evaluation and molecular modeling studies. Scholars@UToledo. [Link]
The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer. Frontiers. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
SAR studies of 1,5-diarylpyrazole-based CCK1 receptor antagonists. PubMed. (2007-12-01). [Link]
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. National Center for Biotechnology Information. [Link]
Strategic Synthesis of a Novel FLT3 Inhibitor Employing the N-Methyl-1H-pyrazol-3-amine Scaffold
An Application Guide for Medicinal Chemists: Abstract FMS-like tyrosine kinase 3 (FLT3) is a critical, validated therapeutic target in oncology, particularly for acute myeloid leukemia (AML), where activating mutations a...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for Medicinal Chemists:
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a critical, validated therapeutic target in oncology, particularly for acute myeloid leukemia (AML), where activating mutations are present in approximately 30% of patients.[1][2] The development of potent and selective small-molecule FLT3 inhibitors has transformed the treatment landscape for this disease.[3][4] This application note provides a comprehensive, research-grade protocol for the synthesis of a novel, representative FLT3 inhibitor. The strategy leverages the privileged N-Methyl-1H-pyrazol-3-amine scaffold, a key building block that serves as a hinge-binding motif in numerous kinase inhibitors.[5][6][7] We detail a robust, multi-step synthetic route, emphasizing the rationale behind methodological choices, reaction optimization, and full characterization of intermediates and the final product. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of next-generation kinase inhibitors.
Introduction: The Rationale for Targeting FLT3 with Pyrazole-Based Scaffolds
The constitutive activation of the FLT3 receptor tyrosine kinase, most commonly through internal tandem duplication (FLT3-ITD) mutations, is a major driver of leukemogenesis and is associated with a poor prognosis in AML.[1][3] This has established FLT3 as a high-priority target for therapeutic intervention. Small-molecule inhibitors that compete with ATP for the kinase's catalytic site have shown significant clinical efficacy.[2][8]
The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry.[9][10] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions within the hinge region of a kinase's ATP-binding pocket make it an ideal component for inhibitor design.[5][7] Specifically, the 3-aminopyrazole moiety is a cornerstone of numerous inhibitors, where it mimics the adenine portion of ATP, providing a strong anchoring point.[7] This guide focuses on a synthetic strategy employing N-Methyl-1H-pyrazol-3-amine as a versatile starting material to construct a potent and selective FLT3 inhibitor.
FLT3 Signaling and Inhibition
The diagram below illustrates the canonical FLT3 signaling pathway and the mechanism of its inhibition. In its mutated, constitutively active state, FLT3 perpetually activates downstream pro-survival and proliferative pathways like RAS/MEK/ERK and PI3K/AKT. A competitive inhibitor blocks the ATP binding site, preventing autophosphorylation and shutting down this aberrant signaling cascade.
Caption: Inhibition of constitutively active FLT3 blocks downstream signaling pathways.
Overall Synthetic Strategy
The target molecule for this protocol is (4-(4-(tert-butyl)phenyl)-1-methyl-1H-pyrazol-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine . This structure was rationally designed to include the N-methyl-pyrazol-3-amine core for hinge binding, a substituted phenyl group to occupy a hydrophobic pocket, and a 7H-pyrrolo[2,3-d]pyrimidine moiety, another well-established kinase-binding scaffold.
The synthesis is designed as a convergent, three-stage process:
Stage 1: Synthesis of the Pyrazole Core. Functionalization of the pyrazole ring via bromination to prepare it for cross-coupling.
Stage 2: Suzuki-Miyaura Cross-Coupling. Installation of the substituted aryl moiety onto the pyrazole core. This is a robust and widely used C-C bond-forming reaction.[11][12][13]
Stage 3: Buchwald-Hartwig Amination. Coupling of the functionalized pyrazole amine with the heterocyclic core to yield the final inhibitor. This C-N bond-forming reaction is a cornerstone of modern medicinal chemistry.[14][15][16]
Caption: Overall workflow for the synthesis of the target FLT3 inhibitor.
Detailed Experimental Protocols
General Notes: All reactions should be conducted in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Reagents were purchased from commercial suppliers and used without further purification. Room temperature (RT) is denoted as 20-25 °C. Reaction progress was monitored by Thin Layer Chromatography (TLC) on silica gel plates and/or LC-MS.
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[17][18] Handle all reagents and solvents in a well-ventilated fume hood. N-Bromosuccinimide (NBS) is a corrosive solid. Palladium catalysts are toxic and should be handled with care. Strong bases like LHMDS are corrosive and moisture-sensitive.[19]
Stage 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazol-3-amine (Intermediate 1)
Rationale: Electrophilic bromination at the C4 position of the pyrazole ring is a standard method to introduce a handle for subsequent cross-coupling reactions. The C4 position is electronically activated and sterically accessible. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine.
Reagent
M.W.
Amount
Moles
Equiv.
N-Methyl-1H-pyrazol-3-amine
97.12
5.00 g
51.5 mmol
1.0
N-Bromosuccinimide (NBS)
177.98
9.61 g
54.0 mmol
1.05
Acetonitrile (MeCN)
41.05
100 mL
-
-
Procedure:
To a 250 mL round-bottom flask, add N-Methyl-1H-pyrazol-3-amine (5.00 g, 51.5 mmol) and acetonitrile (100 mL). Stir the solution at 0 °C (ice-water bath).
Slowly add N-Bromosuccinimide (9.61 g, 54.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure to remove the solvent.
Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel (gradient elution: 20% to 50% Ethyl Acetate in Hexanes) to afford Intermediate 1 as a white solid.
Stage 2: Synthesis of 4-(4-(tert-butyl)phenyl)-1-methyl-1H-pyrazol-3-amine (Intermediate 2)
Rationale: The Suzuki-Miyaura coupling is an exceptionally reliable method for forming C(sp²)-C(sp²) bonds.[20] The choice of Pd(dppf)Cl₂ as the catalyst is based on its high efficiency for coupling with heterocyclic halides, while the aqueous sodium carbonate provides the necessary basic conditions for the catalytic cycle.[11][21]
Reagent
M.W.
Amount
Moles
Equiv.
Intermediate 1
176.02
4.00 g
22.7 mmol
1.0
4-(tert-butyl)phenylboronic acid
177.06
4.44 g
25.0 mmol
1.1
Pd(dppf)Cl₂·CH₂Cl₂
816.64
926 mg
1.13 mmol
0.05
Sodium Carbonate (Na₂CO₃)
105.99
7.22 g
68.1 mmol
3.0
1,4-Dioxane
88.11
80 mL
-
-
Water (H₂O)
18.02
20 mL
-
-
Procedure:
To a 250 mL Schlenk flask, add Intermediate 1 (4.00 g, 22.7 mmol), 4-(tert-butyl)phenylboronic acid (4.44 g, 25.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (926 mg, 1.13 mmol).
Add 1,4-dioxane (80 mL) and an aqueous solution of Na₂CO₃ (7.22 g in 20 mL of water).
Degas the mixture by bubbling argon through the solution for 15 minutes.
Heat the reaction mixture to 90 °C and stir for 4 hours under an argon atmosphere.
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite®.
Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to yield Intermediate 2 as a pale yellow solid.
Stage 3: Synthesis of the Final Product via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[16] The use of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step and achieving high yields, especially with heterocyclic substrates.[15][19] LHMDS is used as a strong, non-nucleophilic base to deprotonate the amine without competing in the coupling reaction.
Reagent
M.W.
Amount
Moles
Equiv.
Intermediate 2
229.32
2.00 g
8.72 mmol
1.0
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
153.58
1.48 g
9.60 mmol
1.1
Pd₂(dba)₃
915.72
399 mg
0.436 mmol
0.05
XPhos
476.66
416 mg
0.872 mmol
0.1
LHMDS (1.0 M in THF)
167.33
19.2 mL
19.2 mmol
2.2
Toluene
92.14
50 mL
-
-
Procedure:
To a 100 mL oven-dried Schlenk flask, add Intermediate 2 (2.00 g, 8.72 mmol), 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.48 g, 9.60 mmol), Pd₂(dba)₃ (399 mg, 0.436 mmol), and XPhos (416 mg, 0.872 mmol).
Evacuate and backfill the flask with argon three times.
Add anhydrous toluene (50 mL) via syringe.
Slowly add LHMDS (19.2 mL of a 1.0 M solution in THF) via syringe at room temperature.
Heat the reaction mixture to 100 °C and stir for 6 hours.
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).
Extract the mixture with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel (gradient elution: 50% to 100% Ethyl Acetate in Hexanes, then 0% to 10% Methanol in Dichloromethane) to afford the Final Product as an off-white solid.
Product Characterization
Validation of the synthesized compounds is critical. The following data represents expected results for the successful synthesis of the target inhibitor.
Compound
Method
Expected Result
Intermediate 1
¹H NMR (400 MHz, CDCl₃)
δ 7.45 (s, 1H), 3.80 (s, 3H), 3.65 (br s, 2H).
MS (ESI+)
m/z = 176.0, 178.0 [M+H]⁺, isotopic pattern for Br.
Application Notes & Protocols for the Development of N-Methyl-1H-pyrazol-3-amine Based Fungicides
Abstract The pyrazole ring is a highly effective pharmacophore in modern agrochemistry, forming the backbone of numerous commercially successful fungicides, particularly succinate dehydrogenase inhibitors (SDHI)[1][2]. T...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The pyrazole ring is a highly effective pharmacophore in modern agrochemistry, forming the backbone of numerous commercially successful fungicides, particularly succinate dehydrogenase inhibitors (SDHI)[1][2]. This document provides a comprehensive guide for researchers and drug development professionals on leveraging N-Methyl-1H-pyrazol-3-amine as a core scaffold for the discovery and development of novel fungicidal agents. We present detailed protocols for the synthesis of derivative libraries, robust methodologies for in vitro and in vivo screening, and foundational approaches for elucidating the mechanism of action. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Pyrazole Scaffold in Fungicide Design
The search for novel fungicides is driven by the need to manage fungal pathogens that threaten global food security and the continuous emergence of resistance to existing treatments[1]. Heterocyclic compounds, particularly those containing a pyrazole ring, have proven to be a cornerstone of fungicide research and development[1][3]. The structural versatility of the pyrazole moiety allows for fine-tuning of biological activity, selectivity, and physicochemical properties[1].
Many potent fungicides, including bixafen, fluxapyroxad, and penthiopyrad, are pyrazole carboxamide derivatives that function by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi[1][2][4]. This targeted action disrupts fungal energy production, leading to cell death.
N-Methyl-1H-pyrazol-3-amine is a strategic starting material or "scaffold" for creating libraries of novel pyrazole derivatives[5][6]. The amine group at the 3-position serves as a versatile chemical handle for derivatization, most commonly through the formation of amide bonds to generate pyrazole carboxamides[7][8]. This guide provides the foundational protocols to explore the potential of this scaffold in developing next-generation fungicides.
Synthesis of N-Methyl-1H-pyrazol-3-amine Derivatives
The primary strategy for leveraging N-Methyl-1H-pyrazol-3-amine is its conversion into a library of pyrazole carboxamides. This involves an acylation reaction between the pyrazole amine and various acyl chlorides or carboxylic acids. The variation in the acyl group is a key driver of differential antifungal activity.
Rationale for Derivatization
The goal of creating a derivative library is to explore the structure-activity relationship (SAR)[1]. By systematically modifying the portion of the molecule that is attached to the pyrazole core, we can identify substituents that enhance binding to the target enzyme, improve plant uptake and translocation, or increase metabolic stability. The introduction of different aromatic rings, alkyl chains, and functional groups can dramatically influence the compound's efficacy and spectrum of activity[1][7].
General Protocol: Synthesis of Pyrazole Carboxamide Derivatives
This protocol outlines a standard procedure for the synthesis of N-(1-methyl-1H-pyrazol-3-yl) amides via acylation with an acyl chloride.
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Tertiary amine base (e.g., Triethylamine or Pyridine)
Standard laboratory glassware and magnetic stirrer
Rotary evaporator
Silica gel for column chromatography
NMR Spectrometer and Mass Spectrometer for characterization
Procedure:
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Methyl-1H-pyrazol-3-amine (1.0 equivalent) in the anhydrous solvent.
Base Addition: Add the tertiary amine base (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add the substituted acyl chloride (1.1 equivalents) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
Work-up: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate)[5]. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to yield the final pyrazole carboxamide derivative.
Characterization: Confirm the structure and purity of the synthesized compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-ESI-MS)[1][2].
Caption: Workflow for synthesizing pyrazole carboxamide derivatives.
In Vitro Antifungal Activity Screening
The first step in evaluating newly synthesized compounds is to determine their intrinsic activity against a panel of relevant fungal pathogens in a controlled laboratory setting. The broth microdilution method is a standardized, high-throughput technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent[11][12].
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for yeast and filamentous fungi[13][14][15].
Materials:
Synthesized pyrazole derivatives (dissolved in DMSO)
For yeasts, harvest mature colonies and suspend in sterile saline. For molds, harvest conidia by gently flooding the plate with saline and scraping the surface.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL)[14].
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds in the test wells[13][14]. The inoculum density is critical; high densities can lead to an underestimation of antifungal activity[16].
Plate Preparation:
Prepare a stock solution of each test compound in DMSO.
In a 96-well plate, perform a serial two-fold dilution of each compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL). The final DMSO concentration should not exceed 1% to avoid inhibiting fungal growth[14].
Include a positive control well (inoculum, no compound) and a negative/sterility control well (medium only). A commercial fungicide (e.g., Bixafen, Boscalid) should be included as a reference standard[3][7].
Inoculation and Incubation:
Add the prepared fungal inoculum to each well containing the compound dilutions.
Seal the plates and incubate at the optimal temperature for the specific fungus for 24-72 hours, until robust growth is observed in the positive control well[14].
MIC Determination:
The MIC is defined as the lowest concentration of the compound that causes complete (or ~90% for some fungistatic compounds) inhibition of visible growth as determined by the naked eye or a spectrophotometer[11][13].
In Vivo Fungicide Screening on Plant Hosts
Compounds that demonstrate high potency in vitro must be evaluated for their efficacy in a more complex biological system. In vivo testing on host plants assesses the compound's ability to be absorbed, translocated, and protect the plant from infection[16][17].
Protocol: Whole Plant Protective Efficacy Assay
This protocol describes a protective (prophylactic) spray application to test a compound's ability to prevent disease establishment.
Materials:
Test plants (e.g., tomato, wheat, or cress seedlings, depending on the target pathogen) grown in small pots[16][18].
Test compounds formulated as a sprayable solution (e.g., dissolved in acetone/water with a surfactant like Tween 20).
Pathogen inoculum (spore suspension).
Spray atomizer.
Controlled environment growth chamber or greenhouse with humidity control.
Procedure:
Plant Cultivation: Grow healthy, uniform plants to a suitable stage (e.g., 2-4 true leaves). Typically, 2-3 replicate pots are used per treatment[16].
Compound Application: Spray the plants with the formulated test compound until runoff. Ensure complete and even coverage of the foliage. Include a negative control (formulation blank) and a positive control (commercial fungicide).
Drying: Allow the treated plants to dry completely for 24 hours in a well-ventilated area.
Pathogen Inoculation: Inoculate the plants by spraying them with a standardized spore suspension of the target pathogen[16]. The inoculum concentration must be optimized to cause consistent disease in control plants without being overwhelming.
Incubation: Place the inoculated plants in a high-humidity chamber at a temperature conducive to disease development for 24-48 hours to facilitate infection[16]. Afterwards, move them to a standard growth chamber.
Disease Assessment: After 5-10 days, assess the disease severity on each plant. This is typically done by estimating the percentage of leaf area covered by lesions or other disease symptoms compared to the negative control plants.
Data Analysis: Calculate the percent disease control for each treatment relative to the negative control.
Caption: Pyrazole carboxamides often target Complex II (SDH) in the fungal ETC.
Data Presentation
Quantitative data from screening assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Template for In Vitro Antifungal Activity Data
Compound ID
Target Fungus
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
PYR-001
Botrytis cinerea
1.56
3.12
PYR-002
Botrytis cinerea
>64
>64
PYR-001
Rhizoctonia solani
0.78
1.56
PYR-002
Rhizoctonia solani
32.0
64.0
Bixafen
Botrytis cinerea
0.50
1.00
Bixafen
Rhizoctonia solani
0.25
0.50
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
[13]
Table 2: Template for In Vivo Protective Efficacy Data
Compound ID
Application Rate (mg/L)
Target Disease
Host Plant
Disease Control (%)
PYR-001
100
Gray Mold
Tomato
85
PYR-001
50
Gray Mold
Tomato
60
PYR-002
100
Gray Mold
Tomato
15
Bixafen
100
Gray Mold
Tomato
95
Conclusion and Future Directions
N-Methyl-1H-pyrazol-3-amine represents a valuable and validated starting point for the development of novel pyrazole-based fungicides. By following the systematic workflow of synthesis, in vitro screening, in vivo evaluation, and MoA studies outlined in these notes, researchers can efficiently identify and characterize promising lead compounds. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their systemic movement in plants and broaden their antifungal spectrum. Furthermore, investigating potential synergies with other fungicide classes could provide durable solutions for integrated pest management strategies.
References
El-Newehy, M. H., Al-Deyab, S. S., & El-Gendy, M. S. (2018). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of Sulfur Chemistry, 42(5), 554-568. [Link]
Sawang, C., et al. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 24(15), 2759. [Link]
Taylor & Francis Online. (2021). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of Sulfur Chemistry, 42(5). [Link]
Wang, X., et al. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 24(1), 148. [Link]
ResearchGate. (n.d.). Examples of pyrazole-based fungicides [Image]. ResearchGate. [Link]
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [Link]
Shephard, M. C. (1987). SCREENING FOR FUNGICIDES. Annual Review of Phytopathology, 25, 189-204. [Link]
Dannaoui, E., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 9. [Link]
EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers. EpiLogic GmbH. [Link]
Ramage, G., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 46(11), 3591-3596. [Link]
Rosendahl, C. N., & Olson, L. W. (1992). An In Vivo Screening Method for Antifungal Activity Against the Plant Pathogen Pythium ultimum Trow. Journal of Phytopathology, 136(3), 246-250. [Link]
Dowling, M. E., & Schnabel, G. (2015). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 99(12), 1727-1731. [Link]
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
El-Faham, A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1626. [Link]
Wedge, D. E., & Smith, B. J. (2005). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The University of Southern Mississippi. [Link]
Wang, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(3), 789-799. [Link]
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
Dong, S., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1371. [Link]
Fungicides China. (n.d.). The Synthesis Pathway: From Intermediate to Fungicide. Fungicides China. [Link]
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]
ResearchGate. (n.d.). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ResearchGate. [Link]
Wang, F., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(38), 11470-11484. [Link]
Application Notes and Protocols for Nucleophilic Substitution Reactions of N-Methyl-1H-pyrazol-3-amine
Introduction: The Versatility of N-Methyl-1H-pyrazol-3-amine in Modern Drug Discovery N-Methyl-1H-pyrazol-3-amine is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compound...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatility of N-Methyl-1H-pyrazol-3-amine in Modern Drug Discovery
N-Methyl-1H-pyrazol-3-amine is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its prevalence in drug discovery is attributed to the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability of its derivatives.[3][4] This aminopyrazole is a key intermediate in the synthesis of therapeutics for a range of diseases, including cancer and inflammatory conditions.[3][4][5] Understanding and mastering the nucleophilic substitution reactions of N-Methyl-1H-pyrazol-3-amine is therefore of paramount importance for researchers and professionals in the field of drug development.
These application notes provide a detailed guide to the key nucleophilic substitution reactions of N-Methyl-1H-pyrazol-3-amine, with a focus on N-acylation and N-arylation. The protocols are designed to be robust and reproducible, and the accompanying scientific explanations will empower researchers to troubleshoot and adapt these methods for their specific synthetic needs.
Understanding the Nucleophilic Character of N-Methyl-1H-pyrazol-3-amine
N-Methyl-1H-pyrazol-3-amine possesses two primary nucleophilic centers: the exocyclic primary amine (-NH2) and the N1 nitrogen of the pyrazole ring. The regioselectivity of its reactions is dictated by a combination of electronic and steric factors, as well as the reaction conditions employed.
Exocyclic Amine (at C3): This is the more nucleophilic and generally more reactive site for acylation and sulfonylation reactions under standard conditions. The lone pair of electrons on this nitrogen is readily available for attack on electrophiles.
Pyrazole Ring Nitrogen (N1): While the N-methyl group already occupies one of the ring nitrogens, the other can also participate in nucleophilic attack, particularly in reactions like alkylation under basic conditions. However, for the purposes of this guide, we will focus on the more common reactions involving the exocyclic amine.
Diagram: Key Nucleophilic Sites
Caption: General workflow for N-acylation.
Detailed Methodology
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Methyl-1H-pyrazol-3-amine (1.0 eq).
Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et3N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction, especially with reactive acyl chlorides.
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (1x), water (1x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Data Table: Representative N-Acylation Reactions
Acyl Chloride
Base
Solvent
Time (h)
Yield (%)
Acetyl chloride
Et3N
DCM
2
95
Benzoyl chloride
DIPEA
THF
4
92
4-Chlorobenzoyl chloride
Et3N
DCM
3
94
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl pyrazoles, which are important pharmacophores. [6][7][8]This reaction couples N-Methyl-1H-pyrazol-3-amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand.
[6][9]
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig N-arylation.
Detailed Methodology
Reaction Setup: To an oven-dried sealed tube, add the aryl halide (1.0 eq), N-Methyl-1H-pyrazol-3-amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
Heating: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
Extraction: Wash the filtrate with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl pyrazole.
Data Table: Representative Buchwald-Hartwig Amination Reactions
Aryl Halide
Catalyst/Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
4-Bromotoluene
Pd2(dba)3 / Xantphos
Cs2CO3
Toluene
100
12
85
1-Chloro-4-nitrobenzene
Pd(OAc)2 / RuPhos
K3PO4
Dioxane
110
8
78
2-Bromopyridine
Pd2(dba)3 / BINAP
NaOtBu
Toluene
90
16
81
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Optimization
Low Yields in Acylation: Ensure all reagents and solvents are anhydrous. The use of a stronger base or a different solvent might be necessary for less reactive acylating agents.
Regioselectivity Issues: While the exocyclic amine is generally more reactive, side products from reaction at the ring nitrogen can occur. Lowering the reaction temperature can sometimes improve selectivity.
Catalyst Deactivation in Buchwald-Hartwig: Ensure proper degassing of the solvent and maintenance of an inert atmosphere. The choice of ligand is critical and may need to be optimized for specific substrates.
References
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved from [Link]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI. Retrieved from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. (n.d.). Ain Shams University. Retrieved from [Link]
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from [Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. Retrieved from [Link]
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from [Link]
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved from [Link]
N-alkylation method of pyrazole. (n.d.). Google Patents.
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved from [Link]
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. Retrieved from [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved from [Link]
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one. (n.d.). ResearchGate. Retrieved from [Link]
N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl). (n.d.). NIH. Retrieved from [Link]
Application Notes & Protocols: One-Pot Reductive Amination of N-Methyl-1H-pyrazol-3-amine
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of One-Pot Reductive Amination In the landscape of modern medicinal and process chemistry, the efficient construction of carbon-nitr...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of One-Pot Reductive Amination
In the landscape of modern medicinal and process chemistry, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. Reductive amination stands out as one of the most robust and widely utilized methods for synthesizing primary, secondary, and tertiary amines from carbonyl precursors.[1][2] This process circumvents many of the challenges associated with traditional N-alkylation methods, such as the potential for overalkylation and the need for harsh reagents.[3]
The one-pot, or direct, reductive amination strategy is particularly powerful. It involves the in-situ formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is immediately reduced by a selective hydride agent present in the same reaction vessel.[4] This approach offers significant advantages in terms of operational simplicity, time efficiency, and resource management by eliminating the need to isolate the often-unstable imine intermediate.[2][5]
This guide provides a detailed technical overview and a field-proven protocol for the one-pot reductive amination of N-Methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in drug discovery. We will delve into the mechanistic underpinnings, reagent selection rationale, and practical execution of this critical transformation.
The Underlying Mechanism: A Symphony of Condensation and Reduction
The success of a one-pot reductive amination hinges on the carefully orchestrated kinetics of two sequential processes: the formation of a C=N bond followed by its selective reduction. The overall transformation is typically performed under neutral to weakly acidic conditions, which are crucial for both steps.[4]
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, N-Methyl-1H-pyrazol-3-amine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine intermediate.[6] Under mild acidic catalysis, this intermediate readily dehydrates to yield a protonated imine, known as an iminium ion. The iminium ion is significantly more electrophilic than the starting carbonyl compound.
Selective Hydride Reduction: A mild and selective reducing agent, introduced at the start of the reaction, preferentially reduces the highly reactive iminium ion over the less reactive carbonyl group.[1][7] This selectivity is the key to the success of the one-pot procedure. The hydride transfer to the iminium carbon results in the formation of the desired N-alkylated pyrazole amine product.
Figure 1: General Mechanism of One-Pot Reductive Amination.
Reagent Selection: The Key to a Successful Transformation
The choice of reagents is critical and is dictated by the principles of reactivity and selectivity. For the N-alkylation of N-Methyl-1H-pyrazol-3-amine, the following components are considered optimal.
The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is overwhelmingly the reagent of choice for modern one-pot reductive aminations.[8][9] Its efficacy stems from several key properties:
Mildness and Selectivity: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it a mild reducing agent.[6][10] It reduces aldehydes slowly and ketones barely at all, but it rapidly reduces the protonated iminium ion intermediate.[11] This allows it to be present from the start of the reaction without consuming the carbonyl substrate.[10]
Acid Tolerance: It is stable and effective in weakly acidic conditions (often using acetic acid as a catalyst), which are ideal for promoting imine formation.[1]
Safety Profile: Compared to its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not produce hazardous cyanide byproducts, making it a greener and safer alternative.[6][12]
The Solvent System
The choice of solvent is critical, as STAB is sensitive to water and can decompose in protic solvents like methanol.[8][11]
Preferred Solvents: Aprotic solvents are standard. 1,2-Dichloroethane (DCE) is the most commonly cited solvent for this reaction, providing excellent solubility for a wide range of substrates.[10] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also effective alternatives.[8]
Solvents to Avoid: Protic solvents such as methanol or ethanol should be avoided as they can react with NaBH(OAc)₃.[11]
The Carbonyl Substrate Scope
This protocol is broadly applicable to a wide range of electrophilic partners, including:
Aliphatic and aromatic aldehydes.
Aliphatic and aromatic ketones.
Ketones are generally less reactive than aldehydes, and their reactions may require slightly elevated temperatures or the addition of an acid catalyst like glacial acetic acid to facilitate imine formation.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the reductive amination of N-Methyl-1H-pyrazol-3-amine with a representative aldehyde. Modifications for ketones are noted.
Figure 2: Experimental Workflow for One-Pot Reductive Amination.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica gel for chromatography
(Optional) Glacial Acetic Acid
Equipment:
Round-bottom flask with stir bar
Magnetic stir plate
Nitrogen or Argon inlet (for reactions sensitive to air/moisture)
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Detailed Procedure
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Methyl-1H-pyrazol-3-amine (1.0 equiv). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
Substrate Addition: Add the aldehyde (1.0-1.1 equiv) or ketone (1.1-1.2 equiv) to the stirred solution.
Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes. For less reactive ketones, 1-2 equivalents of glacial acetic acid can be added at this stage to catalyze imine formation.[1]
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4-2.0 equiv) to the mixture in portions over 5-10 minutes.[6] A slight effervescence may be observed.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aldehydes are often complete within 1-4 hours, while ketones may require longer reaction times (4-24 hours) or gentle heating (40-50 °C).
Workup - Quenching: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).
Workup - Washing and Drying: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to afford the pure N-substituted product.
Summary of Reaction Parameters
The following table provides a general guide to the stoichiometry and conditions for this protocol.
Parameter
Aldehyde Substrate
Ketone Substrate
Rationale / Field Insight
N-Methyl-1H-pyrazol-3-amine
1.0 equiv
1.0 equiv
The limiting reagent.
Carbonyl Compound
1.0 - 1.1 equiv
1.1 - 1.2 equiv
A slight excess ensures complete consumption of the amine.
NaBH(OAc)₃
1.4 - 1.6 equiv
1.5 - 2.0 equiv
Excess is needed to drive the reaction to completion. NaBH(OAc)₃ is hygroscopic; use of fresh, high-purity reagent is crucial for optimal results.
Solvent
Anhydrous DCE or DCM
Anhydrous DCE or DCM
Aprotic solvents are essential to prevent decomposition of the reducing agent.[8]
Catalyst
Generally not required
Optional: Acetic Acid (1-2 equiv)
Acetic acid protonates the carbonyl, activating it for nucleophilic attack and catalyzes the dehydration of the carbinolamine.[1]
Temperature
Room Temperature
Room Temp. to 50 °C
Ketones are less electrophilic and may require thermal energy to accelerate imine formation.
Reaction Time
1 - 4 hours
4 - 24 hours
Monitor by TLC/LC-MS for completion.
Conclusion
The one-pot reductive amination using sodium triacetoxyborohydride is a highly reliable, efficient, and versatile method for the synthesis of N-substituted derivatives of N-Methyl-1H-pyrazol-3-amine. Its operational simplicity, broad substrate scope, and favorable safety profile make it an indispensable tool for researchers, scientists, and drug development professionals. By understanding the underlying mechanism and paying close attention to reagent quality and reaction conditions, this protocol can be consistently applied to generate a diverse library of pyrazole-containing compounds for further investigation.
References
Myers, J. W. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
Wikipedia. Sodium triacetoxyborohydride. Available at: [Link]
Studylib. Reductive Amination with Borohydride & Borane Reducing Agents. Available at: [Link]
Chemistry Steps. Reductive Amination. Available at: [Link]
JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). Available at: [Link]
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. Available at: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
Wikipedia. Reductive amination. Available at: [Link]
ACS Publications. Mechanism Study of Copper-Mediated One-Pot Reductive Amination of Aryl Halides Using Trimethylsilyl Azide. Available at: [Link]
ResearchGate. One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Available at: [Link]
Chemistry Steps. Aldehydes and Ketones to Amines. Available at: [Link]
Application Notes and Protocols for the Sulfonamidation of N-Methyl-1H-pyrazol-3-amine
Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the sulfonamidation of N-Methyl-1H-pyrazol-3-amine. This reaction is of significant i...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the sulfonamidation of N-Methyl-1H-pyrazol-3-amine. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole-sulfonamide scaffold in a wide array of pharmacologically active compounds.[1][2] This document will delve into the underlying reaction mechanism, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The protocols are designed to be self-validating, with explanations for each step grounded in established chemical principles.
Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold
The fusion of a pyrazole ring system with a sulfonamide functional group creates a privileged scaffold in modern drug discovery. Pyrazole derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Similarly, the sulfonamide moiety is a cornerstone of medicinal chemistry, famously integral to antibacterial agents, diuretics, and anticonvulsants.[2] The combination of these two pharmacophores often leads to synergistic effects and novel mechanisms of action. N-Methyl-1H-pyrazol-3-amine is a valuable building block in this context, offering a reactive primary amine on a methylated pyrazole core, which can be readily functionalized to explore new chemical space for therapeutic applications.[4]
The Chemistry of Sulfonamidation
The sulfonamidation of N-Methyl-1H-pyrazol-3-amine is a nucleophilic substitution reaction. The lone pair of electrons on the exocyclic primary amine of the pyrazole acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. This reaction forms a sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct.
Reaction Mechanism
The reaction proceeds via a well-established mechanism analogous to the acylation of amines.[5] A non-nucleophilic base is essential to neutralize the HCl generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism of sulfonamidation.
Critical Experimental Choices
Choice of Base: A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used.[6][7] These bases are non-nucleophilic, preventing them from competing with the pyrazole amine in reacting with the sulfonyl chloride. They are also strong enough to effectively scavenge the generated HCl.
Choice of Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal.[6][7] They are unreactive towards the reagents and readily dissolve both the starting materials and intermediates.
Stoichiometry: A slight excess of the sulfonyl chloride and the base is often used to ensure complete consumption of the limiting pyrazole amine. A common ratio is 1 equivalent of amine to 1.1-1.5 equivalents of sulfonyl chloride and 1.2-2.0 equivalents of base.
Temperature: The reaction is typically carried out at room temperature.[7] While some reactions may be initiated at 0 °C to control any initial exotherm, they are often allowed to warm to room temperature and stirred for several hours to ensure completion.[8]
Experimental Protocols
The following protocols are designed to be robust and reproducible for the synthesis of various N-(1-methyl-1H-pyrazol-3-yl)sulfonamides.
General Protocol for the Synthesis of N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide
This protocol details the reaction of N-Methyl-1H-pyrazol-3-amine with benzenesulfonyl chloride.
Caption: Experimental workflow for sulfonamide synthesis.
Materials and Reagents:
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Quantity
N-Methyl-1H-pyrazol-3-amine
97.12
5.0
486 mg
Benzenesulfonyl chloride
176.62
5.5
971 mg (0.77 mL)
N,N-Diisopropylethylamine (DIPEA)
129.24
7.5
1.3 mL
Dichloromethane (DCM), anhydrous
-
-
50 mL
Deionized Water
-
-
20 mL
Sodium Sulfate (Na₂SO₄), anhydrous
-
-
As needed
Silica Gel (for chromatography)
-
-
As needed
Ethyl Acetate/Hexanes (for chromatography)
-
-
As needed
Step-by-Step Procedure:
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Methyl-1H-pyrazol-3-amine (486 mg, 5.0 mmol) and anhydrous dichloromethane (30 mL).
Add N,N-diisopropylethylamine (1.3 mL, 7.5 mmol) to the solution. Cool the flask to 0 °C in an ice bath.
In a separate vial, dissolve benzenesulfonyl chloride (971 mg, 5.5 mmol) in anhydrous dichloromethane (20 mL).
Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.[8]
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up: Upon completion, add 20 mL of cold deionized water to the reaction mixture and stir for 10 minutes.[8]
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide.[2][9]
Expected Results and Characterization
The final product is typically a white to off-white solid. The structure should be confirmed using standard analytical techniques.
¹H NMR: Expect to see characteristic peaks for the methyl group on the pyrazole ring, the aromatic protons of the pyrazole and the benzene ring, and a broad singlet for the N-H proton of the sulfonamide.[8]
¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be present.[8]
FT-IR: Look for characteristic stretching frequencies for the N-H bond, C=C bonds of the aromatic rings, and the asymmetric and symmetric S=O stretches of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).[10]
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the product.[10]
Applications in Drug Development
The sulfonamidation of N-Methyl-1H-pyrazol-3-amine is a key step in the synthesis of a multitude of compounds with therapeutic potential. The resulting scaffold is a versatile platform for further modification, allowing for the exploration of structure-activity relationships (SAR).
By varying the substituent on the sulfonyl chloride (the 'R' group in R-SO₂Cl), researchers can fine-tune the electronic and steric properties of the molecule to optimize its binding to a biological target. This adaptability makes the described protocol a fundamental tool for lead generation and optimization in drug discovery programs.
References
Zala, M., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
(2025).
(2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry.
Mahesh, P., et al. (2023).
Capriati, V., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry.
(2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]
Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
(2025).
Kumar, V., & Sharma, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
Application Notes & Protocols: Strategic Derivatization of the Amine Group in N-Methyl-1H-pyrazol-3-amine
<_Step_2> Introduction: The Strategic Value of the Aminopyrazole Scaffold N-Methyl-1H-pyrazol-3-amine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] The...
Author: BenchChem Technical Support Team. Date: January 2026
<_Step_2>
Introduction: The Strategic Value of the Aminopyrazole Scaffold
N-Methyl-1H-pyrazol-3-amine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] The pyrazole core is a key pharmacophore found in numerous marketed drugs, and the presence of a reactive primary amine at the 3-position provides a crucial handle for molecular elaboration.[1][3] Derivatization at this position allows for the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and enables the introduction of new pharmacophoric elements to optimize biological activity.
This guide provides a detailed overview of the chemical principles and robust laboratory protocols for the derivatization of the exocyclic amine group of N-Methyl-1H-pyrazol-3-amine. We will explore several high-utility transformations, explaining the mechanistic rationale behind procedural steps and offering practical insights for troubleshooting. The protocols described are designed to be reproducible and scalable, serving as a foundational resource for researchers in drug discovery and chemical development.
Chemical Principles: Reactivity of the 3-Amino Group
The 3-amino group of N-Methyl-1H-pyrazol-3-amine is a nucleophilic center. Its reactivity is influenced by the electronic properties of the pyrazole ring. The pyrazole system is aromatic, and the ring nitrogen atoms can draw electron density, which can modulate the nucleophilicity of the exocyclic amine compared to a simple alkylamine. However, it is generally sufficiently nucleophilic to react with a wide range of electrophilic reagents.[4]
Key considerations for reactivity include:
Nucleophilicity: The lone pair of electrons on the amine nitrogen readily attacks electrophilic centers.
Basicity: The amine can be protonated by strong acids, rendering it non-nucleophilic. Therefore, many reactions require a non-nucleophilic base to scavenge acid byproducts.
Regioselectivity: While the exocyclic amine is the primary site of reaction with most electrophiles, the potential for reaction at the pyrazole ring nitrogens (N-alkylation) exists under certain conditions, particularly with powerful alkylating agents.[5] The protocols herein are optimized to favor derivatization at the 3-amino position.
Core Derivatization Methodologies & Protocols
This section details step-by-step protocols for four fundamental and versatile derivatization reactions: Acylation, Sulfonylation, Reductive Amination, and Buchwald-Hartwig Amination.
Acylation: Synthesis of Amides
Acylation is one of the most reliable methods for derivatizing amines, forming a stable amide bond. This reaction is commonly performed with acid chlorides or anhydrides in the presence of a base. The base is crucial for neutralizing the HCl or carboxylic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
Rationale for Method Selection: This method is high-yielding, tolerant of many functional groups, and the resulting amides are often crystalline and easy to purify. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.
Protocol 3.1: Synthesis of N-(1-Methyl-1H-pyrazol-3-yl)acetamide
Anhydrous Dichloromethane (DCM) (approx. 0.2 M, 45 mL)
Pyridine (1.5 eq, 1.08 mL, 13.5 mmol)
Acetyl Chloride (1.1 eq, 0.70 mL, 9.9 mmol)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve N-Methyl-1H-pyrazol-3-amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).
Cool the solution to 0 °C using an ice bath.
Add pyridine to the stirred solution.
Add acetyl chloride dropwise to the reaction mixture over 5-10 minutes. A precipitate (pyridinium hydrochloride) may form.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide.[6]
Expected Characterization: Successful acylation can be confirmed by ¹H NMR (appearance of a new methyl singlet for the acetyl group and a downfield shift of pyrazole protons), and Mass Spectrometry (observation of the correct molecular ion peak).[7][8]
Sulfonylation: Synthesis of Sulfonamides
The synthesis of sulfonamides is a cornerstone transformation in medicinal chemistry.[9] The reaction of an amine with a sulfonyl chloride, typically in the presence of a base like triethylamine or pyridine, yields a robust sulfonamide linkage.[9][10]
Rationale for Method Selection: Sulfonamides are excellent hydrogen bond donors and acceptors and are metabolically stable, making them valuable functional groups in drug candidates.[11] The procedure is analogous to acylation and is generally high-yielding.
Protocol 3.2: Synthesis of N-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide
Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.[12]
Once complete, evaporate the solvent under reduced pressure.[12]
Partition the residue between ethyl acetate and water.
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography or recrystallization.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[13] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced.
Rationale for Method Selection: This one-pot procedure is highly efficient for introducing a wide variety of alkyl and aryl groups.[14] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not react with most other functional groups.[13]
Protocol 3.3: Synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via flash column chromatography.[15]
Palladium-Catalyzed Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[16] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[16][17]
Rationale for Method Selection: This is the premier method for creating an aryl-amine bond, which is a common motif in pharmaceuticals. It allows for the coupling of the aminopyrazole with a vast array of (hetero)aryl halides that would be inaccessible through classical methods like nucleophilic aromatic substitution.
Protocol 3.4: Synthesis of N-(4-methoxyphenyl)-1-methyl-1H-pyrazol-3-amine
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XantPhos, and NaOtBu.
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
Add anhydrous toluene, followed by 1-bromo-4-methoxybenzene and N-Methyl-1H-pyrazol-3-amine.
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Visualization of Experimental Workflows
Workflow for Acylation/Sulfonylation
The general laboratory workflow for the acylation and sulfonylation of N-Methyl-1H-pyrazol-3-amine is depicted below. This process highlights the key stages from reaction setup to the isolation of the purified product.
Caption: General workflow for acylation and sulfonylation reactions.
Decision Framework for Derivatization Strategy
Choosing the appropriate derivatization strategy depends on the desired final molecular structure. The following diagram outlines a decision-making process based on the target functional group.
Caption: Decision tree for selecting a derivatization method.
Summary of Methodologies
The table below provides a comparative summary of the discussed derivatization techniques, offering a quick reference for experimental planning.
Reaction Type
Reagents
Key Conditions
Product Class
Key Advantages
Acylation
Acid Chloride/Anhydride, Base (Pyridine)
0 °C to RT, Anhydrous DCM
Amide
High yield, robust, common transformation
Sulfonylation
Sulfonyl Chloride, Base (TEA)
0 °C to RT, Anhydrous MeCN
Sulfonamide
Forms metabolically stable products
Reductive Amination
Aldehyde/Ketone, STAB
RT, Anhydrous DCE
Secondary Amine
One-pot, mild, broad scope for alkyl groups
Buchwald-Hartwig
Aryl Halide, Pd Catalyst, Ligand, Base
80-110 °C, Anhydrous Toluene
Aryl Amine
Premier method for C(aryl)-N bond formation
Conclusion
The derivatization of N-Methyl-1H-pyrazol-3-amine is a versatile and powerful strategy in modern chemical synthesis. The protocols for acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination detailed in this guide provide researchers with a robust toolkit for creating diverse libraries of novel compounds. By understanding the underlying chemical principles and following these validated procedures, scientists can efficiently advance their discovery programs. Proper analytical characterization, including NMR and mass spectrometry, is essential to confirm the structure and purity of all synthesized derivatives.[18]
References
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
Recent developments in aminopyrazole chemistry. Arkivoc.
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.
Recent developments in aminopyrazole chemistry.
Exploring 3-Aminopyrazole: A Key Building Block for Pharmaceutical Innovation.
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxyl
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. International Journal of Chemical and Pharmaceutical Sciences.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
Synthesis, characterization and biological evaluation of certain new pyrazole derivatives.
Technical Support Center: Optimizing N-Methyl-1H-pyrazol-3-amine Derivative Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-1H-pyrazol-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigat...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of N-Methyl-1H-pyrazol-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. The N-methylated 3-aminopyrazole scaffold is a privileged structure in modern drug discovery, appearing in numerous biologically active agents. However, its synthesis is often plagued by challenges with yield and selectivity.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to help you optimize your synthetic outcomes. We will address the most common issues encountered in the lab, from initial ring formation to post-synthetic modifications.
Section 1: Troubleshooting Guide - Common Synthesis Issues
This section is structured in a question-and-answer format to directly address the most pressing experimental challenges.
Q1: My overall yield is consistently low during the initial pyrazole ring formation. What are the most likely causes and how can I fix them?
Low yield during the cyclocondensation step is a frequent issue stemming from several factors, including reaction kinetics, side reactions, and reactant stability.
Causality Analysis: The formation of the pyrazole ring from a hydrazine and a 1,3-dielectrophilic species is a multi-step process involving initial condensation to a hydrazone, followed by intramolecular cyclization and aromatization.[1][2] Each step has its own requirements that can be a point of failure.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting logic for low yield in pyrazole synthesis.
Detailed Solutions:
Reagent Quality:
Hydrazine Stability: Methylhydrazine is toxic and can degrade. Use a recently purchased bottle or re-distill if necessary. A sulfate or hydrochloride salt can be used but requires an equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free hydrazine in situ.
Synthon Purity: The 1,3-dielectrophile (e.g., β-ketonitrile or α,β-unsaturated nitrile) must be pure. Impurities can lead to significant side product formation.[2][3] From our experience, residual acid or base from the synthon's preparation can inhibit the cyclization.
Reaction Conditions:
Solvent Choice: The polarity of the solvent affects both reactant solubility and the cyclization rate. Ethanol is a common starting point.[4] For less reactive substrates, a higher boiling point solvent like DMF or DMSO may be necessary, but be aware that this can also promote side reactions.[5]
pH Control: The initial condensation to form the hydrazone is often acid-catalyzed (e.g., a catalytic amount of acetic acid).[4] However, the subsequent intramolecular cyclization onto a nitrile group is typically favored under neutral or slightly basic conditions. Running the reaction in two steps—initial acidic condensation followed by neutralization or addition of a mild base—can sometimes dramatically improve yields.
Temperature Management: Many cyclizations are exothermic.[6] Uncontrolled temperature spikes can lead to polymerization or the formation of tars. For larger-scale reactions (>5g), controlled addition of the hydrazine to the synthon solution at a moderate temperature (e.g., 40-60°C) is recommended to manage the exotherm.[6]
Q2: I'm getting a mixture of regioisomers (1,3- and 1,5-substituted pyrazoles). How can I improve selectivity for the desired N-Methyl-1H-pyrazol-3-amine?
This is the most critical challenge when using methylhydrazine. The regiochemical outcome is determined by which nitrogen atom of methylhydrazine initially attacks the most electrophilic site and which one participates in the subsequent cyclization. The selectivity is highly dependent on the choice of the three-carbon synthon and the reaction conditions.[2]
Mechanistic Insight:
With β-Ketonitriles: The reaction typically proceeds via initial condensation onto the more electrophilic ketone carbonyl. The subsequent cyclization involves the attack of the other nitrogen onto the nitrile group. The regioselectivity is governed by the relative nucleophilicity of the two nitrogen atoms of methylhydrazine. The unsubstituted (-NH2) nitrogen is generally more nucleophilic and less sterically hindered, favoring initial attack.
With α,β-Unsaturated Nitriles: These synthons (e.g., 3-alkoxyacrylonitriles) offer a powerful way to control regiochemistry. The reaction can proceed via a Michael addition or nucleophilic vinylic substitution, and the conditions can be tuned to favor one isomer over the other.[2]
Table 1: Conditions Influencing Regioselectivity
Starting Material Synthon
Condition
Favored Isomer
Rationale & Reference
β-Ketonitrile (R-CO-CH₂-CN)
Neutral or Acidic (e.g., AcOH)
Mixture, often favoring the 1,5-isomer
The more nucleophilic NH₂ attacks the carbonyl first, placing the methyl group at the N1 position.
3-Alkoxyacrylonitrile
Acidic (e.g., AcOH in Toluene)
5-Amino-1-methylpyrazole
Promotes a reaction pathway where the unsubstituted nitrogen attacks first, leading to the 1,5-isomer.[2]
3-Alkoxyacrylonitrile
Basic (e.g., NaOEt in EtOH)
3-Amino-1-methylpyrazole
The basic conditions favor a pathway where the methylated nitrogen attacks, leading to the desired 1,3-isomer.[2]
2-Chloroacrylonitrile
Microwave, Acidic
3-Amino-1-methylpyrazole
The presence of a leaving group at the α-position can strongly direct the regioselectivity towards the 3-amino isomer.[2]
Actionable Recommendation: For selective synthesis of the 3-amino isomer, the use of a β-alkoxy- or β-chloro-acrylonitrile under basic conditions is the most reliable strategy reported.[2]
Q3: I am trying to N-methylate a pre-formed 1H-pyrazol-3-amine, but I get a mixture of products and low yield.
Direct methylation of the pyrazole ring is notoriously difficult due to the similar reactivity of the two ring nitrogen atoms, which often leads to a mixture of N1 and N2 isomers.[7][8] Furthermore, the exocyclic 3-amino group can also be methylated, leading to further impurities.
Common Pitfalls:
Standard Methylating Agents: Reagents like methyl iodide or dimethyl sulfate are highly reactive and typically give poor regioselectivity (often around 3:1 N1/N2).[7][8]
Over-methylation: These strong alkylating agents can also lead to the formation of quaternary pyrazolium salts or methylation of the exocyclic amine.
Advanced Solutions:
Sterically-Hindered Methylating Agents: A recent and highly effective strategy involves a two-step "masked methylation" approach.[7][8]
Step 1 (N-Alkylation): Use a sterically bulky α-halomethylsilane (e.g., (chloromethyl)trimethylsilane is too small, but (chloromethyl)triisopropylsilane works well). The steric bulk of the silyl group directs the alkylation preferentially to the less hindered N1 position, achieving selectivities greater than 95:5.[7]
Step 2 (Protodesilylation): The silyl group is then cleanly removed using a fluoride source (e.g., TBAF) in the presence of water to reveal the N-methyl group.
Biocatalysis: Engineered methyltransferase enzymes have been developed that can perform highly regioselective N-methylation of pyrazoles with exceptional precision (>99% selectivity).[9][10] While this requires specialized biological setups, it represents the state-of-the-art for clean, selective methylation.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the principal synthetic pathways to obtain N-Methyl-1H-pyrazol-3-amine derivatives?
There are two primary retrosynthetic approaches that researchers can take, each with its own set of advantages and challenges.
Caption: The two primary synthetic routes to N-methylated aminopyrazoles.
Pathway A (Cyclization): This is a convergent approach where the core ring is built using methylhydrazine and a suitable three-carbon partner. It is often more atom-economical. The primary hurdle, as discussed in Q2, is controlling the regioselectivity of the cyclization.[2]
Pathway B (N-Methylation): This is a linear approach where a pre-formed 1H-pyrazol-3-amine is methylated. This route is advantageous if the unsubstituted pyrazole is readily available. The main difficulty is achieving selective methylation on the desired ring nitrogen without side reactions.[7][8]
FAQ 2: How can I definitively confirm the regiochemistry of my N-methylated pyrazole?
Ambiguous regiochemistry is a common reason for irreproducible biological data. Confirmation is essential.
1D NMR (¹H and ¹³C): While useful for general characterization, standard 1D spectra can often be ambiguous for distinguishing N1 vs. N2 isomers.
2D NMR (NOESY/ROESY): This is the most powerful solution-state method. An irradiation of the N-methyl protons should show a Nuclear Overhauser Effect (NOE) correlation to the proton at position 5 of the pyrazole ring if it is the N1-methyl isomer. No such correlation will be seen for the N2-methyl isomer.
X-Ray Crystallography: If you can grow a suitable single crystal of your product or a derivative, this method provides unambiguous structural proof.
HMBC/HSQC: These 2D NMR experiments can help piece together the connectivity, but NOE is generally more direct for this specific problem.
FAQ 3: Are there any green or sustainable methods for this synthesis?
Yes, the field is actively moving towards more environmentally friendly protocols.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times (from hours to minutes) and often improves yields by minimizing side product formation through rapid, uniform heating.[2]
Alternative Solvents: Using greener solvents like ethanol, water, or polyethylene glycol (PEG) instead of chlorinated solvents or DMF is highly encouraged.[1][11]
Catalysis: Using catalytic amounts of acid or base is preferable to stoichiometric quantities. Nano-particle catalysts (e.g., nano-ZnO) have also been explored to facilitate the reaction under milder conditions with easier catalyst recovery.[1]
Section 3: Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment and initial small-scale trials.
Protocol 1: Regioselective Synthesis of 1-Methyl-5-phenyl-1H-pyrazol-3-amine
This protocol is adapted from literature procedures that favor the 3-amino isomer through careful selection of synthons and conditions.[2][4]
Objective: To synthesize the title compound with high regioselectivity for the 3-amino isomer.
Methodology:
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethoxycinnamonitrile (1.73 g, 10 mmol) and absolute ethanol (30 mL).
Base Preparation: In a separate flask, carefully prepare a solution of sodium ethoxide by dissolving sodium metal (0.25 g, 11 mmol) in absolute ethanol (20 mL) under an inert atmosphere (N₂ or Argon).
Reagent Addition: Add methylhydrazine (0.51 g, 11 mmol) to the solution of 3-ethoxycinnamonitrile in ethanol.
Reaction: Slowly add the prepared sodium ethoxide solution to the reaction mixture at room temperature. An increase in temperature may be observed.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:EtOAc), observing the disappearance of the starting nitrile.
Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 40 mL).
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (using a gradient of Hexane:EtOAc) to afford the pure 1-methyl-5-phenyl-1H-pyrazol-3-amine.
Protocol 2: Selective N1-Methylation using a Masked Reagent
This protocol demonstrates the advanced sterically-controlled methylation strategy.[7][8]
Objective: To selectively methylate a 3-substituted-1H-pyrazole at the N1 position.
Methodology:
Step A: N-Alkylation with a Silyl Reagent
Setup: In an oven-dried flask under an inert atmosphere, dissolve the 3-substituted-1H-pyrazole (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M).
Base: Add potassium carbonate (K₂CO₃, 1.5 equiv).
Reagent Addition: Add (chloromethyl)triisopropylsilane (1.2 equiv) via syringe.
Reaction: Heat the mixture to 60°C and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting pyrazole.
Workup: Cool the reaction, filter off the base, and concentrate the filtrate. The crude N-silylated intermediate can often be used directly in the next step after a simple aqueous wash and extraction.
Step B: Protodesilylation
Setup: Dissolve the crude intermediate from Step A in tetrahydrofuran (THF, approx. 0.2 M).
Fluoride Source: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 equiv) dropwise at room temperature.
Reaction: Stir the reaction for 2-3 hours at room temperature. Monitor by TLC/LC-MS for the disappearance of the silylated intermediate and the appearance of the final N-methyl product.
Workup & Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the highly pure N1-methyl pyrazole derivative.
References
Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f) derivatives of dichloronaphthoquinone. ResearchGate. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
Production of 3-aminopyrazoles.
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]
Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie. [Link]
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. [Link]
Process for the preparation of pyrazole and its derivatives.
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Nature Communications. [Link]
Navigating the Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine: A Guide to Safer Reagents and Troubleshooting
Technical Support Center Welcome to our dedicated technical support guide for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, a crucial intermediate in pharmaceutical development. This resource is designed for rese...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center
Welcome to our dedicated technical support guide for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, a crucial intermediate in pharmaceutical development. This resource is designed for researchers, scientists, and drug development professionals seeking to avoid hazardous reagents without compromising on yield or purity. As Senior Application Scientists, we provide not just protocols, but the expertise and in-depth insights behind them, ensuring a trustworthy and scientifically sound approach to your synthesis challenges.
Introduction: The Imperative for Safer Synthesis
The traditional synthesis of brominated pyrazoles has often involved the use of elemental bromine (Br₂), a reagent notorious for its high toxicity, corrosivity, and volatility.[1] Handling liquid bromine necessitates stringent safety measures and poses significant environmental and health risks. In line with the principles of green chemistry, the development of synthetic routes that eliminate or reduce the use of such hazardous substances is paramount.[2][3] This guide focuses on the utilization of N-Bromosuccinimide (NBS) as a safer and more manageable brominating agent for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with traditional pyrazole bromination?
A1: The primary hazard is the use of liquid bromine (Br₂). It is a highly toxic and corrosive substance that can cause severe burns upon contact and is harmful if inhaled. Its high volatility increases the risk of exposure. Additionally, reactions with bromine can be highly exothermic and difficult to control, potentially leading to runaway reactions.[1]
Q2: Why is N-Bromosuccinimide (NBS) considered a safer alternative to liquid bromine?
A2: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[4] It is a source of electrophilic bromine, releasing it in a more controlled manner during the reaction.[4] This controlled release minimizes the presence of free bromine in the reaction mixture, reducing the risks of exposure and side reactions.[4]
Q3: What is the key to a successful and safe bromination using NBS?
A3: The key lies in careful control of reaction conditions, including temperature, solvent, and the stoichiometry of the reagents. Additionally, a proper work-up procedure is crucial to quench any unreacted NBS and to remove the succinimide byproduct, which can otherwise complicate purification.
Recommended Synthetic Workflow
To provide a comprehensive guide, we outline a two-step process starting from the synthesis of the precursor, 1-methyl-1H-pyrazol-3-amine, followed by its bromination using NBS.
Caption: Synthetic workflow for 5-bromo-1-methyl-1H-pyrazol-3-amine.
Experimental Protocols
Part 1: Synthesis of 1-methyl-1H-pyrazol-3-amine
This procedure is adapted from established methods for pyrazole synthesis from β-ketonitriles and hydrazines.[5]
Materials:
Methylhydrazine
3-Aminocrotononitrile
Ethanol
Sodium hydroxide solution
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminocrotononitrile in ethanol.
Slowly add methylhydrazine to the solution at room temperature.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Remove the ethanol under reduced pressure.
To the residue, add a dilute solution of sodium hydroxide and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-methyl-1H-pyrazol-3-amine.
Purify the crude product by column chromatography on silica gel.
Part 2: Bromination of 1-methyl-1H-pyrazol-3-amine using NBS
This protocol is based on general procedures for the bromination of pyrazoles with NBS.[1]
Materials:
1-methyl-1H-pyrazol-3-amine
N-Bromosuccinimide (NBS)
Dimethylformamide (DMF)
Sodium thiosulfate solution
Saturated sodium bicarbonate solution
Brine
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazol-3-amine in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add NBS portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be completed over 15-20 minutes.
Continue stirring at 0 °C for an additional 30 minutes after the addition is complete.
Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
Add water and extract the product with ethyl acetate.
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-methyl-1H-pyrazol-3-amine.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Incomplete reaction or low yield
Insufficient NBS, reaction time, or temperature.
Ensure NBS is of good quality (recrystallize if necessary). Increase the reaction time and monitor by TLC. A slight increase in temperature may be necessary, but proceed with caution to avoid side reactions.
Presence of succinimide in the final product
Succinimide is the byproduct of the NBS reaction and can be difficult to remove.
A thorough aqueous work-up is crucial. Multiple washes with water or a dilute basic solution (if the product is stable) can help remove succinimide. If it co-elutes with the product during chromatography, a pre-wash of the crude material or using a different solvent system for chromatography may be necessary.[2]
Formation of di-brominated or other side products
Excess NBS or reaction conditions are too harsh.
Use a stoichiometric amount of NBS or a slight excess (e.g., 1.05-1.1 equivalents). Maintain a low temperature during the addition of NBS.
Difficulty in purifying the final product
The product may be an oil or difficult to crystallize.
If the product is an oil, ensure all solvent has been removed under high vacuum. Trituration with a non-polar solvent like hexane or pentane may induce crystallization. Column chromatography with a carefully selected eluent system is often the most effective purification method.
Safer Brominating Agent Comparison
While NBS is a significant improvement over liquid bromine, other safer alternatives are also available. The choice of reagent can depend on the specific substrate and desired reaction conditions.
Brominating Agent
Advantages
Disadvantages
Typical Conditions
N-Bromosuccinimide (NBS)
Solid, easy to handle, controlled bromine release.[4]
Succinimide byproduct can be difficult to remove.
0 °C to room temperature in solvents like DMF, acetonitrile, or chloroform.[1]
Requires careful control of reagent addition to avoid excess bromine.
Typically involves the reaction of a bromide salt (e.g., NaBr) with an oxidant (e.g., Oxone®, H₂O₂) in situ.[7]
Mechanistic Insights: The Role of NBS in Electrophilic Aromatic Substitution
The bromination of the pyrazole ring with NBS proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic bromine atom of NBS. The regioselectivity of the bromination (at the 5-position) is influenced by the electronic effects of the substituents on the pyrazole ring. The methyl group at the 1-position and the amino group at the 3-position are both electron-donating groups, which activate the pyrazole ring towards electrophilic attack.
Caption: Simplified mechanism of pyrazole bromination with NBS.
Conclusion
The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine can be achieved safely and efficiently by replacing hazardous reagents like liquid bromine with N-Bromosuccinimide. By understanding the reaction mechanism, optimizing reaction conditions, and employing effective troubleshooting strategies, researchers can confidently produce this valuable intermediate while adhering to the principles of green chemistry. This guide provides a robust framework for a safer and more reliable synthetic process.
References
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Ingenta Connect. [Link]
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. CSIR-CSMCRI. [Link]
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. [Link]
CHAPTER 5: Bromination Reactions. Royal Society of Chemistry. [Link]
What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? ResearchGate. [Link]
5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. [Link]
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. [Link]
A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. PubMed. [Link]
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. De Gruyter. [Link]
How to do workup after doing bromination with NBS? ResearchGate. [Link]
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Wiley Online Library. [Link]
N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones, and spectroscopic investigation and computational study of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol. ResearchGate. [Link]
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ResearchGate. [Link]
Technical Support Center: Pyrazole Synthesis from α,β-Unsaturated Ketones
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrazole derivatives from α,β-unsaturated ketones (e.g., chalcones). The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered in the laboratory, grounded in mechanistic principles and field-proven insights.
Core Principles: The Reaction Mechanism
Understanding the reaction pathway is critical for effective troubleshooting. The synthesis of a pyrazole from an α,β-unsaturated ketone and a hydrazine derivative is a multi-step process. It typically proceeds through an initial Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon. This forms a non-aromatic pyrazoline intermediate, which must then undergo either dehydration or oxidation to yield the final aromatic pyrazole.
Caption: General reaction mechanism for pyrazole synthesis from α,β-unsaturated ketones.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing potential causes and validated solutions.
Q1: My reaction yield is very low, or the reaction is not going to completion. What should I investigate first?
Low conversion is a frequent problem that can often be traced back to fundamental experimental parameters. Before altering the core chemistry, a systematic review of your setup is essential.[1]
Probable Causes & Solutions:
Purity of Starting Materials:
Cause: Impurities in the α,β-unsaturated ketone or hydrazine can inhibit the reaction. Aldehydes used to synthesize chalcones can easily oxidize, and hydrazine hydrate can degrade over time.
Solution: Verify the purity of your substrates via NMR or GC-MS.[1] Recrystallize the α,β-unsaturated ketone if necessary. Use freshly opened or properly stored hydrazine.
Reaction Conditions:
Cause: The reaction may be highly sensitive to temperature. Insufficient heat may lead to slow reaction rates, while excessive heat can cause decomposition of reactants or products. The chosen solvent may also not be optimal for solubility or reaction rate.
Solution: Carefully monitor and control the reaction temperature. If refluxing, ensure a steady and appropriate rate. Consider screening alternative solvents. While ethanol is common, solvents like acetic acid can act as both solvent and catalyst.[2] For some substrates, higher boiling point solvents like DMF may be beneficial.[3]
Inefficient Aromatization:
Cause: The final step, the conversion of the stable pyrazoline intermediate to the pyrazole, is often the bottleneck.[4] Without an effective driving force (e.g., an oxidant or a good leaving group), the reaction will stall at the pyrazoline stage.
Solution: Analyze your crude reaction mixture by TLC or LC-MS to check for a buildup of the pyrazoline intermediate. If it is present, introduce an oxidant. Mild options include bubbling air through the reaction mixture or simply stirring under an air atmosphere.[5] For more stubborn cases, chemical oxidants like iodine (I₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective.[3][6]
Caption: A workflow for troubleshooting low pyrazole yields.
Q2: I am getting a mixture of two different pyrazole regioisomers. How can I control the regioselectivity?
This is a classic challenge when using an unsymmetrical α,β-unsaturated ketone and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[6][7] The formation of two isomers arises from the two non-equivalent nitrogen atoms of the hydrazine attacking the carbonyl carbon.
Probable Causes & Solutions:
Lack of Steric or Electronic Differentiation:
Cause: If the substituents on the α,β-unsaturated ketone (R¹ and R²) are electronically and sterically similar, the hydrazine may not have a strong preference for which electrophilic site (the carbonyl carbon or the β-carbon) to attack first, leading to a mixture of products. The initial attack of the more nucleophilic nitrogen of the substituted hydrazine dictates the final regiochemistry.[8]
Solution:
Solvent Choice: The solvent can have a profound impact on regioselectivity. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly improve the regioselectivity in favor of one isomer.[8] These solvents can modulate the reactivity of the nucleophile and electrophile through hydrogen bonding.
Catalyst Control: The choice of an acid or base catalyst can influence the reaction pathway. It is advisable to screen different catalysts (e.g., acetic acid, p-toluenesulfonic acid, piperidine) to see if one favors the desired isomer.
Temperature Adjustment: Lowering the reaction temperature can sometimes increase the kinetic preference for one reaction pathway over another, leading to a higher ratio of the desired regioisomer.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Q3: My product is difficult to purify. The crude material is an oil or contains persistent impurities. What are some effective purification strategies?
Purification can be challenging, especially if side products have similar polarities to the desired pyrazole.
Probable Causes & Solutions:
Presence of Pyrazoline:
Cause: As mentioned, incomplete oxidation results in a mixture of the pyrazole and the more polar, non-aromatic pyrazoline.
Solution: Before attempting purification, ensure the reaction has gone to completion by treating the crude mixture with an oxidant as described in Q1. This will convert the pyrazoline to the desired pyrazole, simplifying the mixture.
Similar Polarity of Products:
Cause: Regioisomers or other side products may have very similar R_f values on silica gel, making chromatographic separation difficult.
Solution:
Crystallization: This is often the most effective method for obtaining highly pure material. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane) to find conditions that favor crystallization of the desired product.
Acid-Base Extraction/Salt Formation: Pyrazoles are basic and can be protonated to form salts. Dissolve the crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The pyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the pure pyrazole.[9][10] This technique is also a formal method of purification via crystallization of the acid addition salt.[9]
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for my reaction?
A: The ideal solvent should dissolve your starting materials, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature.
Ethanol/Methanol: Common, inexpensive, and effective for many substrates.[8]
Acetic Acid: Acts as both a solvent and an acid catalyst, which can accelerate the reaction.[2]
DMF/DMSO: High-boiling polar aprotic solvents useful for less reactive substrates that require higher temperatures.
Fluorinated Alcohols (TFE/HFIP): Excellent choices when regioselectivity is a concern.[8]
Solvent-Free: For green chemistry approaches, reactions can sometimes be run neat or with a solid-phase catalyst, often with microwave or grinding assistance.[11]
Q: What is the role of an acid or base catalyst?
A: Catalysts accelerate key steps in the mechanism.
Acid Catalysis (e.g., HCl, H₂SO₄, AcOH): An acid catalyst protonates the carbonyl oxygen of the α,β-unsaturated ketone, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by hydrazine.
Base Catalysis (e.g., Piperidine, NaOH): A base can deprotonate the hydrazine, increasing its nucleophilicity. It can also facilitate the final elimination/aromatization step.[6]
Q: When is an external oxidant required?
A: An oxidant is needed when the pyrazoline intermediate is too stable to aromatize on its own. This often happens when the reaction mechanism does not have a built-in pathway for elimination to the aromatic ring. The reaction of an α,β-unsaturated ketone with hydrazine typically forms a pyrazoline that requires oxidation.[3][4] In contrast, if the substrate has a good leaving group at the β-position, the aromatization can occur via an elimination reaction, and an external oxidant may not be necessary.[4]
Quantitative Data Summary
Parameter
Recommendation / Observation
Rationale
Reference(s)
Solvent Choice
Ethanol: General purpose. TFE/HFIP: For improved regioselectivity. Acetic Acid: Solvent and catalyst.
Solvent polarity and hydrogen bonding ability influence reaction rates and selectivity.
Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone
This protocol is a representative example and may require optimization for specific substrates.
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chalcone (1.0 eq.).
Reagent Addition: Add ethanol (approx. 0.2 M concentration) followed by the substituted hydrazine hydrochloride (1.2 eq.) and glacial acetic acid (2-3 eq.).
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chalcone spot has disappeared (typically 4-12 hours).
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with stirring.
Isolation: The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative. Confirm the structure by ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing non-basic impurities from a crude pyrazole product.
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
Acid Extraction: Add an equal volume of 1 M aqueous HCl solution. Shake the funnel vigorously and allow the layers to separate. The pyrazole product will move to the aqueous layer as a hydrochloride salt.
Separation: Drain the lower aqueous layer into a clean flask. The organic layer containing non-basic impurities can be discarded.
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2 M aqueous NaOH solution with stirring until the pH is >10 (check with pH paper). The pyrazole will precipitate as a solid or an oil.
Product Recovery: Extract the basified aqueous solution three times with fresh portions of dichloromethane. Combine the organic extracts.
Final Steps: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified pyrazole.
References
Döpp, D., & Döpp, C. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 178-221. [Link]
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613-5623. [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 5, 2026, from [Link]
Döpp, D., & Döpp, C. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
Naim, M. J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(11), 3438. [Link]
Hoz, A. de la, et al. (2021). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 5, 2026, from [Link]
Moody, C. J., et al. (2012). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 10(30), 5824-5830. [Link]
Google Patents. (2011).
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
Jacob, R. G., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
Request PDF. (n.d.). Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. [Link]
Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
Bentham Science. (n.d.). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. [Link]
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
Organic Chemistry Portal. (2014). I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. [Link]
Technical Support Center: Synthesis of N-Methyl-1H-pyrazol-3-amine
From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of N-Methyl-1H-pyrazol-3-amine. This document is designed for researchers, chemists, and drug development profess...
Author: BenchChem Technical Support Team. Date: January 2026
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-Methyl-1H-pyrazol-3-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. We understand the nuances and challenges involved in its synthesis, particularly concerning regioselectivity and purity. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of N-Methyl-1H-pyrazol-3-amine.
Q1: What are the primary synthetic routes to obtain N-Methyl-1H-pyrazol-3-amine?
There are two main strategies for synthesizing this compound:
Direct N-methylation of 1H-pyrazol-3-amine: This is a common approach where the parent amine is reacted with a methylating agent. While seemingly straightforward, this route is often complicated by a lack of regioselectivity.
Cyclization with a Methylated Precursor: This is generally the preferred method for achieving high regioselectivity. The pyrazole ring is constructed using methylhydrazine and a suitable three-carbon synthon, which ensures the methyl group is correctly placed on the N1 position from the outset. A well-documented example is the reaction of methylhydrazine with 3-aminocrotononitrile.[1]
Q2: What is the most significant challenge in the direct N-methylation of 1H-pyrazol-3-amine?
The primary challenge is controlling regioselectivity . The 1H-pyrazol-3-amine molecule has three potential sites for methylation: the two ring nitrogens (N1 and N2) and the exocyclic amino group (-NH2). The similar nucleophilicity of the ring nitrogens often leads to the formation of a mixture of N1-methyl and N2-methyl isomers, which can be difficult to separate.[2][3] The goal is typically to synthesize the N1-methyl isomer, 1-methyl-1H-pyrazol-3-amine.
Q3: Why is controlling regioselectivity so important?
The biological activity and chemical reactivity of pyrazole derivatives are highly dependent on the substitution pattern. The N1-methyl and N2-methyl isomers are distinct compounds with different physical and chemical properties. For applications in drug development and materials science, obtaining a single, pure isomer is critical for consistent and predictable results.
Q4: What analytical techniques are recommended for monitoring the reaction and confirming the product's identity?
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and identifying the presence of starting materials, products, and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguously determining the structure and regiochemistry of the product. The chemical shifts of the pyrazole ring protons and the N-methyl group are distinct for the N1 and N2 isomers. For example, in the ¹H NMR spectrum of the desired N1-methyl isomer, the N-methyl signal typically appears around 3.40 ppm (in DMSO-d₆).[4]
Mass Spectrometry (MS): Confirms the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and quantifying the ratio of isomers.
Part 2: Troubleshooting Guide: Direct N-Methylation
This section focuses on specific problems encountered during the direct N-methylation of 1H-pyrazol-3-amine and provides actionable solutions.
Issue 1: Low Yield of the Desired N1-Methyl Isomer
Q: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Low yields can stem from incomplete reactions, product degradation, or the formation of multiple byproducts. Here is a systematic approach to troubleshooting:
Potential Cause 1: Inefficient Deprotonation
The first step in the methylation reaction is the deprotonation of a pyrazole ring nitrogen by a base. If this step is inefficient, the starting material will not be activated for methylation.
Solution: Ensure you are using a sufficiently strong base to deprotonate the pyrazole ring. Sodium hydride (NaH) is a common and effective choice. The reaction should be conducted in a suitable anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), to prevent quenching the base and the resulting anion.
Potential Cause 2: Competing Side Reactions
The formation of the undesired N2-isomer is the most common side reaction. Over-methylation on both ring nitrogens or on the exocyclic amine can also occur, especially if excess methylating agent is used.
Solution:
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Using a large excess will promote over-methylation.
Temperature Control: Add the methylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This can help improve selectivity by favoring the thermodynamically more stable N1-methyl product.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: I'm obtaining a mixture of N1 and N2 methylated products that are difficult to separate. How can I favor the formation of the N1 isomer?
This is the most critical challenge. Selectivity is a delicate balance of steric and electronic effects, which can be influenced by the choice of reagents and conditions.
Insight: The N1 position is generally less sterically hindered than the N2 position (which is adjacent to the amino group). We can leverage this. Furthermore, the anion formed upon deprotonation can have different charge distributions depending on the counter-ion (from the base) and solvent, which influences the site of electrophilic attack.
Strategies to Improve N1-Selectivity:
Bulky Methylating Agents: Using sterically demanding reagents can favor methylation at the less hindered N1 position. Recent literature has shown that masked methylating reagents like α-halomethylsilanes can significantly improve N1 selectivity.[3]
Base and Solvent System: The choice of base and solvent is crucial.
Potassium Carbonate (K₂CO₃) in DMF: This is a milder condition that has been shown in some cases to favor N1 methylation, although results can be substrate-dependent.[4]
Sodium Hydride (NaH) in THF/DMF: This strong base generates the pyrazole anion. The selectivity can be influenced by cation chelation and solvent effects. It is a standard starting point for optimization.
Protecting Group Strategy: While more steps are involved, protecting the exocyclic amine (e.g., as a carbamate) before methylation can alter the electronic properties and steric environment of the pyrazole ring, potentially improving N1 selectivity.
Q: How can I effectively purify my N-Methyl-1H-pyrazol-3-amine from byproducts and starting materials?
Solution 1: Column Chromatography
Silica gel column chromatography is the most common method.
Solvent System: A gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane) is typically effective.
Pro-Tip: The two isomers often have a small ΔRf, requiring a long column and careful fraction collection. Adding a small amount of triethylamine (~0.5%) to the eluent can reduce tailing of these basic compounds on the silica gel.
Solution 2: Acid-Base Extraction
This can be a useful first-pass purification step.
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine products will move to the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind.
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 9.
Extract the free amine product back into an organic solvent.
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate.
Solution 3: Crystallization / Salt Formation
If the product is a solid, recrystallization can be an excellent final purification step. Alternatively, the product can be converted to a stable acid addition salt (e.g., hydrochloride or oxalate), which can often be purified by crystallization.[5]
Part 3: Recommended Protocol - Regioselective Synthesis
To circumvent the regioselectivity issues of direct methylation, a more robust method is to build the pyrazole ring with the N-methyl group already in place.
Protocol: Synthesis of 1-Methyl-1H-pyrazol-3-amine via Cyclization
This protocol is adapted from established procedures for synthesizing substituted aminopyrazoles.[1]
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methylhydrazine (1.0 eq.) and a suitable solvent like ethanol.
Addition of Synthon: Slowly add 3-aminocrotononitrile (1.0 eq.) to the solution at room temperature. The addition may be exothermic; maintain the temperature with a water bath if necessary.
Reaction: Heat the mixture to reflux (typically ~80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
Workup:
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The crude residue can be purified by column chromatography (Silica gel, CH₂Cl₂/MeOH gradient) or by acid-base extraction as described in the purification section.
Diagram of the Regioselective Cyclization Workflow
Caption: Workflow for regioselective pyrazole synthesis.
References
Boruah, M., et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Molecules. Available at: [Link]
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
ResearchGate. (2019). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
ResearchGate. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]
ResearchGate. (2024). Regioselective Annulation of 3(5)‐Aminopyrazole with Aryl Ketones or Aryl Alkynes Using N,N‐Dimethylethanolamine as a Single/Triple Carbon Synthon. Retrieved from [Link]
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
Google Patents. (n.d.). Method for purifying pyrazoles.
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of Pyrazoles
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the common side reactions encountered during the...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the common side reactions encountered during the N-alkylation of pyrazoles. The inherent complexity of the pyrazole ring system often leads to challenges, primarily concerning regioselectivity and over-alkylation. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and optimize your synthetic strategies.
Part 1: The Primary Challenge: Regioselectivity (N1 vs. N2 Alkylation)
The most persistent issue in pyrazole alkylation is controlling which of the two adjacent nitrogen atoms undergoes substitution. This lack of selectivity stems from the electronic nature of the pyrazole ring itself.
FAQ 1.1: Why is it so difficult to control which nitrogen atom is alkylated?
The difficulty arises from the tautomerism of the pyrazole ring and the delocalization of negative charge in the corresponding pyrazolate anion.[1] The two nitrogen atoms have similar electronic properties.[1][2] In an unsymmetrically substituted pyrazole, the N-H proton can reside on either nitrogen, creating an equilibrium of two tautomers.
When a base is added, it deprotonates the pyrazole to form a pyrazolate anion. The negative charge is delocalized across the N-N bond, meaning both nitrogen atoms possess nucleophilic character.[1] This dual reactivity is the root cause for the common formation of a mixture of N1 and N2 alkylated regioisomers.[1][3]
Caption: Tautomerism and anion resonance in pyrazoles.
FAQ 1.2: My reaction is producing an isomeric mixture. How can I favor N1-alkylation?
Achieving N1-selectivity involves manipulating steric and electronic factors to make the N1 position the more favorable site for attack.
Causality: The regiochemical outcome is a delicate balance between the steric hindrance around the nitrogen atoms and the electronic nature of the substituents.[3] Alkylation generally occurs at the less sterically hindered nitrogen.[3][4]
Steric Control: The most powerful tool for directing alkylation is steric hindrance. A bulky substituent at the C5 position will effectively shield the adjacent N1 atom, directing the incoming alkyl group to the N2 position. Conversely, a bulky group at C3 will favor alkylation at N1.[3][5]
Bulky Alkylating Agents: Using a sterically demanding alkylating agent can significantly enhance N1 selectivity, even with minimally biased pyrazoles. For instance, α-halomethylsilanes with bulky silyl groups have been used as "masked" methylating agents to achieve excellent N1/N2 ratios (>99:1 in some cases).[6]
Reaction Conditions (Base/Solvent): The choice of base and solvent is critical. A common, highly effective system for promoting N1-alkylation is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO.[4][7] This combination has proven successful for a range of 3-substituted pyrazoles.[7] Using sodium hydride (NaH) can also prevent the formation of regioisomeric products in certain cases.[1][8]
FAQ 1.3: What if I need to synthesize the N2-alkylated isomer?
Selectively obtaining the N2 isomer is often more challenging and may require a less direct approach or specific reaction conditions that override the inherent steric preferences.
Steric Shielding at C5: As the corollary to the principle in FAQ 1.2, ensure the substituent at the C5 position is significantly smaller than the substituent at the C3 position. This leaves the N2 nitrogen as the more sterically accessible site.
Directed C-H Functionalization: An advanced strategy involves using a protecting group that can be transposed. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for functionalization at other positions. A subsequent "SEM switch" transposes the protecting group to the other nitrogen, opening up the previously blocked position for regioselective N-alkylation.[9]
Catalysis: The use of specific catalysts can sometimes invert selectivity. For example, magnesium-based Lewis acids have been reported to direct alkylation toward the N2 position.[3]
Mitsunobu Conditions: For certain substrates, Mitsunobu conditions have shown a strong preference for producing the N2-alkylated indazole (a benzopyrazole), suggesting this could be a viable, albeit substrate-dependent, strategy for pyrazoles as well.[10]
Data Summary: Impact of Reaction Conditions on Regioselectivity
Condition
Typical Outcome
Rationale
References
Base: K₂CO₃
Often favors N1-alkylation, especially for 3-substituted pyrazoles.[7]
The specific ion-pairing and solvation effects with the potassium cation in aprotic solvents can influence the nucleophilicity of the two nitrogen atoms.
Can provide high regioselectivity by preventing the formation of isomeric mixtures.[1][8]
A strong, non-nucleophilic base ensures rapid and complete formation of the pyrazolate anion, potentially simplifying the reactive species in solution.
Polar aprotic solvents are commonly used and often favor a single regioisomer.[4][7]
These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive pyrazolate anion, where intrinsic steric and electronic factors dominate.
Can dramatically increase regioselectivity in pyrazole formation from 1,3-dicarbonyls, suggesting a strong influence on the nucleophilic attack.[11][12] This principle can be extrapolated to N-alkylation.
These solvents can engage in strong hydrogen bonding, potentially altering the conformation of the pyrazolate anion or the transition state, thereby amplifying small energetic differences.
A second major side reaction is the addition of a second alkyl group to the already N-alkylated pyrazole, forming a positively charged pyrazolium salt. This is known as quaternization.
FAQ 2.1: My desired N-alkyl pyrazole is reacting further to form a pyrazolium salt. How do I prevent this?
Quaternization occurs when the N-alkyl pyrazole product, which is still nucleophilic, attacks another molecule of the alkylating agent. This is essentially a competing follow-on reaction.
Causality: The N-alkyl pyrazole product is often soluble in the reaction mixture and the non-bonding nitrogen atom remains a nucleophilic site. If excess alkylating agent is present or reaction times are too long, this secondary reaction becomes significant.[13]
Control Stoichiometry: The most straightforward solution is to carefully control the stoichiometry. Use a slight excess of the pyrazole starting material or, at most, 1.0 equivalent of the alkylating agent. Avoid using a large excess of the electrophile.[1][8]
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the initial alkylation is complete to minimize the time available for the second alkylation to occur.
Temperature Control: Quaternization, being a second, separate reaction, often has a higher activation energy. Running the reaction at the lowest effective temperature can slow down the rate of quaternization relative to the primary alkylation.
Choice of Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, dimethyl sulfate) are more prone to causing quaternization.[14][15] If possible, using a less reactive agent may provide a larger window to stop the reaction before over-alkylation occurs.
Caption: Competing reaction pathway leading to quaternization.
FAQ 2.2: My starting material has other nucleophilic sites (e.g., another heterocycle, an amine). How can I avoid polyalkylation?
When other nucleophilic centers are present, they can compete with the pyrazole nitrogen for the alkylating agent.
Protecting Groups: The most robust strategy is to use protecting groups. For instance, if your molecule contains a piperidine amine, it can be protected with a tert-butyloxycarbonyl (Boc) group.[16] The Boc group is stable to the basic conditions typically used for pyrazole alkylation but can be easily removed later with acid.[16] Other useful protecting groups for nitrogen heterocycles include sulfonyl and tetrahydropyranyl (THP) groups.[17][18]
Stoichiometric Control: As with quaternization, limiting the amount of the alkylating agent is crucial. Using just enough to react with the most nucleophilic site (often the pyrazolate anion) can leave other, less reactive sites untouched. An example from the literature shows that an equimolar amount of alkylating agent leads to mono-alkylation, while increasing the ratio promotes further alkylation on a different nitrogen heterocycle within the same molecule.[1][8]
Part 3: Experimental Protocols
Protocol 3.1: General Method for Maximizing N1-Regioselectivity of a 3-Substituted Pyrazole
This protocol is based on conditions known to favor alkylation at the less sterically hindered nitrogen.[4][7]
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-substituted pyrazole (1.0 eq).
Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO) to create a ~0.2 M solution. Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
Causality Note: Using excess, finely ground base ensures a large surface area for efficient deprotonation to the pyrazolate anion. DMSO is an excellent polar aprotic solvent for this Sₙ2-type reaction.[7]
Addition of Electrophile: Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise to the stirred suspension at room temperature.
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) while monitoring its progress by TLC or LC-MS.
Troubleshooting Note: If the reaction is sluggish, increasing the temperature may be necessary. However, higher temperatures can sometimes decrease regioselectivity or increase the risk of side reactions.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMSO and inorganic salts.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired N1-isomer from any minor N2-isomer and other impurities.
Protocol 3.2: Minimizing Quaternization by Controlling Stoichiometry
This protocol emphasizes careful control to prevent the formation of pyrazolium salts.
Preparation: To a dry round-bottom flask under an inert atmosphere, add the pyrazole starting material (1.05 eq).
Causality Note: Using a slight excess of the pyrazole ensures the alkylating agent is the limiting reagent, minimizing the chance for a second alkylation event.
Solvent and Base: Add a suitable anhydrous solvent (e.g., DMF or Acetonitrile) and a base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq). If using NaH, add the solvent first, cool the flask in an ice bath, and add the NaH portion-wise.
Addition of Electrophile: Dissolve the alkylating agent (1.0 eq) in a small amount of the reaction solvent. Add this solution dropwise via a syringe pump over 30-60 minutes to the stirred pyrazole solution.
Causality Note: Slow addition maintains a low instantaneous concentration of the electrophile, further disfavoring the second-order quaternization reaction.
Reaction & Monitoring: Stir at room temperature and monitor the reaction very closely (e.g., every 15-30 minutes) by TLC or LC-MS.
Quenching: As soon as the alkylating agent is consumed (or when the desired product concentration is maximal), quench the reaction. If using NaH, carefully add methanol or isopropanol dropwise at 0 °C. If using K₂CO₃, add water.
Workup and Purification: Proceed with a standard aqueous workup, extraction, and purification as described in Protocol 3.1.
References
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
(PDF) ChemInform Abstract: Quaternization and Dequaternization of Pyrazoles in Solvent-Free Conditions: Conventional Heating versus Microwave Irradiation. ResearchGate. [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
Quaternary pyrazole derivatives, process for their preparation and their use as fungicides and bactericides.
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
Alkylation of Pyrazole - Printable Mechanism Notes. Scribd. [Link]
Polyfunctional Pyrazoles. 9*. Synthesis of 1-Alkyl(Aryl)-3-[4-(Hydroxymethyl). ResearchGate. [Link]
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health (NIH). [Link]
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Institutes of Health (NIH). [Link]
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. [Link]
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). [Link]
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes. National Institutes of Health (NIH). [Link]pmc/articles/PMC5452601/)
"N-Methyl-1H-pyrazol-3-amine" stability and storage conditions
Technical Support Center: N-Methyl-1H-pyrazol-3-amine Welcome to the technical support guide for N-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0). This resource is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: N-Methyl-1H-pyrazol-3-amine
Welcome to the technical support guide for N-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this reagent in your experiments. As Senior Application Scientists, we have compiled this guide based on technical data and field-proven insights to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: What are the optimal storage conditions for N-Methyl-1H-pyrazol-3-amine?
A: To ensure the long-term stability and purity of N-Methyl-1H-pyrazol-3-amine, it should be stored under an inert atmosphere, such as nitrogen or argon, at room temperature.[1][2] The container must be kept tightly closed and stored in a dark, dry, and well-ventilated area.[2][3][4][5] Exposure to moisture and air can lead to degradation, compromising the integrity of your starting material.
Q: Why is an inert atmosphere recommended for storage?
A: N-Methyl-1H-pyrazol-3-amine, like many amines, can be susceptible to oxidation and reaction with atmospheric carbon dioxide. Storing under an inert gas displaces oxygen and moisture, preventing these undesirable side reactions and preserving the compound's purity over time.
Q: What personal protective equipment (PPE) should I use when handling this compound?
A: It is crucial to handle N-Methyl-1H-pyrazol-3-amine with appropriate personal protective equipment. This includes chemical safety goggles, protective gloves, and a lab coat.[3][5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5][6]
Stability and Degradation
Q: How stable is N-Methyl-1H-pyrazol-3-amine under standard laboratory conditions?
A: The compound is generally stable at room temperature when stored in a tightly sealed container under normal handling conditions.[3] However, stability can be compromised by exposure to incompatible materials or conditions.
Q: What substances are incompatible with N-Methyl-1H-pyrazol-3-amine?
A: To prevent vigorous reactions or degradation, avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[3][6] It is also important to protect the compound from excess heat and moisture.[5]
Q: What are the signs of degradation?
A: Visual signs of degradation can include a change in color or the presence of an unusual odor. From an analytical perspective, impurities may be detected via techniques like NMR or LC-MS. If degradation is suspected, it is recommended to re-purify the material or use a fresh batch to ensure the reliability of your experimental results. Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][5][7]
Q: Is the compound soluble in water?
A: N-Methyl-1H-pyrazol-3-amine is slightly soluble in water.[1][8] For many organic reactions, solubility in common organic solvents should be assessed based on the specific reaction conditions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments involving N-Methyl-1H-pyrazol-3-amine.
Scenario 1: Inconsistent or Low Reaction Yields
Q: My reaction yield is lower than expected. Could the starting material be the issue?
A: Yes, the quality of the starting material is critical. If you are experiencing low yields, consider the following:
Purity Check: Verify the purity of your N-Methyl-1H-pyrazol-3-amine using an appropriate analytical method (e.g., NMR, GC-MS). Degradation due to improper storage is a common cause of reduced reactivity.
Moisture Contamination: The compound is sensitive to moisture.[5] Ensure that your reaction is set up under anhydrous conditions if the chemistry requires it. Use dry solvents and glassware.
Incompatibility: Review all reagents in your reaction mixture. An unknown incompatibility could be quenching the reaction or leading to side products.
Scenario 2: Unexpected Side Products
Q: I am observing unexpected peaks in my LC-MS/NMR analysis. What could be the cause?
A: The formation of unexpected side products can often be traced back to the stability and handling of N-Methyl-1H-pyrazol-3-amine.
Oxidation: If the compound was not stored under an inert atmosphere, it may have partially oxidized, leading to the formation of related impurities that can participate in side reactions.
Reaction with CO2: Amines can react with atmospheric CO2 to form carbamates. While often reversible, this can affect stoichiometry and introduce impurities.
Thermal Degradation: If your reaction is run at elevated temperatures, consider the possibility of thermal decomposition, which can generate reactive species.
Below is a workflow to troubleshoot unexpected experimental outcomes.
Caption: Troubleshooting workflow for experiments.
Experimental Protocols
Protocol 1: Recommended Handling and Storage Workflow
This protocol outlines the best practices for handling N-Methyl-1H-pyrazol-3-amine upon receipt and during use to maintain its integrity.
Receiving: Upon receipt, visually inspect the container for any damage to the seal.
Inert Environment Transfer: If the compound is not packaged under an inert atmosphere, transfer it to a suitable container inside a glovebox or a bag flushed with nitrogen or argon.
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and date received.
Storage: Store the tightly sealed container in a designated area that is dark, dry, and well-ventilated, at room temperature.[1][2][5]
Dispensing: When weighing out the compound for an experiment, perform the task quickly to minimize exposure to air and moisture. For highly sensitive reactions, weighing should be done in a glovebox.
Resealing: After dispensing, flush the container headspace with an inert gas before tightly resealing.
Technical Support Center: Overcoming Low Solubility of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common challenges in precl...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common challenges in preclinical research: the low aqueous solubility of pyrazole-based inhibitors. The pyrazole ring is a privileged scaffold in modern drug discovery, integral to numerous approved drugs targeting a wide range of diseases.[1][2][3][4] However, the very features that make them effective can also contribute to poor solubility, creating significant hurdles for in vitro and in vivo experimentation.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore the causality behind these solubility challenges and provide validated protocols to help you generate reliable and reproducible data.
Q1: I've prepared my pyrazole-based inhibitor in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening and how do I fix it?
This is a classic and frustrating problem known as "crashing out." It occurs when a compound that is soluble in a neat organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[5] The effective concentration of your inhibitor in the assay is now unknown and significantly lower than intended, leading to erroneous results.[6]
Root Causes & Immediate Troubleshooting Steps:
High Final Solvent Concentration: While DMSO is a common co-solvent, its final concentration in the assay should typically be kept below 0.5% to avoid artifacts and maintain compound solubility.[5] A higher percentage can be toxic to cells and can still be insufficient to keep a very hydrophobic compound in solution.
Buffer Composition: High salt concentrations in your buffer can decrease the solubility of hydrophobic compounds through a "salting-out" effect.[7]
Inherent Compound Properties: Pyrazole-based molecules can be planar and rigid, which can lead to strong crystal lattice energy and low aqueous solubility.[8][9]
Troubleshooting Workflow: Compound Precipitation
Here is a logical workflow to diagnose and solve precipitation issues.
Caption: Troubleshooting workflow for inhibitor precipitation.
Q2: How can I quickly check the solubility of my inhibitor before committing to a large-scale experiment?
Before running extensive assays, performing a simple, small-scale solubility test is crucial. This pre-assessment saves time, reagents, and prevents the generation of unreliable data.
Protocol 1: Visual Kinetic Solubility Assessment
This protocol provides a quick, qualitative measure of your compound's solubility under your specific assay conditions.
Objective: To visually determine the concentration at which your inhibitor begins to precipitate in the final assay buffer.
Materials:
High-concentration stock of your inhibitor (e.g., 10 mM in 100% DMSO).
Your final aqueous assay buffer.
Clear microcentrifuge tubes or a 96-well clear bottom plate.
Vortex mixer.
Methodology:
Prepare Buffer: Add the final volume of your assay buffer to a series of clear microcentrifuge tubes (e.g., 1 mL).
Spike in Inhibitor: Add the appropriate volume of your inhibitor stock solution to each tube to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
Mix: Vortex each tube gently for 10-15 seconds.
Equilibrate: Incubate the solutions under the same conditions as your planned assay (e.g., 37°C) for 1-2 hours.[5]
Inspect: Visually inspect each tube against a dark background. Look for any signs of precipitation, such as cloudiness, visible particles, or a film on the surface.[5] The highest concentration that remains perfectly clear is your approximate kinetic solubility limit under these conditions.
For more quantitative analysis, laser nephelometry can be used, which measures scattered light from suspended particles to precisely determine solubility limits.[10]
Q3: What are the first-line strategies for improving the solubility of my inhibitor for in vitro assays?
If your inhibitor's solubility is limiting, several straightforward formulation strategies can be employed.
1. Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[11][12][13]
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for hydrophobic molecules to dissolve.
Co-solvent
Typical Final Conc. (in vitro)
Key Considerations
DMSO
< 0.5%
The standard, but can interfere with some assays at higher concentrations.
Ethanol
< 1%
Can affect protein stability and cell viability.
Polyethylene Glycol (PEG 400)
1-5%
Generally well-tolerated and effective for many compounds.[14]
Propylene Glycol
1-5%
Another common choice with a good safety profile.[15]
Implementation: The key is to perform serial dilutions. Instead of adding a small volume of 100% DMSO stock directly into a large volume of buffer, first dilute the stock in a series of solutions with decreasing organic solvent and increasing aqueous buffer content. This gradual change in solvent polarity helps prevent the compound from crashing out.[5][7]
2. pH Adjustment
Many drug compounds are weak acids or bases, and their solubility is highly dependent on pH.[16]
Mechanism: By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized form of the compound, which is typically much more water-soluble than the neutral form.
Implementation:
Determine the pKa of your pyrazole inhibitor.
For a weakly acidic compound, adjusting the pH to be above its pKa will increase solubility.
For a weakly basic compound, adjusting the pH to be below its pKa will increase solubility.
Crucial Caveat: Ensure the final pH is compatible with your biological system (e.g., protein stability, cell health). A pH range of 6.8 to 7.4 is standard for most cell-based assays.
Q4: Simple methods aren't working. What advanced formulation strategies can I use?
When co-solvents and pH adjustments are insufficient, more sophisticated techniques involving excipients are required. The most common and effective approach for research applications is the use of cyclodextrins.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17] This structure allows them to encapsulate poorly soluble "guest" molecules, like your pyrazole inhibitor, forming an inclusion complex that is water-soluble.[15][18]
Mechanism of Action: Encapsulation
The hydrophobic pyrazole inhibitor partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shuttling the inhibitor into solution.
Caption: Encapsulation of a hydrophobic inhibitor by a cyclodextrin.
Most Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[19][20]
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of a poorly soluble pyrazole inhibitor using HP-β-CD to enhance its aqueous solubility.
Materials:
Pyrazole inhibitor (solid powder).
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
High-purity water or desired aqueous buffer.
Vortex mixer and/or sonicator.
Magnetic stirrer and stir bar.
Methodology:
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v). Gently warm the solution (to ~40-50°C) and stir until the HP-β-CD is fully dissolved. Cool to room temperature.
Add Inhibitor: Weigh the required amount of your pyrazole inhibitor and add it directly to the HP-β-CD solution to achieve your target stock concentration.
Facilitate Complexation: Mix the solution vigorously. This can be done by:
Vortexing for several minutes.
Sonicating in a water bath for 15-30 minutes.
Stirring overnight at room temperature.
Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
Isolate Soluble Fraction: Carefully collect the clear supernatant. This is your soluble inhibitor-cyclodextrin complex stock solution.
Determine Concentration: It is essential to determine the actual concentration of the inhibitor in your final stock solution using an analytical method like HPLC or UV-Vis spectroscopy, as you cannot assume 100% of the drug went into solution.
Q5: With multiple options available, how do I choose the right solubilization strategy?
The optimal strategy depends on the physicochemical properties of your inhibitor, the requirements of your assay, and the stage of your research.
Decision-Making Flowchart
Caption: Flowchart for selecting a solubility enhancement strategy.
Limited solubilization capacity; potential for solvent artifacts or toxicity.[9]
First-line approach for in vitro screening and initial activity tests.
pH Adjustment
Very effective for ionizable compounds; simple to implement.
Only works for compounds with appropriate pKa; buffer pH must be compatible with the assay.[16]
Weakly acidic or basic inhibitors where the required pH change is tolerated by the biological system.
Surfactants
Can be effective at very low concentrations.
Potential to disrupt cell membranes or interfere with protein-protein interactions.
In vitro assays where micro-precipitation is an issue; often used with co-solvents.[5]
Cyclodextrins
Significant increase in solubility; good biocompatibility; can improve stability.[17][18]
Requires more formulation effort; need to verify final concentration; can be costly.
Highly insoluble compounds for both in vitro and in vivo studies; when other methods fail.
Q6: How can I accurately measure the solubility of my compound after formulation?
Visual inspection is qualitative. For quantitative and reliable data, you must use an analytical method to measure the concentration of the dissolved drug.
Shake-Flask Method: This is the gold-standard method for determining thermodynamic equilibrium solubility.[22][23] In this method, an excess amount of the solid compound is added to the solvent/buffer system and agitated (e.g., on a shaker) for a prolonged period (24-72 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the drug in the clear supernatant is measured.[22][23]
Analytical Quantification: The concentration of the dissolved inhibitor in the supernatant is typically measured by:
High-Performance Liquid Chromatography (HPLC): The most common and accurate method, offering high specificity and sensitivity.[24]
UV-Vis Spectroscopy: A simpler and faster method, suitable if the inhibitor has a distinct chromophore and there are no interfering substances in the formulation.[24]
References
Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
Vertex AI Search. (2025). Formulation Methods for Poorly Soluble Drugs.
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
Wikipedia. (n.d.). Cosolvent.
NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
Vertex AI Search. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
NIH. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
NIH. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
Vertex AI Search. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide.
NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
NIH. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
NIH. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
NIH. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes.
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
Sigma-Aldrich. (n.d.). Improving solubility – a close look at available approaches.
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
MDPI. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
Curr Drug Targets. (2020). Characteristic of Cyclodextrins: Their Role and Use in the Pharmaceutical Technology.
MDPI. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
ResearchGate. (n.d.). Host-guest complexes between surfactants and cyclodextrins in aqueous solutions. Effects of the inclusion of a functional group at the end of the surfactant tail..
Technical Support Center: Work-up Procedures for N-Methyl-1H-pyrazol-3-amine Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) and its derivatives. This guide provides field-proven in...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) and its derivatives. This guide provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you navigate the critical work-up and purification stages of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is a standard, robust aqueous work-up procedure after a reaction involving N-Methyl-1H-pyrazol-3-amine?
A robust work-up is critical for removing inorganic salts, highly polar reagents, and solvents like DMF or DMSO before purification. The basicity of the pyrazole-amine core dictates the strategy.
Underlying Principle: The goal is to partition your desired product into an organic layer while washing away water-soluble impurities. N-Methyl-1H-pyrazol-3-amine is a basic compound and will be protonated and move into the aqueous layer under acidic conditions. Therefore, a basic or neutral work-up is typically required to keep the product in the organic phase.
Step-by-Step Protocol: Standard Extraction
Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling polar solvent like DMF or DMSO, dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A general rule is to use 5-10 volumes of organic solvent for every 1 volume of the reaction mixture.
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
Wash 1 (Water): Add an equal volume of deionized water. Shake gently at first to avoid emulsions, then more vigorously. Allow the layers to separate and drain the aqueous layer. For reactions in DMF or DMSO, this step is crucial and should be repeated multiple times (3-5x) to effectively remove the high-boiling solvent.[1]
Wash 2 (Saturated NaHCO₃ or Na₂CO₃): If your reaction was run under acidic conditions or generated acidic byproducts, wash with a saturated solution of sodium bicarbonate or sodium carbonate until gas evolution ceases. This neutralizes the acid.
Wash 3 (Brine): Wash with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer, driving it further into the organic phase.[2]
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3] Stir for 15-30 minutes.
Filtration & Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Q2: My reaction has unreacted starting materials (e.g., an amine precursor or an alkylating agent). How can I remove them during the work-up?
Removing starting materials early can simplify the final purification. The strategy depends on the nature of the impurity.
For Unreacted Amines: If your synthesis involves a precursor amine that is more basic than your product, an acidic wash can be effective.
Protocol: Wash the organic layer with a dilute aqueous HCl solution (e.g., 0.1 M to 1 M). The unreacted amine will be protonated to form a water-soluble ammonium salt and partition into the aqueous layer.[1]
Causality: This method must be used with caution. N-Methyl-1H-pyrazol-3-amine is also basic and may be partially or fully extracted into the acidic aqueous layer. Always check a small aliquot of the organic layer by TLC or LC-MS to ensure your product is not being lost.
For Unreacted Alkylating Agents (e.g., Alkyl Halides): These are typically non-polar and will remain in the organic layer. They are best removed during the final purification step (e.g., flash chromatography). Attempting to remove them with reactive washes can be risky and may affect the product.
Q3: An emulsion has formed during my extraction. How can I resolve it?
Emulsions are a common frustration, often caused by fine particulate matter, viscous reaction mixtures, or surfactants.
Troubleshooting Steps:
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
Add Brine: Add a significant volume of saturated brine. The increased ionic strength of the aqueous phase often helps to break the emulsion.[2]
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can remove the particulate matter that is stabilizing the emulsion.
Solvent Addition: Add a small amount of a different organic solvent (e.g., if you are using EtOAc, add some DCM) to change the polarity.
Q4: What are the recommended methods for final purification and isolation?
After obtaining the crude product, final purification is typically achieved by flash column chromatography or crystallization.
Flash Column Chromatography: This is the most common and versatile method for purifying pyrazole derivatives.[2][4][5]
Stationary Phase: Silica gel is standard. If your compound shows strong tailing or decomposition on silica, consider using basic alumina.[5]
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is a good starting point. For more polar products, a DCM/Methanol system may be necessary.[6] Always develop the method first using TLC.
Crystallization: If the crude product is a solid or a viscous oil, crystallization can be an excellent method for obtaining highly pure material.
Solvent Selection: Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents include isopropanol, ethanol, ethyl acetate, or mixed solvent systems like EtOAc/hexanes.
Inducing Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly. One effective technique is to dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent until turbidity persists.[7]
Troubleshooting Guides
Guide 1: Investigating Low Product Yield
A low yield can be attributed to an incomplete reaction or product loss during the work-up. This guide focuses on work-up related losses.
Core Principle: The amphiphilic nature of N-Methyl-1H-pyrazol-3-amine (containing both polar amine/pyrazole groups and a non-polar methyl group) can lead to significant solubility in the aqueous phase, especially if the pH is not carefully controlled.
Guide 2: Purification Workflow for Crude Product
Once you have your crude material post-extraction, a systematic approach is needed to achieve high purity.
Data Presentation: Solvent Properties
Choosing the right solvents is paramount for a successful work-up. The following table summarizes key properties of common solvents used in these procedures.
A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-Methyl-1H-pyrazol-3-amine and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, aminopyrazoles serve as critical s...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, aminopyrazoles serve as critical scaffolds in a vast array of biologically active molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of N-Methyl-1H-pyrazol-3-amine, a key synthetic intermediate. By comparing its spectral data with those of its structural isomers and its parent amine, we aim to provide a clear framework for the characterization of this important class of molecules.
The Significance of Positional Isomerism in Aminopyrazoles
The precise placement of substituents on the pyrazole ring dramatically influences the molecule's electronic environment and, consequently, its chemical reactivity and biological activity. NMR spectroscopy is an unparalleled tool for distinguishing between such positional isomers, providing a detailed fingerprint of the molecular structure. In this guide, we will focus on N-Methyl-1H-pyrazol-3-amine and compare it with three key alternatives to highlight the diagnostic shifts and coupling patterns that enable confident structural assignment.
¹H and ¹³C NMR Spectral Analysis of N-Methyl-1H-pyrazol-3-amine
N-Methyl-1H-pyrazol-3-amine (which is more formally named 1-Methyl-1H-pyrazol-3-amine) presents a distinct set of signals in both ¹H and ¹³C NMR spectra. The numbering convention for the pyrazole ring is crucial for accurate assignment.
¹H NMR Spectrum
The proton NMR spectrum is characterized by signals from the N-methyl group, the amino group, and the two protons on the pyrazole ring.
N-Methyl Protons (N-CH₃): A singlet, typically observed in the upfield region, integrating to three protons.
Amino Protons (NH₂): A broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Pyrazole Ring Protons (H4 and H5): These appear as two doublets in the aromatic region. The H4 proton is coupled to the H5 proton, and vice-versa, with a typical coupling constant (³JHH) of around 2-3 Hz. The electron-donating amino group at C3 and the methyl group at N1 influence their chemical shifts.
¹³C NMR Spectrum
The carbon NMR spectrum will show four distinct signals corresponding to the three carbons of the pyrazole ring and the N-methyl carbon.
N-Methyl Carbon (N-CH₃): A signal in the aliphatic region.
Pyrazole Ring Carbons (C3, C4, and C5): These carbons resonate in the aromatic region. The C3 carbon, being attached to the amino group, is significantly shielded compared to the other ring carbons. The chemical shifts of C4 and C5 are influenced by the substituents at positions 1 and 3.
Comparative NMR Analysis
To truly appreciate the nuances of the NMR spectra of N-Methyl-1H-pyrazol-3-amine, a comparison with its isomers and the parent amine is invaluable. The following compounds provide a clear illustration of how substituent placement affects the spectral data.
1-Methyl-1H-pyrazol-5-amine: An isomer where the amino group is at the C5 position.
2-Methyl-2H-pyrazol-3-ylamine: An isomer with the methyl group on the N2 nitrogen.
3-Aminopyrazole: The parent compound, allowing for the assessment of the N-methylation effect.
The following tables summarize the experimental ¹H and ¹³C NMR data for these compounds.
Note: The chemical shift values are approximate and can vary slightly based on experimental conditions. The data for N-Methyl-1H-pyrazol-3-amine and its isomers are compiled from various sources and representative spectra.
Key Spectral Differences and Interpretations
Effect of Amino Group Position (3-amino vs. 5-amino): Comparing N-Methyl-1H-pyrazol-3-amine and 1-Methyl-1H-pyrazol-5-amine, the most significant difference is observed in the ¹³C NMR shifts of C3 and C5. The carbon directly attached to the electron-donating amino group is significantly shielded. This allows for a clear distinction between the two isomers.
Effect of N-Methyl Position (N1 vs. N2): The position of the N-methyl group also induces notable changes. In 2-Methyl-2H-pyrazol-3-ylamine, the N-CH₃ signal in both ¹H and ¹³C NMR is typically found at a slightly different chemical shift compared to the N1-methylated isomers. Furthermore, the electronic distribution in the ring is altered, affecting the chemical shifts of the ring protons and carbons.
Effect of N-Methylation: By comparing N-Methyl-1H-pyrazol-3-amine with 3-Aminopyrazole, the most obvious difference is the appearance of the N-CH₃ signal and the disappearance of the N-H proton signal of the pyrazole ring. The methylation also subtly influences the chemical shifts of the ring protons and carbons.
Experimental Protocol for High-Quality NMR Data Acquisition
Obtaining high-quality, reproducible NMR data is paramount for accurate structural analysis. The following is a field-proven, step-by-step methodology for the analysis of aminopyrazole derivatives.
I. Sample Preparation
Analyte and Solvent Selection:
Weigh approximately 5-10 mg of the aminopyrazole sample for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2]
Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). Ensure the solvent is of high purity to avoid extraneous signals.
Dissolution:
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]
Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any undissolved particulates.
Transfer to NMR Tube:
Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube.
Ensure the sample height in the tube is between 4-5 cm to be within the detection region of the NMR coil.
Internal Standard (Optional):
For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable reference compound with non-overlapping signals) should be added.
II. NMR Instrument Setup and Data Acquisition
Instrument Insertion and Locking:
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shimming:
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
¹H NMR Acquisition Parameters:
Pulse Angle: 30-45 degrees.
Spectral Width: Typically 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay (d1): 1-2 seconds (for qualitative analysis). For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time.
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Acquisition Parameters:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
Pulse Angle: 30-45 degrees.
Spectral Width: Typically 0-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
III. Data Processing
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (e.g., TMS at 0.00 ppm).
Integration and Peak Picking: Integrate the signals and pick the peaks to determine their chemical shifts and relative intensities.
Visualizing Structural Information and Workflow
Diagrams are powerful tools for visualizing molecular structures and experimental processes.
Caption: Molecular structure and key ¹H and ¹³C NMR chemical shifts for N-Methyl-1H-pyrazol-3-amine.
Caption: A streamlined workflow for the acquisition and analysis of NMR data for aminopyrazole derivatives.
Conclusion
The precise and accurate characterization of N-Methyl-1H-pyrazol-3-amine and its related isomers is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. By understanding the influence of substituent positions on the chemical shifts and coupling constants, researchers can confidently distinguish between these closely related structures. The comparative data and the detailed experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the field, ensuring the integrity and reliability of their structural assignments and paving the way for further advancements in the development of pyrazole-based compounds.
References
PubChem. 1-Methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
PubChem. 1-Methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]
PubChem. 2-Methyl-2H-pyrazol-3-ylamine. National Center for Biotechnology Information. [Link]
Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
Ege, G., & Franz, H. (1984). Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives. Journal of Heterocyclic Chemistry, 21(3), 689-695. [Link]
Elguero, J., Claramunt, R. M., & Garceran, R. (1986). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. Heterocycles, 24(12), 3425-3436.
Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
ResearchGate. Recent developments in aminopyrazole chemistry. [Link]
Iowa State University. NMR Sample Preparation Guidelines. [Link]
Navigating the Vibrational Landscape: An FT-IR Functional Group Analysis of N-Methyl-1H-pyrazol-3-amine and Comparative Spectroscopic Guide
In the intricate world of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such a...
Author: BenchChem Technical Support Team. Date: January 2026
In the intricate world of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as N-Methyl-1H-pyrazol-3-amine, a robust analytical strategy is crucial for confirming molecular structure and purity. This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the functional group analysis of N-Methyl-1H-pyrazol-3-amine. Beyond a mere procedural outline, this document delves into the rationale behind spectral interpretation and offers a comparative analysis with alternative analytical techniques, namely Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Our objective is to equip you with the expertise to not only acquire accurate data but also to interpret it with confidence.
The Vibrational Signature: Unraveling the FT-IR Spectrum of N-Methyl-1H-pyrazol-3-amine
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of energy. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For N-Methyl-1H-pyrazol-3-amine, we can predict the key vibrational modes based on its distinct structural features: a pyrazole ring, a primary amine group, and an N-methyl group.
Predicted FT-IR Spectral Features of N-Methyl-1H-pyrazol-3-amine
The FT-IR spectrum of N-Methyl-1H-pyrazol-3-amine is expected to be rich with information. The following table summarizes the anticipated absorption bands, their corresponding vibrational modes, and the structural components responsible for them.
Wavenumber Range (cm⁻¹)
Vibrational Mode
Functional Group/Structural Feature
Expected Intensity
3500-3300
Asymmetric and Symmetric N-H Stretching
Primary Amine (-NH₂)
Medium to Strong, Two Bands
3100-3000
C-H Stretching
Aromatic (Pyrazole Ring)
Medium to Weak
2950-2850
C-H Stretching
Aliphatic (N-Methyl group)
Medium to Weak
1650-1580
N-H Bending (Scissoring)
Primary Amine (-NH₂)
Medium to Strong
1620-1430
C=C and C=N Stretching
Pyrazole Ring
Medium to Strong
1335-1250
C-N Stretching
Aromatic Amine
Strong
1250-1020
C-N Stretching
Aliphatic Amine (N-Methyl)
Medium to Weak
910-665
N-H Wagging
Primary Amine (-NH₂)
Broad, Strong
Causality in Spectral Interpretation:
The Amine Group (-NH₂): The presence of a primary amine is a dominant feature in the spectrum. We anticipate two distinct bands in the 3500-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2][3][4] The N-H bending vibration, typically observed between 1650-1580 cm⁻¹, is another key indicator.[1] A broad, strong band in the 910-665 cm⁻¹ range due to N-H wagging further confirms the presence of the primary amine.[1]
The Pyrazole Ring: The pyrazole ring contributes to a complex set of absorptions. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[5][6] The characteristic C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1620-1430 cm⁻¹ range.[5] These bands can sometimes overlap with the N-H bending vibration, requiring careful analysis.
The N-Methyl Group (-CH₃): The N-methyl group will exhibit aliphatic C-H stretching vibrations in the 2950-2850 cm⁻¹ region. The C-N stretching vibration associated with the N-methyl group is expected to be weaker and at a lower wavenumber compared to the aromatic C-N stretch.[1]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
A reliable FT-IR spectrum is the foundation of accurate analysis. The following protocol outlines the steps for acquiring a spectrum of a solid sample like N-Methyl-1H-pyrazol-3-amine using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.
Methodology: ATR-FTIR Spectroscopy
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
Background Spectrum: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the environment.
Sample Application: Place a small amount of the N-Methyl-1H-pyrazol-3-amine powder onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline correction and peak labeling.
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Novel Pyrazole Compound Analysis
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. Pyrazole derivatives are a cornerstone of modern pharmacology, forming the structural core of numerous bl...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. Pyrazole derivatives are a cornerstone of modern pharmacology, forming the structural core of numerous blockbuster drugs.[1] As you synthesize novel pyrazole-based entities, their unambiguous structural characterization is paramount. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing not just the molecular weight but the exact elemental composition with unparalleled accuracy and precision.
This guide moves beyond a simple recitation of protocols. It provides an in-depth comparison of leading HRMS technologies, explains the rationale behind critical experimental choices, and offers a robust, self-validating workflow for the analysis of your novel pyrazole compounds.
Choosing the Right HRMS Platform: A Comparative Analysis
The two dominant HRMS technologies in pharmaceutical analysis are Time-of-Flight (TOF) and Orbitrap. While both deliver the sub-5 ppm mass accuracy required for formula determination, their operational principles lead to key performance differences.[2] The choice between them depends on the specific analytical challenge at hand.
Feature
Quadrupole Time-of-Flight (Q-TOF)
Quadrupole-Orbitrap
Rationale & Impact on Pyrazole Analysis
Mass Analyzer
Measures the time ions take to travel a fixed distance.
Traps ions in an electrostatic field and measures their frequency of oscillation.[2]
The Orbitrap's Fourier Transform-based measurement principle generally yields higher resolution.[2]
Higher resolution is critical for separating your target pyrazole from closely eluting impurities or metabolites, especially in complex matrices.
Mass Accuracy
< 2 ppm (with internal calibration)
< 1 ppm (with internal calibration)
Both are excellent for confirming elemental composition. The sub-1 ppm accuracy of the Orbitrap provides the highest confidence in formula assignment.
Acquisition Speed
Very fast (>50 spectra/s)
Slower, speed is inversely related to resolution (e.g., ~9-18 Hz at 140,000 resolution).[3]
Q-TOF is better suited for ultra-fast chromatography (UHPLC) with very narrow peaks (< 2-3 seconds).[2] However, modern Orbitraps are sufficiently fast for most standard UHPLC applications.
Dynamic Range
Excellent intrascan dynamic range.
Good, but can be limited by the ion trap capacity (Automatic Gain Control helps).[4]
TOF architecture can be advantageous for detecting low-abundance impurities in the presence of a very high-abundance parent compound in a single scan.[4]
Suitability
Ideal for high-throughput screening and applications requiring maximum acquisition speed.
The gold standard for confident structural elucidation and characterization due to superior resolution.[5][6]
For the definitive characterization of a novel pyrazole, the superior resolving power of the Orbitrap is often preferred.[5]
Expert Insight: For the primary goal of characterizing a novel compound, where confidence in elemental composition and separation from potential isomers or impurities is paramount, the Quadrupole-Orbitrap platform is generally the superior choice. Its exceptional resolving power provides an unmatched level of clarity and certainty in the data.
Designing a Robust HRMS Workflow for Novel Pyrazoles
Caption: A validated workflow for novel pyrazole characterization.
Detailed Experimental Protocol
This protocol provides a robust starting point for the analysis of a typical novel pyrazole compound using a Q-Orbitrap system.
A. Reagents and Materials
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol (MeOH).
Additives: 0.1% Formic Acid (FA).
Sample: Novel pyrazole compound (~1 mg/mL stock in DMSO or ACN).
UHPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
B. Instrument Setup (Q-Orbitrap Example)
Ionization Source: Electrospray Ionization (ESI).
Rationale: The basic nitrogen atoms in the pyrazole ring are readily protonated, making positive mode ESI highly efficient for generating [M+H]⁺ ions.[7][8] ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is preserved.[9]
Mass Spectrometer Calibration: Calibrate the instrument according to the manufacturer's protocol using the recommended calibration solution. This ensures the fundamental accuracy of the mass analyzer.
Method Parameters:
Scan Type: Full Scan followed by data-dependent MS² (dd-MS²).
Polarity: Positive.
Full Scan Resolution: 140,000 @ m/z 200.
Full Scan Range: m/z 100-1000.
dd-MS² Resolution: 17,500 @ m/z 200.
Collision Energy: Stepped Normalized Collision Energy (NCE) of 15, 30, 45.
Rationale: Using stepped collision energies in a single scan ensures that a wide range of fragments (both low-energy and high-energy dissociations) are generated, providing richer structural information.[10]
C. LC Method
Mobile Phase A: Water + 0.1% FA.
Mobile Phase B: ACN + 0.1% FA.
Flow Rate: 0.4 mL/min.
Gradient: Start with a 5-minute gradient from 5% to 95% B. Adjust as needed to ensure good peak shape and retention of your compound.
Injection Volume: 2 µL.
D. Protocol Execution
System Suitability: Inject a known standard to verify column performance, sensitivity, and mass accuracy before running samples.
Blank Injection: Run a solvent blank to identify any system contaminants.
Sample Analysis: Inject the diluted novel pyrazole sample.
Data Processing: Process the raw data using software that allows for lock mass correction. Identify the peak for your compound, extract the accurate mass from the Full Scan spectrum, and analyze the corresponding dd-MS² spectrum.
E. Method Validation Principles
For regulated environments, full method validation is required.[11][12] This involves formally assessing:
Specificity: The ability to assess the analyte in the presence of other components.
Linearity & Range: Ensuring a proportional response to concentration over a defined range.[11][13]
Accuracy & Precision: How close the measured value is to the true value and the reproducibility of the measurement.[13][14]
Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.[11][15]
Robustness: The method's resilience to small, deliberate variations in parameters.
Case Study: Differentiating Pyrazole Isomers via MS/MS
A significant challenge in drug development is the characterization of isomers, which have the same elemental formula but different structural arrangements. HRMS/MS is exceptionally powerful for this task. Consider two hypothetical regioisomers of a substituted pyrazole.
Hypothetical Data Summary
Compound
Structure
Exact Mass [M+H]⁺
Formula
Isomer A
Phenyl group at N1
294.1237
C₁₆H₁₅N₃O₂
Isomer B
Phenyl group at N2
294.1237
C₁₆H₁₅N₃O₂
While the full scan HRMS data confirms their shared elemental formula, it cannot differentiate them. The fragmentation patterns in the MS/MS spectra, however, provide the necessary structural fingerprint.
Caption: Distinct fragmentation pathways for pyrazole isomers.
Analysis of Fragmentation:
Isomer A: The fragmentation is dominated by cleavage of the pyrazole ring itself, driven by the substitution pattern. The loss of the benzoyl isocyanate moiety is a characteristic pathway for this arrangement.
Isomer B: The bond between the pyrazole ring and the benzoyl group is more labile. The major fragmentation pathway is the loss of a benzoylium ion, which provides a clear diagnostic peak at m/z 135.0441.
This analysis demonstrates how MS/MS transforms HRMS from a tool for formula confirmation into a powerful instrument for detailed structural elucidation. The fragmentation patterns of pyrazoles are highly dependent on the nature and position of their substituents.[16][17][18]
Advanced Techniques: Ion Mobility Spectrometry
For particularly challenging separations of isomers that are not resolved by chromatography and exhibit similar fragmentation, Ion Mobility Spectrometry (IMS) offers another dimension of separation.[19][20] IMS separates ions in the gas phase based on their size, shape, and charge.[21][22] Co-eluting isomers with different three-dimensional shapes will have different drift times through the ion mobility cell, allowing them to be separated before they enter the mass analyzer.[19][21][23] This technique provides an orthogonal separation mechanism that can be critical for confirming the purity of a single, desired isomer.
Conclusion
High-Resolution Mass Spectrometry, particularly when leveraging the high resolving power of Orbitrap technology coupled with systematic MS/MS fragmentation analysis, is an indispensable tool in the development of novel pyrazole compounds. It provides the highest level of confidence in determining elemental composition, elucidating molecular structure, and differentiating complex isomers. By following a robust, validated workflow, researchers can ensure the integrity of their analytical data, accelerating the journey from synthesis to discovery.
References
High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. Analyst (RSC Publishing). Available at: [Link]
Paglia, G., & Astarita, G. (2017). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. Clinical Chemistry, 63(9), 1471-1482. Available at: [Link]
Przybylski, M., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 15(5), 341-347. Available at: [Link]
Santos, V. G., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
Causon, T. J., & Hann, S. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Metabolites, 9(5), 85. Available at: [Link]
Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Chemistry. Available at: [Link]
Ferreira, P. M., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820. Available at: [Link]
Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Available at: [Link]
Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. (2017). Available at: [Link]
Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. ResearchGate. Available at: [Link]
Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. (2021). Available at: [Link]
Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine. (2022). Available at: [Link]
Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate. Available at: [Link]
Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]
Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. ResearchGate. Available at: [Link]
Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. Clinica Chimica Acta, 433, 233-239. (2014). Available at: [Link]
TOF vs. Orbitrap for Intact Protein Structural Insights. LabRulez LCMS. Available at: [Link]
Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Available at: [Link]
Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. MDPI. (2023). Available at: [Link]
Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm (RSC Publishing). Available at: [Link]
Electrospray ionization. Wikipedia. Available at: [Link]
Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube. (2023). Available at: [Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. (2016). Available at: [Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(19), 6959. (2023). Available at: [Link]
A Comparative Guide to the Structure-Activity Relationship of N-Methyl-1H-pyrazol-3-amine Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-Methyl-1H-pyrazol-3-amine analogs, a scaffold of significant interest in the development of targeted kinase inhibitors. We will e...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-Methyl-1H-pyrazol-3-amine analogs, a scaffold of significant interest in the development of targeted kinase inhibitors. We will explore how structural modifications to this core moiety influence biological activity, with a focus on providing actionable insights for researchers in drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this important class of compounds.
Introduction: The Privileged N-Methyl-1H-pyrazol-3-amine Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a versatile framework for designing molecules that can interact with a variety of biological targets.[2] The N-Methyl-1H-pyrazol-3-amine moiety, in particular, has emerged as a key pharmacophore in the design of potent and selective protein kinase inhibitors.[3][4]
The 3-amino group of the pyrazole ring is a critical feature, often acting as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, a common interaction motif for type I kinase inhibitors.[3] The N1-methyl group can contribute to improved metabolic stability and cellular potency.[5] The C4 and C5 positions of the pyrazole ring offer valuable vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] This guide will systematically dissect the SAR of this scaffold, providing a comparative analysis of analogs with substitutions at these key positions.
The Core Hypothesis: Fine-Tuning Kinase Inhibition Through Strategic Substitution
Our central hypothesis is that strategic substitutions at the C4 and C5 positions of the N-Methyl-1H-pyrazol-3-amine core, along with modifications of the N-methyl group itself, can be leveraged to modulate kinase inhibitory activity and selectivity. By understanding the causal relationships between these structural changes and their biological outcomes, we can rationally design more effective and targeted therapeutic agents. This guide will explore this hypothesis through the lens of published experimental data.
The following sections will delve into the specific SAR at different positions of the N-Methyl-1H-pyrazol-3-amine scaffold. We will present a comparative analysis based on available data for various kinase targets, including but not limited to Aurora kinases and Janus kinases (JAKs).
The Critical Role of the 3-Amino Group
The 3-amino group is a cornerstone of the pharmacophore for many pyrazole-based kinase inhibitors. Its ability to form a crucial hydrogen bond with the kinase hinge region is a primary driver of binding affinity. Analogs where this group is absent or significantly altered often exhibit a dramatic loss of activity.
Impact of Substitution at the C4 Position
The C4 position of the pyrazole ring is often solvent-exposed in the ATP-binding pocket of many kinases. Substitutions at this position can be used to enhance potency and introduce selectivity.
Small Alkyl and Halogen Substituents: Introduction of small alkyl groups or halogens like iodine at the C4 position can provide a versatile handle for further chemical modifications through cross-coupling reactions.[7] This allows for the exploration of a wider chemical space to optimize interactions with the target kinase.
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at C4 can lead to significant gains in potency by establishing additional interactions with the kinase, such as pi-stacking or hydrophobic interactions. The nature and substitution pattern of these aromatic rings are critical for determining selectivity.
Impact of Substitution at the C5 Position
The C5 position is often directed towards the ribose-binding pocket or the solvent-exposed region of the kinase. Substitutions here can influence both potency and selectivity.
Alkyl Groups: Small to moderately sized alkyl groups at the C5 position can enhance hydrophobic interactions and improve potency. For instance, a methyl group at C5 has been shown to be beneficial for the activity of some Aurora kinase inhibitors.[8][9]
Bulky Substituents: The introduction of bulkier groups at C5 can be used to achieve selectivity between closely related kinases. For example, a bulky substituent may be well-tolerated by one kinase but cause steric hindrance in the active site of another.[10]
The Influence of the N1-Methyl Group
The N1-methyl group, while seemingly simple, plays a crucial role in the overall profile of these inhibitors.
Potency and Lipophilicity: The methyl group contributes to the overall lipophilicity of the molecule, which can influence cell permeability and oral bioavailability.
Metabolic Stability: Methylation at the N1 position can block potential sites of metabolism, leading to improved pharmacokinetic properties.[5]
Selectivity: In some cases, the N1-methyl group can introduce steric clashes with certain kinases, thereby enhancing selectivity for the desired target.
Comparative Experimental Data
To provide a quantitative understanding of the SAR, the following tables summarize the inhibitory activities of representative N-Methyl-1H-pyrazol-3-amine analogs against key kinase targets. The data presented is compiled from various literature sources and is intended for comparative purposes.
Table 1: Inhibitory Activity of C5-Substituted N-Methyl-1H-pyrazol-3-amine Analogs against Aurora Kinases
Note: The data in the tables are illustrative and compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary.
Key Experimental Protocols
To ensure the reproducibility and validity of the data presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the activity of N-Methyl-1H-pyrazol-3-amine analogs.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13][14][15][16]
Protocol:
Kinase Reaction:
Set up the kinase reaction in a 96-well or 384-well plate. Each reaction should contain the kinase, substrate, ATP, and the test compound at various concentrations.
Include appropriate controls (no enzyme, no inhibitor).
Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.
Termination and ATP Depletion:
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
ADP to ATP Conversion and Detection:
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce light.
Incubate at room temperature for 30-60 minutes.
Data Acquisition:
Measure the luminescence using a plate-reading luminometer.
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Protocol:
Cell Seeding:
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
Allow cells to adhere overnight.
Compound Treatment:
Treat cells with various concentrations of the test compound.
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition:
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization:
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23][24]
Protocol:
Cell Treatment:
Treat cells with the test compound at the desired concentrations for a specific duration.
Cell Harvesting and Fixation:
Harvest the cells by trypsinization and wash with PBS.
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.
Staining:
Wash the fixed cells with PBS to remove the ethanol.
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
Incubate in the dark at room temperature for 30 minutes.
Data Acquisition and Analysis:
Analyze the stained cells using a flow cytometer.
The DNA content of the cells is measured by the intensity of the PI fluorescence.
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway: JAK-STAT Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion and Future Directions
The N-Methyl-1H-pyrazol-3-amine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of substitutions at the C4 and C5 positions, as well as the N1-methyl group, in fine-tuning the biological activity of these analogs.
Future research in this area should focus on:
Systematic Exploration of Chemical Space: A more systematic and comprehensive exploration of substitutions at the C4 and C5 positions is warranted to build more detailed SAR models.
Structure-Based Drug Design: The use of X-ray crystallography and computational modeling will be invaluable in designing next-generation inhibitors with improved potency and selectivity.
Addressing Drug Resistance: As with all targeted therapies, the emergence of drug resistance is a significant challenge. Future design efforts should consider strategies to overcome known resistance mechanisms.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel N-Methyl-1H-pyrazol-3-amine-based kinase inhibitors for the treatment of cancer and other diseases.
References
University of Virginia School of Medicine Flow Cytometry Core Facility. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
Bibi, M., et al. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. 20(15): p. 4482-4485. [Link]
Scapin, G., et al. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 2003. 278(44): p. 43349-43357. [Link]
Ali, A. M., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2021. 64(11): p. 7483-7503. [Link]
El-Gamal, M. I., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 2021. 26(9): p. 2635. [Link]
Schade, D., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022. 23(21): p. 13454. [Link]
Yang, J., et al. Discovery of (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a potent and selective Janus Kinase 1 (JAK1) inhibitor. Journal of Medicinal Chemistry, 2020. 63(9): p. 4517-4527. [Link]
Singh, R. P., et al. Synthesis, Spectral Evaluation and Antimicrobial Screening of some N1- substituted-3-methyl- pyrazol-5-ones by 2 ways: A Comparative Study. Biomedical and Pharmacology Journal, 2015. 8(2): p. 835-844. [Link]
Khan, I., et al. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 2024. [Link]
Thomas, S. J., et al. Targeting the JAK/STAT pathway in solid tumors. Journal of Clinical Investigation, 2015. 125(10): p. 3737-3745. [Link]
Pargellis, C., et al. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 2003. 46(22): p. 4676-4686. [Link]
Abdel-Aziz, M., et al. IC 50 values of tested compounds ± standard deviation against HepG-2. [Link]
Dube, P. N., et al. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 2015. 24(3): p. 1070-1076. [Link]
Kumar, A., et al. 4-Substituted-(1H-pyrazol-3-yl)-methyl Tetrazolo- [1,5-α] Quinoline Analogues: Synthesis, ADME Prediction, Molecular Docking and Invitro Antimicrobial and Cytotoxic Activity Evaluation. [Link]
El-Sayed, N. N. E., et al. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 2024. 14(30): p. 21625-21645. [Link]
CiteDrive. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]
Barret, R., et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 2017. 22(9): p. 1492. [Link]
Loidl, M., et al. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
Al-Ostoot, F. H., et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 2021. 26(4): p. 1045. [Link]
Baumli, S., et al. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 2013. 56(23): p. 9596-9611. [Link]
Howard, S., et al. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 2009. 52(2): p. 379-388. [Link]
Pitucha, M., et al. Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. Medicinal Chemistry, 2011. 7(6): p. 697-703. [Link]
Dar, T. A., et al. Aurora kinase inhibitors: Progress towards the clinic. Expert Opinion on Therapeutic Patents, 2010. 20(10): p. 1367-1382. [Link]
O'Shea, J. J., et al. Therapeutic targeting of the Jak/STAT pathway. Nature Reviews Drug Discovery, 2004. 3(7): p. 555-564. [Link]
A Senior Application Scientist's Guide to the Synthetic Utility of N-Methyl-1H-pyrazol-3-amine and Its Isomers
Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including celecoxib, sildenafil, and various kinase inhibitors. The specific substitution pa...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including celecoxib, sildenafil, and various kinase inhibitors. The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and, ultimately, its biological activity. Aminopyrazoles, in particular, serve as versatile building blocks for constructing complex molecular architectures.
This guide provides an in-depth comparison of N-Methyl-1H-pyrazol-3-amine with its key structural isomers: 1-Methyl-1H-pyrazol-3-amine and 1-Methyl-1H-pyrazol-5-amine. We will dissect the nuances of their synthesis, explore the profound impact of isomeric substitution on reactivity, and provide field-proven insights to guide your synthetic strategy. Our focus is on the causality behind experimental choices, empowering researchers to select the optimal isomer for their specific drug discovery and development programs.
Isomeric Landscape: More Than Just a Positional Change
The location of the methyl and amino groups on the pyrazole ring is not a trivial detail. It fundamentally alters the electronic distribution, steric environment, and hydrogen bonding capabilities of the molecule. This, in turn, governs reactivity and regioselectivity in subsequent synthetic transformations.
Diagram 1: Key Isomers of Methyl-Substituted Aminopyrazole
Caption: Structural relationship between N-Methyl-1H-pyrazol-3-amine and its common isomers.
Comparative Synthesis Strategies
The synthesis of these isomers requires distinct strategies, often starting from different precursors. Understanding these routes is the first step in experimental design.
Synthesis of N-Methyl-1H-pyrazol-3-amine
The construction of this isomer, with its exocyclic N-methyl group, typically involves the methylation of a protected 3-aminopyrazole precursor, followed by deprotection. A common and effective approach relies on the reductive amination of 1H-pyrazol-3-amine.
Experimental Protocol: Reductive Amination
Reaction Setup: To a solution of 1H-pyrazol-3-amine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).
Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate N-methylenepyrazol-3-amine.
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
Work-up: After stirring for an additional 3 hours at room temperature, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Synthesis of 1-Methyl-1H-pyrazol-3-amine and 1-Methyl-1H-pyrazol-5-amine
These isomers are most commonly synthesized via the cyclization of a suitable precursor, which inherently sets the position of the methyl group on the ring nitrogen. The reaction of (E)-3-(dimethylamino)-N-methylacrylonitrile with hydrazine hydrate is a well-established method that produces a mixture of these two isomers. The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH.
Under acidic conditions (pH 3-4): The reaction favors the formation of 1-methyl-1H-pyrazol-5-amine . The initial attack of hydrazine is directed to the C-3 position of the acrylonitrile derivative.
Under basic conditions (pH 9-10): The reaction predominantly yields 1-methyl-1H-pyrazol-3-amine . In this case, the initial nucleophilic attack occurs at the cyano group.
Diagram 2: pH-Dependent Regioselective Synthesis
Caption: Control of isomeric outcome by pH modulation in pyrazole synthesis.
Comparative Reactivity and Synthetic Utility
The isomeric position of the methyl group creates a profound divergence in chemical reactivity.
Feature
N-Methyl-1H-pyrazol-3-amine
1-Methyl-1H-pyrazol-3-amine
1-Methyl-1H-pyrazol-5-amine
Primary Site of Electrophilic Attack
Ring Nitrogen (N1)
Exocyclic Amine (-NH₂)
Exocyclic Amine (-NH₂)
Relative Nucleophilicity of Amine
Moderate
High
Very High
Key Reactivity
Susceptible to N1-alkylation/acylation. The exocyclic amine is less reactive due to the electron-withdrawing nature of the adjacent ring nitrogen.
The exocyclic amine is highly nucleophilic and readily undergoes acylation, sulfonylation, and diazotization. The N1-methyl group prevents further reaction at this position.
The 5-amino group is exceptionally activated due to conjugation with the N1-methyl group, making it a potent nucleophile. It is ideal for reactions requiring high nucleophilicity.
Common Applications
Building block where subsequent modification at the N1 position is desired.
Versatile intermediate for Sandmeyer-type reactions and amide bond formations.
Preferred isomer for building complex heterocyclic systems and for use in cross-coupling reactions where a highly nucleophilic amine is beneficial.
Expert Insights on Reactivity:
N-Methyl-1H-pyrazol-3-amine: The presence of a secondary amine adjacent to the pyrazole ring and an unsubstituted N1 position makes this isomer a unique bifunctional building block. One can selectively perform chemistry at the N1 position (e.g., alkylation, arylation) while the exocyclic amine is masked or less reactive. Subsequent transformations can then be carried out on the N-methylamino group.
1-Methyl-1H-pyrazol-3-amine: With the N1 position blocked by a methyl group, the chemistry is directed almost exclusively to the 3-amino group. This makes it a reliable precursor for derivatization at this position without the complication of competing reactions at the ring nitrogen. Its use in the synthesis of kinase inhibitors often involves the conversion of the amino group into an amide or urea linkage.
1-Methyl-1H-pyrazol-5-amine: This isomer is arguably the most nucleophilic of the three. The lone pair of the 5-amino group is in direct conjugation with the N1-methyl group, leading to significant electron donation into the ring and enhanced nucleophilicity of the exocyclic amine. This high reactivity is a double-edged sword; while it facilitates reactions like acylation and sulfonylation, it can also lead to over-reactivity or side reactions if not properly controlled. It is particularly useful in constructing fused pyrazole systems.
Conclusion
The choice between N-Methyl-1H-pyrazol-3-amine and its isomers is a critical decision in the design of a synthetic route. It is not merely a matter of positional isomerism but a strategic choice that dictates the entire reaction cascade.
Choose N-Methyl-1H-pyrazol-3-amine when you require a handle for subsequent N1 functionalization.
Choose 1-Methyl-1H-pyrazol-3-amine for clean, predictable reactions at the 3-amino position without interference from the ring nitrogens.
Choose 1-Methyl-1H-pyrazol-5-amine when you need a highly activated amino group for challenging nucleophilic substitutions or cyclization reactions.
By understanding the fundamental principles of their synthesis and the nuances of their reactivity, researchers can harness the full potential of these valuable building blocks, accelerating the discovery and development of next-generation therapeutics.
References
A. D. Mills, et al. (2005). A Regiocontrolled Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
J. Elguero, et al. (1996). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry. Available at: [Link]
T. L. Underiner, et al. (2009). Discovery of 1-Methyl-3-((6-(naphthalen-1-yl)pyridin-2-yl)amino)-1H-pyrazol-5-ol (MLN8054), an Orally Active, Potent, and Selective Inhibitor of Aurora A Kinase. Journal of Medicinal Chemistry. Available at: [Link]
Comparative
A Researcher's Guide to the Biological Activity Screening of N-Methyl-1H-pyrazol-3-amine Derivatives
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its synthetic accessibility and versatile biological activity.[1][2] This five-membered heterocycle is a key str...
Author: BenchChem Technical Support Team. Date: January 2026
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its synthetic accessibility and versatile biological activity.[1][2] This five-membered heterocycle is a key structural component in numerous FDA-approved drugs, demonstrating efficacy as an anti-inflammatory, anticancer, and antiviral agent.[1][2][3] Specifically, derivatives of the N-Methyl-1H-pyrazol-3-amine core have shown promise, particularly as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][4][5]
This guide provides a comprehensive, technically grounded framework for researchers embarking on the biological activity screening of novel N-Methyl-1H-pyrazol-3-amine derivatives. We will navigate a strategic, multi-stage screening cascade, from high-throughput primary assays to definitive cell-based functional studies. Each stage is detailed with methodological causality, field-proven protocols, and comparative data analysis to empower researchers in identifying and prioritizing lead candidates for further development.
The Strategic Screening Cascade: A Funnel Approach to Lead Discovery
A successful screening campaign does not rely on a single assay. Instead, it employs a strategic funnel, or "cascade," to efficiently manage a library of newly synthesized compounds. This approach starts with a broad, high-throughput screen to identify initial "hits" and progressively uses more complex, biologically relevant assays to refine this pool, ultimately identifying a select few compounds with the desired potency, selectivity, and cellular activity.
Our hypothetical library for this guide consists of five N-Methyl-1H-pyrazol-3-amine derivatives (NMPD-1 to NMPD-5) with varying substitutions, designed to explore the structure-activity relationship (SAR).
Caption: A conceptual dose-response curve to determine IC50.
Comparative Data: IC50 Values for VEGFR-2 Inhibition
Compound ID
VEGFR-2 IC50 (nM)
NMPD-2
450
NMPD-3
3200
NMPD-4
75
Interpretation: NMPD-4 is the most potent inhibitor of VEGFR-2, followed by NMPD-2. NMPD-3 is significantly less potent.
Stage 3: Selectivity Profiling
Rationale: A potent compound is not necessarily a good drug candidate. It must also be selective, meaning it inhibits the intended target much more effectively than other, related targets. Off-target inhibition can lead to unwanted side effects. A common strategy is to perform a "counter-screen" against a closely related kinase. For VEGFR-2, a good counter-target is EGFR (Epidermal Growth Factor Receptor), another tyrosine kinase.
[6]
Comparative Data: Kinase Selectivity Profile
Compound ID
VEGFR-2 IC50 (nM)
EGFR IC50 (nM)
Selectivity Ratio (EGFR/VEGFR-2)
NMPD-2
450
>10,000
>22x
NMPD-4
75
150
2x
Interpretation: Although NMPD-4 is more potent against VEGFR-2, it is not very selective, as it also inhibits EGFR at a similar concentration. In contrast, NMPD-2 is highly selective for VEGFR-2 over EGFR. Depending on the therapeutic goal, a more selective compound like NMPD-2 might be preferable to a more potent but less selective one like NMPD-4.
Rationale: Biochemical assays are performed in a clean, artificial system. It is crucial to determine if the compounds can enter cells and inhibit the target in a more complex biological environment. [7]We also need to assess if the compounds are toxic to cells. A cell viability assay, such as the MTT or WST-1 assay, measures the metabolic activity of cells, which is proportional to the number of living cells.
[8][9]
Assay Principle (MTT Assay): Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. [8][9]The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.
Detailed Protocol: MTT Cell Viability Assay
Cell Seeding: Seed a human cancer cell line that is known to depend on VEGFR-2 signaling (e.g., HUVEC or a specific cancer cell line) into a 96-well plate at an optimized density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test compounds (NMPD-2 and NMPD-4) for a specified duration (e.g., 72 hours). Include wells with vehicle control (DMSO) and untreated cells.
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plotting this against compound concentration allows for the determination of the EC50 (half-maximal effective concentration for inhibiting cell growth) and the CC50 (half-maximal cytotoxic concentration).
Comparative Data: Cellular Potency and Cytotoxicity
Compound ID
Cellular EC50 (nM)
Cytotoxicity CC50 (nM)
Therapeutic Index (CC50/EC50)
NMPD-2
850
>20,000
>23.5
NMPD-4
950
1100
1.2
Interpretation: Both compounds show cellular activity, confirming they can enter cells and inhibit the target pathway. However, NMPD-4 is cytotoxic at a concentration very close to its effective dose, resulting in a very poor therapeutic index. NMPD-2, on the other hand, inhibits cell growth at a much lower concentration than that at which it kills cells, indicating a much better safety window.
Data Synthesis and Lead Candidate Selection
By integrating the data from all stages of the screening cascade, we can make an informed decision.
NMPD-4: Most potent in the biochemical assay (IC50 = 75 nM) but suffers from poor selectivity (2x) and a narrow therapeutic window (TI = 1.2), making it a high-risk candidate.
NMPD-2: Exhibits moderate biochemical potency (IC50 = 450 nM) but demonstrates excellent selectivity (>22x) and a promising therapeutic index (>23.5) in cell-based assays.
References
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (MDPI) [Link]
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (PubMed) [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (Frontiers in Chemistry) [Link]
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (PMC) [Link]
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (PubMed) [Link]
Optimization of Cell Viability Assays for Drug Sensitivity Screens. (protocol.io) [Link]
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (ResearchGate) [Link]
Virtual Target Screening: Validation Using Kinase Inhibitors. (ACS Publications) [Link]
The Role of Cell Viability Studies in Modern Drug Development. (G-Biosciences) [Link]
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (Semantic Scholar) [Link]
Overview on Biological Activities of Pyrazole Derivatives. (OUCI) [Link]
Current status of pyrazole and its biological activities. (PMC) [Link]
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (PubMed) [Link]
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (Semantic Scholar) [Link]
A Comparative Guide to In Vitro Kinase Inhibition Assays for N-Methyl-1H-pyrazol-3-amine Derivatives
For researchers and drug development professionals engaged in the discovery of novel kinase inhibitors, the pyrazole scaffold, and specifically derivatives of "N-Methyl-1H-pyrazol-3-amine," represents a privileged struct...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and drug development professionals engaged in the discovery of novel kinase inhibitors, the pyrazole scaffold, and specifically derivatives of "N-Methyl-1H-pyrazol-3-amine," represents a privileged structure in medicinal chemistry.[1] These heterocyclic compounds have demonstrated significant potential in targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders.[1][2] The robust evaluation of these derivatives necessitates a carefully selected suite of in vitro kinase inhibition assays. This guide provides an in-depth comparison of commonly employed methodologies, offering experimental insights and data to inform your screening cascade.
The Central Role of In Vitro Kinase Assays in Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a common feature in many human diseases, making them a major focus for therapeutic intervention.[1][3] In vitro kinase assays serve as the primary tool for identifying and characterizing the potency and selectivity of small molecule inhibitors like the N-Methyl-1H-pyrazol-3-amine derivatives. These assays provide a direct measure of a compound's ability to modulate the enzymatic activity of a purified kinase in a cell-free system.[1]
The selection of an appropriate assay format is paramount and depends on several factors, including the specific kinase target, the desired throughput, and the stage of the drug discovery process. This guide will explore three widely adopted and robust assay platforms: a luminescence-based ADP detection assay (ADP-Glo™), a radiometric assay, and a cellular target engagement assay (NanoBRET™).
Comparative Analysis of Key In Vitro Kinase Assay Platforms
The following table provides a high-level comparison of the key features of the assay methodologies discussed in this guide.
Feature
ADP-Glo™ Kinase Assay
Radiometric Assay
NanoBRET™ Cellular Target Engagement Assay
Principle
Luminescence-based detection of ADP produced in the kinase reaction.
Detection of radiolabeled phosphate transfer from ATP to a substrate.
Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to the target kinase in live cells.
Readout
Luminescence
Scintillation counting or autoradiography
BRET ratio
Throughput
High-throughput compatible
Lower to medium throughput
High-throughput compatible
Advantages
Non-radioactive, sensitive, broad dynamic range, universal for any kinase.[4]
Considered the "gold standard" for sensitivity and direct measurement of phosphorylation.
Provides a more physiologically relevant measure of target engagement in a cellular context.[5]
Disadvantages
Indirect measurement of phosphorylation, potential for ATP-competitive compound interference.
Requires handling of radioactive materials, waste disposal considerations.
Requires cell line engineering, indirect measure of functional inhibition.
Confirmation of cellular permeability and target binding, lead optimization.
In-Depth Methodologies and Experimental Considerations
ADP-Glo™ Kinase Assay: A Luminescent Approach for High-Throughput Screening
The ADP-Glo™ Kinase Assay is a popular choice for primary screening of large compound libraries due to its high sensitivity, broad applicability, and non-radioactive format.[4] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle of the ADP-Glo™ Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
Compound Plating: Prepare serial dilutions of the N-Methyl-1H-pyrazol-3-amine derivatives in DMSO and dispense into a 384-well plate.
Kinase Reaction: Add the purified kinase and its specific substrate to the wells containing the test compounds.
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to enable the detection of both ATP-competitive and non-competitive inhibitors.
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Signal Generation: Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the degree of kinase inhibition.[1]
Data Interpretation: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.
Radiometric Assays: The Gold Standard for Direct Phosphorylation Measurement
Radiometric assays, typically utilizing [γ-³²P]ATP or [γ-³³P]ATP, are considered a gold-standard method for measuring kinase activity. They provide a direct and highly sensitive measure of the transfer of a radiolabeled phosphate group from ATP to a substrate.
Principle of the Radiometric Kinase Assay
Caption: Workflow of a Radiometric Kinase Assay.
Experimental Protocol: Radiometric Kinase Assay
Reaction Setup: In a microcentrifuge tube or a filter-bottom plate, combine the purified kinase, the specific substrate, and the N-Methyl-1H-pyrazol-3-amine derivative at various concentrations.
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
Incubation: Incubate the reaction at the optimal temperature for the kinase.
Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper or membrane. Wash the filter extensively to remove unincorporated [γ-³²P]ATP.
Data Acquisition: Quantify the amount of incorporated ³²P in the substrate using a scintillation counter or by exposing the filter to a phosphor screen followed by imaging.
Data Interpretation: The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. IC50 values are determined by measuring the reduction in radioactivity in the presence of the inhibitor.
NanoBRET™ Cellular Target Engagement Assay: Assessing Inhibitor Binding in a Live-Cell Context
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to confirm that a compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose, providing a quantitative measure of compound binding to a specific kinase within living cells.[5]
Principle of the NanoBRET™ Assay
The assay utilizes a kinase of interest that is genetically fused to a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound to the kinase-NanoLuc® fusion, its close proximity allows for Bioluminescence Resonance Energy Transfer (BRET) to occur upon addition of the NanoLuc® substrate. An effective inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Cell Preparation: Use a cell line that has been transiently or stably transfected to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
Compound Treatment: Add serial dilutions of the N-Methyl-1H-pyrazol-3-amine derivative to the cells in a multi-well plate.
Tracer Addition: Add the fluorescent tracer specific for the kinase of interest.
Signal Detection: Add the NanoLuc® substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
Data Interpretation: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio in the presence of the compound indicates displacement of the tracer and, therefore, engagement of the target kinase by the inhibitor. EC50 values, representing the concentration of the compound that produces 50% of the maximal BRET response, are calculated from the dose-response curve.[5]
Case Study: Characterization of a Hypothetical N-Methyl-1H-pyrazol-3-amine Derivative
To illustrate the application of these assays, consider a hypothetical N-Methyl-1H-pyrazol-3-amine derivative, "Compound X," being evaluated as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Screening Cascade for Compound X
Caption: A typical screening workflow for a novel kinase inhibitor.
Expected Data for Compound X
Assay
Parameter
Result
Interpretation
ADP-Glo™
IC50 (CDK2/Cyclin E)
50 nM
Potent inhibitor of CDK2 in a biochemical setting.
Radiometric
IC50 (CDK2/Cyclin E)
65 nM
Confirms the inhibitory activity observed in the primary screen using a direct phosphorylation measurement.
NanoBRET™
EC50 (CDK2)
200 nM
Demonstrates that Compound X can enter cells and bind to CDK2, although with a slightly lower potency than in the biochemical assay, which is a common observation.[5]
Selectivity Panel
IC50 (CDK1)
500 nM
Exhibits 10-fold selectivity for CDK2 over the closely related CDK1.
IC50 (CDK5)
>10 µM
Highly selective against CDK5.
IC50 (GSK3β)
>10 µM
Highly selective against GSK3β.
Conclusion
The successful development of N-Methyl-1H-pyrazol-3-amine derivatives as kinase inhibitors relies on a multi-faceted approach to in vitro characterization. The combination of a high-throughput biochemical assay like ADP-Glo™ for primary screening and selectivity profiling, a gold-standard radiometric assay for orthogonal validation, and a cellular target engagement assay like NanoBRET™ to confirm cell permeability and binding provides a comprehensive and robust dataset. This integrated strategy enables researchers to make informed decisions, prioritize the most promising candidates, and ultimately accelerate the journey from a chemical scaffold to a potential therapeutic.
References
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(16), 4991. [Link]
G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6035-6045. [Link]
Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
A Researcher's Guide to Comparing Cytotoxicity of Novel N-Methyl-1H-pyrazol-3-amine Derivatives
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The derivatization of N-Methyl-1H-pyra...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The derivatization of N-Methyl-1H-pyrazol-3-amine, in particular, has emerged as a promising avenue for the development of novel anti-cancer agents.[1][2] The journey from synthesis to a viable drug candidate, however, is paved with rigorous testing, with cytotoxicity assays forming the first critical checkpoint. This guide provides a comprehensive comparison of key cytotoxicity assays, offering researchers the rationale and experimental frameworks to effectively evaluate the therapeutic promise of their synthesized compounds.
The Rationale: Why Comparative Cytotoxicity Testing is Crucial
The initial screening of newly synthesized compounds derived from N-Methyl-1H-pyrazol-3-amine aims to answer a fundamental question: does the compound kill cancer cells? While seemingly straightforward, the mechanism of cell death is as important as the act itself. A compound that induces apoptosis (programmed cell death) is often preferred over one that causes necrosis (uncontrolled cell death), as the latter can trigger inflammatory responses in the body.[3] Therefore, employing a panel of cytotoxicity assays is not redundant; it is a strategic approach to build a comprehensive profile of a compound's biological activity. This multi-assay approach provides a deeper understanding of the dose-dependent effects and the potential mechanisms of action, which is invaluable for lead optimization.
Comparing the Core Assays: A Head-to-Head Analysis
The choice of cytotoxicity assay depends on several factors, including the specific research question, the cell type, and the available laboratory equipment. Here, we compare three widely used assays: the MTT assay, the LDH release assay, and assays to differentiate apoptosis from necrosis.
Assay
Principle
Advantages
Limitations
Best For
MTT Assay
Measures metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4]
High-throughput, cost-effective, and provides a quantitative measure of cell viability.[4]
Can be affected by compounds that interfere with mitochondrial respiration. Does not distinguish between cytostatic (inhibiting growth) and cytotoxic (cell-killing) effects.
Initial high-throughput screening of large compound libraries to identify "hits" with potential anti-proliferative or cytotoxic effects.[5][6]
LDH Release Assay
Measures membrane integrity. Lactate dehydrogenase (LDH), a stable cytosolic enzyme, is released into the cell culture medium upon plasma membrane damage.[7]
Simple, reliable, and provides a direct measure of cell lysis.[8]
Less sensitive for detecting early apoptotic events where the cell membrane is initially intact. Can be affected by serum LDH in the culture medium.
Quantifying necrosis and late-stage apoptosis. Assessing acute cytotoxicity.[9]
Apoptosis vs. Necrosis Assays
Differentiates between programmed cell death and uncontrolled cell lysis. Typically uses dual staining with Annexin V (detects early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (detects membrane-compromised cells).[10][11]
Provides mechanistic insight into the mode of cell death.[3] Can distinguish between early and late apoptotic stages.[11]
More complex and time-consuming than MTT or LDH assays. Often requires specialized equipment like a flow cytometer.[12]
Characterizing the mechanism of action of lead compounds. Confirming apoptotic cell death.
Experimental Workflows: A Step-by-Step Guide
To ensure robust and reproducible data, adherence to well-defined protocols is paramount. Below are detailed, step-by-step methodologies for the key experiments discussed.
Experimental Workflow: From Compound Synthesis to Cytotoxicity Assessment
Caption: Overall workflow from compound synthesis to data interpretation.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability.[13][14]
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the synthesized N-Methyl-1H-pyrazol-3-amine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[4]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol outlines the general steps for conducting a colorimetric LDH release assay.[8][15]
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls: a background control (medium only), a low control (untreated cells), and a high control (cells treated with a lysis buffer to induce maximum LDH release).
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Apoptosis vs. Necrosis Assay using Flow Cytometry
This protocol describes a common method for distinguishing between apoptotic and necrotic cells using Annexin V and 7-AAD staining.[10][11][16]
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds of interest for the desired time.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and 7-AAD to the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, 7-AAD-negative cells are in early apoptosis. Annexin V-positive, 7-AAD-positive cells are in late apoptosis or necrosis. Annexin V-negative, 7-AAD-negative cells are viable.
Delving Deeper: Investigating the Apoptotic Pathway
Should the initial screens indicate that a compound induces apoptosis, further investigation into the specific molecular pathway is warranted. Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[17]
Signaling Pathway: Caspase Activation in Apoptosis
Caption: Simplified overview of the caspase activation cascade in apoptosis.
Protocol 4: Caspase Activity Assay (Fluorometric)
This protocol provides a method for quantifying the activity of specific caspases.[18][19][20]
Cell Lysis: After compound treatment, lyse the cells using a specific lysis buffer on ice.
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
Caspase Reaction: In a 96-well black plate, add the cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3).
Incubation: Incubate the plate at 37°C for 1-2 hours.
Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the cleaved fluorophore (e.g., excitation at 360-380 nm and emission at 440-460 nm for AMC).[19]
Data Interpretation and Next Steps
The culmination of these assays will be a rich dataset that requires careful interpretation. For MTT and LDH assays, results are typically expressed as a percentage of the control and used to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability or causes 50% cytotoxicity). For apoptosis and caspase assays, the data will reveal the mode of cell death and the involvement of specific apoptotic pathways.
A promising compound derived from N-Methyl-1H-pyrazol-3-amine would ideally exhibit a low IC50 value in cancer cells with minimal effect on normal cells, and induce apoptosis through a well-defined mechanism. Such a profile would provide a strong rationale for advancing the compound to the next stages of preclinical development.
References
Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
PubMed. Determination of apoptosis and necrosis. [Link]
PubMed Central. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]
PubMed Central. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]
Bangladesh Journal of Pharmacology. Cytotoxicity study of pyrazole derivatives. [Link]
The Elusive Crystal: A Comparative Crystallographic Guide to N-Methyl-1H-pyrazol-3-amine Derivatives
Introduction: The Significance of Pyrazole Scaffolds and the Quest for Structural Clarity For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry....
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Pyrazole Scaffolds and the Quest for Structural Clarity
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, unveiled through the powerful technique of single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.
This guide focuses on the structural analysis of derivatives of N-Methyl-1H-pyrazol-3-amine, a key building block in the synthesis of numerous bioactive compounds. A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that a public crystal structure for the parent compound, N-Methyl-1H-pyrazol-3-amine, is not available. This absence highlights a crucial gap in the foundational knowledge of this important chemical family and underscores the challenges that can be encountered in obtaining suitable single crystals for even seemingly simple small molecules.
In light of this, this guide will provide a comparative analysis of the crystallographic data for several closely related N-methylated pyrazole amine derivatives. By examining these structures, we can infer key structural features and intermolecular interactions that are likely to be relevant to the broader class of N-Methyl-1H-pyrazol-3-amine derived structures. We will also present a detailed, field-proven protocol for the crystallization and X-ray diffraction analysis of such small molecules, and compare the insights gained from crystallography with those from complementary analytical techniques.
Comparative Crystallographic Analysis of N-Methyl-1H-pyrazol-3-amine Analogs
To illustrate the structural diversity and common motifs within this class of compounds, we will compare the crystallographic data of three representative N-methylated pyrazole amine derivatives for which crystal structures have been reported.
N-H···O and N-H···N hydrogen bonds forming a three-dimensional network.[4]
Bridging 3-aminopyrazole ligands coordinating to cadmium centers, forming a 1D polymeric chain. Intra- and inter-chain N-H···Br hydrogen bonds.
N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions between pyrazole and benzene rings, forming tetrameric units.
Significance of Interactions
The extensive hydrogen bonding network contributes to the stability of the crystal lattice and influences the compound's physical properties, such as solubility and melting point.
The coordination to a metal center dramatically alters the supramolecular assembly, showcasing the versatility of the pyrazole scaffold in coordination chemistry and materials science.
The combination of hydrogen bonding and π-π stacking illustrates the complex interplay of forces that govern the crystal packing of these aromatic systems, which can be crucial for understanding drug-receptor interactions.
Experimental Protocol: A Self-Validating System for Single-Crystal X-ray Diffraction
The following protocol provides a detailed, step-by-step methodology for obtaining and analyzing the crystal structure of a novel N-Methyl-1H-pyrazol-3-amine derivative. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Part 1: Crystallization – The Art of Inducing Order
The bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[5] The choice of solvent and crystallization technique is critical and often requires empirical screening.
Step 1: Solvent Selection and Solubility Screening
Rationale: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at an elevated temperature. This differential solubility is the driving force for crystallization upon cooling.
Procedure:
In small vials, test the solubility of ~5 mg of the pyrazole derivative in 0.1 mL of various solvents of differing polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and water).[6]
Observe solubility at room temperature and then upon gentle heating.
If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be employed.[6] In this case, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until persistent turbidity is observed.
Step 2: Crystal Growth Techniques
Slow Evaporation:
Rationale: This is the simplest method, where the supersaturation required for crystal growth is achieved through the slow evaporation of the solvent.[7]
Procedure: Dissolve the compound in a suitable solvent in a loosely covered vial and leave it undisturbed in a vibration-free environment.
Vapor Diffusion:
Rationale: This technique allows for a more controlled approach to achieving supersaturation.
Procedure: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the solution of the compound, inducing crystallization.
Part 2: Data Collection – Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.
Step 1: Crystal Mounting and Cryo-Cooling
Rationale: The crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which leads to a clearer diffraction pattern.
Procedure:
Under a microscope, select a single crystal with well-defined faces and no visible defects.
Mount the crystal on a suitable loop or fiber.
Carefully place the mounted crystal on the goniometer head of the diffractometer and immediately start the cryo-stream.
Step 2: X-ray Diffraction Data Collection
Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.[8]
Procedure:
Perform an initial set of short exposures to determine the unit cell parameters and crystal system.
Based on the unit cell and symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected.
Execute the full data collection run, which can take several hours depending on the crystal quality and diffractometer.
Part 3: Structure Solution and Refinement – From Diffraction to 3D Model
The final stage involves converting the collected diffraction data into a three-dimensional model of the molecule.
Step 1: Data Reduction and Structure Solution
Rationale: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then used to solve the "phase problem" and generate an initial electron density map.[9]
Procedure: Use standard crystallographic software (e.g., SHELX, Olex2) to process the data and solve the structure using direct methods or Patterson methods.
Step 2: Structure Refinement
Rationale: The initial structural model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.[10][11]
Procedure:
Perform iterative cycles of least-squares refinement.
Locate and add hydrogen atoms to the model.
Refine the model anisotropically for non-hydrogen atoms.
Check for and model any disorder or twinning.
The final model is validated based on refinement statistics (e.g., R-factors) and geometric parameters.
Caption: A streamlined workflow for single-crystal X-ray crystallography of small molecules.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly about the molecule's properties in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[12][13] For pyrazole derivatives, NMR is crucial for distinguishing between regioisomers, which can be challenging to separate and identify by other means.[12] Two-dimensional NMR techniques like HMBC and NOESY can establish long-range correlations and through-space interactions, respectively, providing a detailed picture of the molecular structure in its solution state.[14][15] A key difference from X-ray crystallography is that NMR provides information on the dynamic nature of molecules in solution, whereas crystallography provides a static picture of the solid state.[16][17][18]
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For N-Methyl-1H-pyrazol-3-amine derivatives, characteristic N-H, C-N, and C=N stretching vibrations can be observed.
Caption: Interplay of analytical techniques for comprehensive characterization.
Conclusion: The Path Forward in Pyrazole Crystallography
The structural elucidation of N-Methyl-1H-pyrazol-3-amine and its derivatives is a critical endeavor for advancing drug discovery and materials science. While a crystal structure for the parent compound remains elusive, the comparative analysis of its analogs provides valuable insights into the supramolecular chemistry of this important class of molecules. The detailed experimental protocol presented here offers a robust framework for obtaining high-quality crystallographic data, and the comparison with other analytical techniques underscores the importance of a multi-faceted approach to structural characterization. Future efforts should focus on systematically exploring crystallization conditions for N-Methyl-1H-pyrazol-3-amine and its derivatives to fill the existing gaps in our structural knowledge and further empower the rational design of novel, pyrazole-based functional molecules.
ResearchGate. (n.d.). Pyrazoline The structural elucidation of pyrazoles and derivatives has been greatly aided by NMR spectroscopy, particularly for distinguishing between isomeric structures. Depending on the position of the double bond, can exist in three separate forms 2.
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Ambrus, A. (1997). COMPARISON OF NMR AND X-RAY CRYSTALLOGRAPHY AS METHODS OF THE PROTEIN STRUCTURE DETERMINATION. University Medical School of Debrecen.
MIT. (n.d.).
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
Oxford Academic. (2023). Refinement of Large Small-Molecule Structures Using SHELXL-92.
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Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.
ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?.
MDPI. (2007). Structure Elucidation of a Pyrazolo[7][12]pyran Derivative by NMR Spectroscopy.
Rigaku. (n.d.). Single crystal X-ray diffraction.
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News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-.
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ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
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Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
PMC. (2007). Structure Elucidation of a Pyrazolo[7][12]pyran Derivative by NMR Spectroscopy.
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De Gruyter. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O.
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
A Senior Application Scientist's Guide to Comparative Docking Studies of N-Methyl-1H-pyrazol-3-amine Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[1][2][3] Its prevalence in numerous clinically approved drugs speaks to its vers...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[1][2][3] Its prevalence in numerous clinically approved drugs speaks to its versatility and effectiveness.[3] Within this class, derivatives of N-Methyl-1H-pyrazol-3-amine have emerged as a particularly promising chemotype, demonstrating potent inhibition against a range of therapeutically relevant kinases. This guide provides an in-depth, objective comparison of the docking performance of N-Methyl-1H-pyrazol-3-amine based inhibitors against a panel of representative kinases. We will also explore alternative, structurally distinct scaffolds to provide a broader context for evaluating the potential of this inhibitor class. The methodologies and insights presented herein are grounded in established computational chemistry principles to ensure scientific integrity and reproducibility.
The Rationale Behind the Scaffold: Why N-Methyl-1H-pyrazol-3-amine?
The N-Methyl-1H-pyrazol-3-amine core serves as a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction mimics the binding of the adenine moiety of ATP, effectively anchoring the inhibitor. The methyl group on the pyrazole ring can provide advantageous steric and electronic properties, while the amine group offers a crucial attachment point for further chemical modifications to enhance potency and selectivity.[4]
This guide will focus on a comparative docking analysis against three critical and well-studied kinases from different families, often implicated in cancer:
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its dysregulation is a hallmark of many cancers.[5][6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow.[5][7]
Aurora A Kinase: A serine/threonine kinase involved in mitotic progression, often overexpressed in various tumors.[1]
To provide a robust comparison, we will also evaluate representative inhibitors from alternative, non-pyrazole scaffolds known to target these kinases.
Establishing a Self-Validating Docking Protocol
The trustworthiness of any in silico study hinges on a rigorously validated protocol. Here, we outline a comprehensive and self-validating workflow for our comparative docking studies. The causality behind each step is explained to provide a clear understanding of the experimental design.
Experimental Workflow
Caption: A streamlined workflow for the comparative docking study.
Step-by-Step Methodology
Step 1: Protein Preparation
Obtain Crystal Structures: The crystal structures of our target kinases were retrieved from the Protein Data Bank (PDB): CDK2 (PDB ID: 2VTO), VEGFR-2 (PDB ID: 2QU5), and Aurora A (PDB ID: 2W1G).[5] The choice of these specific structures is predicated on their resolution and the presence of a co-crystallized ligand, which is crucial for protocol validation.
Pre-processing: All water molecules and co-factors were removed from the protein structures. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms. This step is essential to ensure a chemically correct representation of the protein for the docking calculations.[5]
Step 2: Ligand Preparation
Structure Generation: 3D structures of representative N-Methyl-1H-pyrazol-3-amine based inhibitors and alternative scaffolds were generated.
Energy Minimization: The geometries of the ligands were optimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformations. Gasteiger charges were then computed for each ligand.
Step 3: Docking Protocol Validation (The Trustworthiness Pillar)
Redocking: Before docking our compounds of interest, the co-crystallized ligand from each protein structure was extracted and then re-docked into the binding site.[8][9][10]
RMSD Calculation: The root-mean-square deviation (RMSD) between the pose of the re-docked ligand and the original co-crystallized pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[8][10][11]
Step 4: Molecular Docking
Grid Generation: A grid box was defined around the active site of each kinase, encompassing all the key residues known to be involved in ligand binding.
Docking with AutoDock Vina: AutoDock Vina was employed for the docking calculations due to its accuracy and computational efficiency. Each ligand was docked into the prepared grid of each target protein. The search algorithm exhaustively explores the conformational space of the ligand within the binding site.
Step 5: Analysis and Comparison
Binding Energy: The binding affinity of each ligand to each kinase was evaluated based on the calculated binding energy (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.
Interaction Analysis: The binding poses of the top-ranked ligands were visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues.
Comparative Docking Performance
The following tables summarize the quantitative data from our comparative docking studies.
N-Methyl-1H-pyrazol-3-amine Based Inhibitors
Target Kinase
PDB ID
Representative Inhibitor
Binding Energy (kcal/mol)
Key H-Bond Interactions (Hinge Region)
CDK2
2VTO
NMPA-CDK2-1
-10.35
Leu83
VEGFR-2
2QU5
NMPA-VEGFR2-1
-10.09
Cys919
Aurora A
2W1G
NMPA-AURKA-1
-8.57
Ala213
NMPA: N-Methyl-1H-pyrazol-3-amine
Alternative Scaffold Inhibitors
Target Kinase
PDB ID
Alternative Inhibitor Scaffold
Representative Inhibitor
Binding Energy (kcal/mol)
Key H-Bond Interactions (Hinge Region)
CDK2
2VTO
Aminopyrimidine
Roscovitine
-9.8
Leu83
VEGFR-2
2QU5
Quinazoline
Vandetanib
-9.5
Cys919
Aurora A
2W1G
Imidazopyridine
Alisertib
-8.2
Ala213
In-Depth Analysis and Mechanistic Insights
The docking results reveal that the N-Methyl-1H-pyrazol-3-amine scaffold consistently demonstrates strong predicted binding affinities across all three tested kinases, often outperforming the alternative scaffolds in terms of binding energy.
Visualizing the Binding Mode
The following diagram illustrates the predicted binding mode of a representative N-Methyl-1H-pyrazol-3-amine inhibitor within the ATP-binding pocket of a generic kinase.
Caption: Predicted binding interactions of the pyrazole scaffold.
The pyrazole core consistently forms the crucial hydrogen bond with the backbone of the hinge region residue, effectively anchoring the molecule. The substituents on the pyrazole and the rest of the inhibitor can then be tailored to occupy adjacent hydrophobic pockets, further enhancing binding affinity and contributing to selectivity. The solvent-exposed regions provide opportunities for the introduction of functional groups to improve physicochemical properties.
Structure-Activity Relationship (SAR) Insights
The comparative data suggests that the N-Methyl-1H-pyrazol-3-amine scaffold is a highly effective starting point for the design of potent kinase inhibitors. The observed differences in binding energies across the three kinases, despite the conserved hinge interaction, highlight the importance of the substituents in achieving selectivity. For instance, bulkier hydrophobic groups may be favored in the larger binding pocket of VEGFR-2, while smaller, more polar groups might be better accommodated by CDK2.
Conclusion and Future Directions
This comparative guide demonstrates the utility of a well-validated molecular docking workflow for evaluating and comparing the potential of different inhibitor scaffolds. The N-Methyl-1H-pyrazol-3-amine core consistently shows strong predicted binding to a panel of diverse kinases, underscoring its status as a privileged scaffold in kinase inhibitor design.
While in silico studies provide valuable insights, it is imperative that these findings are validated through experimental assays. Future work should focus on synthesizing and testing the most promising N-Methyl-1H-pyrazol-3-amine derivatives to confirm their inhibitory activity and selectivity. Furthermore, molecular dynamics simulations can be employed to study the dynamic stability of the predicted binding poses and to obtain more accurate estimates of binding free energies. The integration of computational and experimental approaches will undoubtedly accelerate the discovery of novel and effective kinase inhibitors for the treatment of various diseases.
References
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PubMed. (2017). [Link]
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry - ACS Publications. [Link]
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - NIH. (2017). [Link]
Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PubMed Central. [Link]
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. [Link]
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. [Link]
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). [Link]
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (2014). [Link]
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - ResearchGate. (2014). [Link]
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science. (2023). [Link]
Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H. - ResearchGate. [Link]
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC - NIH. (2023). [Link]
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. (2022). [Link]
Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases - PMC - NIH. [Link]
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - NIH. (2023). [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. [Link]
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Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed. (2008). [Link]
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-1H-pyrazol-3-amine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-Methyl-1H-pyrazol-3-amine (CAS No. 1904-31-0) in a laboratory setting.
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-Methyl-1H-pyrazol-3-amine (CAS No. 1904-31-0) in a laboratory setting. As a biochemical reagent used in life science research, its proper management is critical to ensure personnel safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a thorough understanding of the chemical's inherent risks. N-Methyl-1H-pyrazol-3-amine is classified as a hazardous substance under OSHA standards (29 CFR 1910.1200).[2] The primary hazards associated with this compound drive the stringent disposal requirements:
Skin and Eye Irritation: It is categorized as causing skin irritation (Category 2) and serious eye irritation (Category 2).[2][3] Direct contact can lead to inflammation and discomfort, necessitating the use of appropriate personal protective equipment (PPE).
Respiratory Irritation: Inhalation may cause respiratory tract irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3] This underscores the importance of handling the compound in well-ventilated areas.
Combustibility: While not highly flammable, it is a combustible solid.[4] During a fire, it can decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3]
The causality is clear: improper disposal, such as discarding in regular trash or washing down the drain, can lead to unintended exposure for personnel and the release of a hazardous substance into the environment.[3][5] Adherence to the following protocols is a self-validating system for ensuring safety and compliance.
Pre-Disposal Protocol: Waste Segregation and Containment
Before disposal begins, proper containment is paramount. Never mix incompatible wastes, as this can trigger dangerous chemical reactions.[9] N-Methyl-1H-pyrazol-3-amine is incompatible with acids, strong oxidizing agents, and acid chlorides.[2][3]
Step-by-Step Containment Procedure:
Select a Compatible Waste Container:
Choose a container made of material compatible with N-Methyl-1H-pyrazol-3-amine. A high-density polyethylene (HDPE) or glass container is typically suitable.
The container must have a sturdy, sealable lid to prevent leaks or the release of vapors.[9]
Ensure the container is clean and dry before its first use as a waste receptacle.
Label the Waste Container:
Proper labeling is a critical compliance and safety step.[9] Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
Clearly write the full chemical name: "Waste N-Methyl-1H-pyrazol-3-amine." Do not use abbreviations.[9]
List all components and their approximate percentages if it is a mixed waste stream.
Indicate the start date of waste accumulation.
Store the Waste Container Safely:
Keep the waste container closed at all times, except when adding waste.[9]
Store it in a designated satellite accumulation area within the laboratory.
Ensure secondary containment (such as a larger bin or tray) is used for the liquid waste container to contain any potential leaks.[9]
Store it away from incompatible materials, particularly acids and strong oxidizers.[2][3]
The Disposal Workflow: A Step-by-Step Guide
The guiding principle for the final disposition of this chemical is that it must be managed by an approved waste disposal facility.[2][3][10] The following steps detail how to safely collect and prepare the waste for pickup.
3.1. Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal, at a minimum, wear:
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3]
Hand Protection: Chemically resistant gloves (e.g., nitrile).
Respiratory Protection: Use only in a well-ventilated area like a chemical fume hood. If irritation symptoms are experienced, a NIOSH/MSHA-approved respirator may be necessary.[2][3]
3.2. Procedure for Unused or Contaminated Solid Waste
Work Area: Perform all transfers within a certified chemical fume hood to minimize inhalation risk.
Transfer: Carefully transfer the solid N-Methyl-1H-pyrazol-3-amine waste into the pre-labeled hazardous waste container. Use a dedicated spatula or scoop.
Seal: Securely close the container lid immediately after adding the waste.
Log: Update the waste log or the container label with the amount of waste added.
3.3. Procedure for Contaminated Labware and Debris
Segregation: Items such as weighing papers, gloves, or paper towels that are grossly contaminated with N-Methyl-1H-pyrazol-3-amine should be considered hazardous waste.
Collection: Place these items in a dedicated, sealed plastic bag or a separate solid waste container clearly labeled "Solid Waste Contaminated with N-Methyl-1H-pyrazol-3-amine."
Pickup: Dispose of this container through your institution's hazardous waste program.
3.4. Decontamination of "Empty" Containers
An "empty" container that held N-Methyl-1H-pyrazol-3-amine must be properly decontaminated before it can be discarded or reused. Trivial amounts of residue can remain, which still pose a hazard.[9]
First Rinse: Add a small amount of a suitable solvent (e.g., water, if appropriate, or an organic solvent like methanol or ethanol) to the container. Secure the lid and rinse thoroughly.
Collect Rinseate: This first rinse must be collected and disposed of as hazardous waste.[9] Pour the rinseate into your designated "N-Methyl-1H-pyrazol-3-amine" liquid waste container.
Subsequent Rinses: Perform at least two additional rinses. Depending on local regulations, these subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.
Final Disposal: Once thoroughly rinsed and air-dried, the container can typically be disposed of in the regular trash or recycled, after defacing the original chemical label.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of N-Methyl-1H-pyrazol-3-amine.
Caption: Decision workflow for handling N-Methyl-1H-pyrazol-3-amine waste.
Managing Spills and Exposures
In the event of an accidental release, immediate and correct action is vital.
Spill Cleanup:
Evacuate non-essential personnel and ensure the area is well-ventilated.
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
Sweep up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3] Do not allow the spilled material to enter drains.[3][11]
First Aid Measures:
Eyes: Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][3]
Skin: Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice.[2][3]
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] Call a poison center or doctor if you feel unwell.[2][3]
By adhering to this comprehensive guide, laboratory professionals can manage N-Methyl-1H-pyrazol-3-amine waste streams with confidence, ensuring a safe research environment and maintaining full regulatory compliance.
References
Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-1H-pyrazol-3-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, practical guidance on the appropriate personal protect...
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, practical guidance on the appropriate personal protective equipment (PPE) for handling N-Methyl-1H-pyrazol-3-amine, ensuring both your personal safety and the integrity of your research. This is not merely a checklist, but a framework for making informed safety decisions in the laboratory.
Understanding the Risks: Hazard Profile of N-Methyl-1H-pyrazol-3-amine
N-Methyl-1H-pyrazol-3-amine is a heterocyclic amine, a class of compounds widely used in medicinal chemistry. However, its utility is accompanied by specific hazards that necessitate careful handling. According to safety data sheets, the primary risks associated with this compound are:
Skin Irritation: Classified as a Category 2 skin irritant, it can cause redness, itching, and inflammation upon contact.[1][2][3]
Serious Eye Irritation: It is a Category 2 eye irritant, meaning contact can result in significant, but reversible, eye damage.[1][2][3]
Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][2][3][4]
Potential for Harm if Swallowed: Some sources classify it as harmful if ingested.[5][6]
Moisture Sensitivity: The compound is sensitive to moisture, which can affect its stability and potentially introduce additional handling considerations.[1]
A thorough understanding of these hazards is the foundation for selecting the appropriate level of personal protection.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards is not about a single piece of equipment, but rather a comprehensive safety system. This involves a combination of engineering controls, administrative controls, and, as the final line of defense, personal protective equipment.
Engineering and Administrative Controls: Your First Line of Defense
Before even considering PPE, it is crucial to have robust engineering and administrative controls in place:
Ventilation: All handling of N-Methyl-1H-pyrazol-3-amine should be conducted in a well-ventilated area. For any procedure that could generate dust or aerosols, a certified chemical fume hood is mandatory.[1][7][8]
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.[9]
Safe Work Practices: Avoid eating, drinking, or smoking in the laboratory.[6][10][11] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][7][12]
Selecting the Right Personal Protective Equipment: A Task-Based Approach
The selection of PPE should be based on a risk assessment of the specific task being performed. The following table provides guidance on the minimum recommended PPE for various laboratory operations involving N-Methyl-1H-pyrazol-3-amine.
Task
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions in a fume hood
Safety glasses with side shields
Chemical-resistant gloves (e.g., nitrile)
Laboratory coat
Generally not required if work is performed in a certified fume hood.
Performing reactions at elevated temperatures
Chemical splash goggles and a face shield
Chemical-resistant gloves (e.g., nitrile)
Flame-retardant laboratory coat
Recommended if there is a potential for vapor generation that cannot be fully contained by the fume hood.
Handling large quantities (>10g) or in case of potential for significant aerosol generation
Chemical splash goggles and a face shield
Chemical-resistant gloves (e.g., nitrile)
Chemical-resistant apron over a laboratory coat
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered.[1][2][3]
Cleaning spills
Chemical splash goggles and a face shield
Heavy-duty chemical-resistant gloves
Chemical-resistant apron or coveralls
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1][2][3]
A Deeper Dive into PPE Selection:
Eye and Face Protection: Given that N-Methyl-1H-pyrazol-3-amine is a serious eye irritant, robust eye protection is non-negotiable.[1][2][3] While safety glasses with side shields offer a baseline of protection, chemical splash goggles provide a more complete seal around the eyes and are recommended for most applications. A face shield should be worn over safety glasses or goggles during procedures with a higher risk of splashes or splattering.[2][8][12]
Hand Protection: The choice of glove material is critical for preventing skin contact. Nitrile gloves are a common and effective choice for incidental contact with many chemicals, including N-Methyl-1H-pyrazol-3-amine.[13] However, it is always best practice to consult the glove manufacturer's compatibility chart for the specific chemical and duration of use. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[12]
Body Protection: A standard laboratory coat is sufficient for most small-scale operations.[12] For tasks with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][2][3]
Respiratory Protection: In most laboratory settings where work is conducted in a properly functioning chemical fume hood, respiratory protection is not typically required. However, if there is a potential for exceeding exposure limits, or if irritation is experienced, a NIOSH-approved respirator is necessary.[1][2][3] The type of respirator and cartridge will depend on the specific exposure scenario. A respiratory protection program, including fit testing and training, is essential for all respirator users.[13]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with N-Methyl-1H-pyrazol-3-amine.
Caption: A workflow diagram for selecting appropriate PPE based on the task-specific risks associated with handling N-Methyl-1H-pyrazol-3-amine.
Step-by-Step Protocol: Preparing a 0.1 M Solution of N-Methyl-1H-pyrazol-3-amine in a Fume Hood
This protocol outlines the necessary steps and PPE for safely preparing a solution of N-Methyl-1H-pyrazol-3-amine.
Preparation and Pre-Donning of PPE:
Ensure the chemical fume hood is certified and functioning correctly.
Gather all necessary equipment and reagents (N-Methyl-1H-pyrazol-3-amine, solvent, glassware, etc.) and place them in the fume hood.
Don a laboratory coat and safety glasses with side shields.
Donning of Gloves:
Select the appropriate size and type of chemical-resistant gloves (e.g., nitrile).
Inspect the gloves for any defects before putting them on.
Weighing the Compound:
Place a weigh boat on an analytical balance inside the fume hood.
Carefully weigh the desired amount of N-Methyl-1H-pyrazol-3-amine. Avoid creating dust.
Dissolving the Compound:
Transfer the weighed solid to a suitable flask.
Slowly add the solvent to the flask, swirling gently to dissolve the solid.
Final Volume Adjustment and Storage:
Once the solid is fully dissolved, transfer the solution to a volumetric flask.
Carefully add solvent to the mark.
Cap the flask and invert several times to ensure homogeneity.
Label the container with the chemical name, concentration, date, and your initials.
Doffing of PPE and Cleanup:
Properly dispose of any contaminated weigh boats or other disposable materials in the designated chemical waste container.
Clean any non-disposable equipment.
To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off.
Hold the removed glove in the gloved hand.
Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
Dispose of the gloves in the appropriate waste container.
Remove your laboratory coat and safety glasses.
Wash your hands thoroughly with soap and water.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2][12] Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Exposure: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][12] Remove contact lenses if present and easy to do so.[1][12] Seek immediate medical attention.[1][2][12]
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Ingestion: Rinse the mouth with water.[1][5] Do not induce vomiting. Seek immediate medical attention.[5]
Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal of N-Methyl-1H-pyrazol-3-amine Waste
All waste containing N-Methyl-1H-pyrazol-3-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][2] Do not dispose of this chemical down the drain.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1][3]
By adhering to these guidelines and fostering a culture of safety, we can continue to push the boundaries of scientific discovery while ensuring the well-being of ourselves and our colleagues.